molecular formula C18H18O4 B15556934 Enterolactone-d6

Enterolactone-d6

Katalognummer: B15556934
Molekulargewicht: 304.4 g/mol
InChI-Schlüssel: HVDGDHBAMCBBLR-MPBXAEPNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Enterolactone-d6 is a useful research compound. Its molecular formula is C18H18O4 and its molecular weight is 304.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C18H18O4

Molekulargewicht

304.4 g/mol

IUPAC-Name

(3S,4S)-3,4-bis[(2,4,6-trideuterio-3-hydroxyphenyl)methyl]oxolan-2-one

InChI

InChI=1S/C18H18O4/c19-15-5-1-3-12(8-15)7-14-11-22-18(21)17(14)10-13-4-2-6-16(20)9-13/h1-6,8-9,14,17,19-20H,7,10-11H2/t14-,17+/m1/s1/i3D,4D,5D,6D,8D,9D

InChI-Schlüssel

HVDGDHBAMCBBLR-MPBXAEPNSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

What is Enterolactone-d6 and its chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Enterolactone-d6, a deuterated analog of the mammalian lignan (B3055560) enterolactone (B190478). This document details its chemical structure, physicochemical properties, synthesis, and applications, with a focus on its use as an internal standard in quantitative analytical methods.

Introduction to this compound

This compound is the deuterium-labeled form of enterolactone.[1] Enterolactone itself is a bioactive phenolic metabolite produced by the gut microbiota from plant-based lignan precursors found in foods such as flaxseed, whole grains, fruits, and vegetables.[2] As a phytoestrogen, enterolactone is of significant interest in clinical and drug development research for its potential role in human health and disease, including associations with reduced risks of certain cancers and cardiovascular diseases.[2]

This compound serves as an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantification of enterolactone in biological matrices. Its chemical and physical properties are nearly identical to those of endogenous enterolactone, allowing it to be used as an internal standard to improve the accuracy and precision of analytical measurements.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound is that of enterolactone with six hydrogen atoms on the two phenyl rings replaced by deuterium (B1214612) atoms.

Synonyms:

  • rac this compound[3]

  • Dihydro-3,4-bis[(3-hydroxyphenyl)methyl]-2(3H)-furanone-d6[3]

  • trans-Dihydro-3,4-bis[(3-hydroxyphenyl)methyl]-2(3H)-Furanone-d6[3]

  • trans-2,3-Bis(3-hydroxybenzyl)-γ-butyrolactone-d6[3]

Chemical Structure

SMILES (for non-deuterated enterolactone): C1--INVALID-LINK--O1)CC2=CC(=CC=C2)O">C@HCC3=CC(=CC=C3)O

InChI (for non-deuterated enterolactone): InChI=1S/C18H18O4/c19-15-5-1-3-12(8-15)7-14-11-22-18(21)17(14)10-13-4-2-6-16(20)9-13/h1-6,8-9,14,17,19-20H,7,10-11H2/t14-,17+/m1/s1

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₁₈H₁₂D₆O₄
Molecular Weight 304.37 g/mol [3]
Appearance Yellow Solid[3]
Storage Temperature 2-8°C Refrigerator[3]
Shipping Conditions Ambient[3]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of [²H₆]enterolactone involves hydrogen-deuterium exchange on the aromatic rings of enterolactone.[4] The following is a representative protocol based on published methods.

Materials:

  • (±)-Enterolactone

  • Phosphorus tribromide (PBr₃)

  • Deuterium oxide (D₂O, 99.8 atom % D)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Eluent (e.g., ethyl acetate (B1210297)/hexane mixture)

Procedure:

  • Place (±)-enterolactone in a round-bottom flask.

  • Add a solution of PBr₃ in D₂O to the flask.

  • Heat the mixture under reflux for a specified period to facilitate the H/D exchange on the aromatic rings.

  • After cooling, quench the reaction by carefully adding saturated sodium bicarbonate solution.

  • Extract the product into diethyl ether.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to obtain [²H₆]enterolactone.

  • Confirm the structure, isotopic purity, and positions of deuterium uptake by NMR and mass spectrometry.[4]

Quantification of Enterolactone in Biological Samples using this compound as an Internal Standard by LC-MS/MS

This protocol outlines a general procedure for the quantification of enterolactone in human plasma using this compound as an internal standard. This method is adapted from established protocols for quantifying enterolactone with other isotopically labeled standards.[1][5]

Materials and Reagents:

  • Enterolactone standard

  • This compound (internal standard)

  • Methanol (B129727), acetonitrile (B52724), water (LC-MS grade)

  • Formic acid

  • β-Glucuronidase/sulfatase from Helix pomatia

  • Sodium acetate buffer (e.g., 0.1 M, pH 5.0)

  • Solid Phase Extraction (SPE) cartridges

  • Human plasma samples

Procedure:

1. Preparation of Standard and Internal Standard Solutions:

  • Prepare primary stock solutions of enterolactone and this compound in methanol (e.g., 1 mg/mL).

  • Prepare a series of working standard solutions of enterolactone by serial dilution of the primary stock.

  • Prepare a working internal standard solution of this compound (e.g., 1 µg/mL).

2. Sample Preparation:

  • Thaw plasma samples on ice.

  • To a known volume of plasma (e.g., 200 µL), add a fixed amount of the this compound internal standard working solution.

  • Add sodium acetate buffer and β-glucuronidase/sulfatase solution to deconjugate enterolactone.

  • Incubate the samples (e.g., at 37°C for 16 hours).

  • Perform solid-phase extraction (SPE) to clean up the sample.

  • Elute the analyte and internal standard from the SPE cartridge.

  • Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Use a C18 reversed-phase column.

    • Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry (MS):

    • Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, typically in negative ion mode.

    • Perform Multiple Reaction Monitoring (MRM) for both enterolactone and this compound. Monitor the specific precursor-to-product ion transitions.

4. Data Analysis:

  • Integrate the peak areas for the MRM transitions of both enterolactone and this compound.

  • Calculate the peak area ratio of enterolactone to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of enterolactone in the plasma samples from the calibration curve.

Data Presentation

Spectroscopic Data

Mass Spectrometry of Enterolactone (Negative Ion Mode):

  • Precursor Ion [M-H]⁻: m/z 297.1

  • Fragment Ions: m/z 253.1

Mandatory Visualizations

Logical Relationship Diagram

Enterolactone_Relationship cluster_precursors Dietary Precursors cluster_metabolism Gut Microbiota Metabolism cluster_synthesis Chemical Synthesis cluster_application Analytical Application Plant Lignans Plant Lignans Enterolactone Enterolactone Plant Lignans->Enterolactone Metabolism This compound This compound Enterolactone->this compound Deuteration LC-MS/MS Quantification LC-MS/MS Quantification Enterolactone->LC-MS/MS Quantification Analyte This compound->LC-MS/MS Quantification Internal Standard

Caption: Relationship of this compound to its precursor and its analytical application.

Experimental Workflow Diagram

LCMS_Workflow start Plasma Sample spike Spike with This compound (IS) start->spike hydrolysis Enzymatic Hydrolysis (Deconjugation) spike->hydrolysis spe Solid Phase Extraction (SPE) hydrolysis->spe analysis LC-MS/MS Analysis (MRM) spe->analysis quant Data Analysis & Quantification analysis->quant

Caption: Workflow for enterolactone quantification using this compound as an internal standard.

References

An In-depth Technical Guide to the Synthesis and Purification of Deuterated Enterolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of deuterated enterolactone (B190478). It includes detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways and experimental workflows to support researchers in the fields of drug development, pharmacology, and metabolic studies.

Introduction

Enterolactone is a mammalian lignan (B3055560) derived from the metabolism of plant lignans (B1203133) by gut microbiota. It has garnered significant interest in the scientific community due to its potential therapeutic properties, including its role as a selective estrogen receptor modulator (SERM) and its inhibitory effects on various signaling pathways implicated in disease. Deuterated analogs of enterolactone are invaluable tools for a range of research applications, including metabolic tracing, pharmacokinetic studies, and as internal standards in quantitative mass spectrometry-based assays. This guide details a robust methodology for the synthesis of deuterated enterolactone and its subsequent purification to a high degree of purity.

Synthesis of Deuterated Enterolactone ([²H₆]-Enterolactone)

The synthesis of deuterated enterolactone can be effectively achieved through a hydrogen-deuterium exchange reaction on the aromatic rings of enterolactone. A well-established method involves the use of a strong acid catalyst in the presence of a deuterium (B1214612) source.

Experimental Protocol: Hydrogen-Deuterium Exchange

This protocol is adapted from established methods for deuterium exchange on phenolic compounds.

Materials:

  • Enterolactone

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Phosphorus tribromide (PBr₃) or Sodium deuteroxide (NaOD) in D₂O

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve enterolactone in deuterium oxide.

  • Catalyst Addition: Carefully add the catalyst, either phosphorus tribromide or a solution of sodium deuteroxide in D₂O, to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for a period of 24-48 hours to ensure complete exchange. The progress of the reaction can be monitored by taking small aliquots and analyzing them by ¹H NMR to observe the disappearance of the aromatic proton signals.

  • Work-up: After cooling to room temperature, quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude deuterated enterolactone.

Enantioselective Synthesis of (-)-Enterolactone (for comparison)

For context and to provide a comprehensive overview, the following is a summary of an enantioselective synthesis of the natural (-)-enterolactone, as reported by Sibi and co-workers. This multi-step synthesis utilizes a chiral auxiliary to control the stereochemistry.[1]

Table 1: Step-wise Yields for the Enantioselective Synthesis of (-)-Enterolactone [1]

StepReactantsProductYield (%)
1. AcylationChiral oxazolidinone, monosuccinyl chloride ethyl esterAcylated oxazolidinone-
2. AlkylationAcylated oxazolidinone, NaHMDS, 3-methoxybenzyl iodideAlkylated product60
3. Auxiliary CleavageAlkylated product, lithium hydroxide, hydrogen peroxideCarboxylic acid80
4. Reduction and CyclizationCarboxylic acidLactone intermediate75
5. Second AlkylationLactone intermediate, NaHMDS, 3-methoxybenzyl iodideDibenzylated lactone69
6. DemethylationDibenzylated lactone(-)-Enterolactone-
Overall Yield (-)-Enterolactone 19

Purification of Deuterated Enterolactone

Purification of the synthesized deuterated enterolactone is crucial to remove any unreacted starting material, non-deuterated or partially deuterated species, and other byproducts. A combination of column chromatography and recrystallization is recommended.

Experimental Protocol: Flash Column Chromatography

Materials:

Procedure:

  • Column Packing: Prepare a slurry of silica gel in a low-polarity solvent mixture (e.g., 9:1 hexane:ethyl acetate) and pack the column.

  • Sample Loading: Dissolve the crude deuterated enterolactone in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity, starting with a low concentration of ethyl acetate in hexane and gradually increasing the ethyl acetate concentration. A suggested gradient is from 10% to 50% ethyl acetate in hexane.

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using thin-layer chromatography (TLC). Combine the fractions containing the pure deuterated enterolactone.

Experimental Protocol: Recrystallization

Materials:

  • Purified deuterated enterolactone from column chromatography

  • Chloroform (B151607)

  • Erlenmeyer flask

  • Heating apparatus

  • Filtration apparatus

Procedure:

  • Dissolution: Dissolve the deuterated enterolactone in a minimal amount of hot chloroform in an Erlenmeyer flask.

  • Cooling and Crystallization: Slowly cool the solution to room temperature, and then further cool in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold chloroform, and dry under vacuum to obtain pure, crystalline deuterated enterolactone.

Analytical Characterization and Data

The purity and identity of the synthesized deuterated enterolactone must be confirmed using various analytical techniques.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and determine the isotopic purity of the deuterated enterolactone. The mass spectrum will show a distribution of isotopologues, with the [M+6] peak being the most abundant for [²H₆]-enterolactone. The isotopic purity can be calculated from the relative intensities of the isotopic peaks.

Table 2: Expected Mass Spectrometry Data for Deuterated Enterolactone

SpeciesMolecular FormulaExact Mass (Da)
EnterolactoneC₁₈H₁₈O₄298.1205
[²H₆]-EnterolactoneC₁₈H₁₂D₆O₄304.1581
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure of the deuterated enterolactone. In the ¹H NMR spectrum of [²H₆]-enterolactone, the signals corresponding to the aromatic protons will be absent or significantly reduced in intensity, confirming successful deuteration. The remaining signals for the aliphatic protons can be used to confirm the integrity of the lactone ring structure.

Signaling Pathways and Experimental Workflows

Enterolactone exerts its biological effects through interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action.

Enterolactone Synthesis and Purification Workflow

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Enterolactone Reaction Hydrogen-Deuterium Exchange (PBr₃/D₂O or NaOD/D₂O, Reflux) Start->Reaction Reagents Workup Aqueous Work-up & Extraction Reaction->Workup Crude Crude [²H₆]-Enterolactone Workup->Crude Column Flash Column Chromatography (Silica, Hexane/EtOAc gradient) Crude->Column Fractions Pure Fractions Column->Fractions Recrystallization Recrystallization (Chloroform) Fractions->Recrystallization Pure Pure Crystalline [²H₆]-Enterolactone Recrystallization->Pure MS Mass Spectrometry (Isotopic Purity) Pure->MS NMR NMR Spectroscopy (Structural Confirmation) Pure->NMR

Caption: Workflow for the synthesis and purification of deuterated enterolactone.

Enterolactone and Estrogen Receptor Signaling Pathway

Enterolactone acts as a selective estrogen receptor modulator (SERM), with a preference for estrogen receptor alpha (ERα). Upon binding, it can initiate a signaling cascade that affects gene transcription.

Estrogen_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ERa ERα PI3K PI3K ERa->PI3K Activates Erk12 Erk1/2 ERa->Erk12 Activates ERE Estrogen Response Element (ERE) ERa->ERE Binds to DNA Enterolactone Enterolactone Enterolactone->ERa Binds Akt Akt PI3K->Akt Activates Akt->ERa Erk12->ERa Phosphorylates Transcription Gene Transcription ERE->Transcription Regulates

Caption: Enterolactone's interaction with the ERα signaling pathway.

Enterolactone and IGF-1 Receptor Signaling Pathway

Enterolactone has been shown to inhibit the Insulin-like Growth Factor-1 Receptor (IGF-1R) signaling pathway, which is implicated in cell proliferation and survival.

IGF1R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IGF1R IGF-1R PI3K PI3K IGF1R->PI3K Activates Enterolactone Enterolactone Enterolactone->IGF1R Inhibits (Phosphorylation) IGF1 IGF-1 IGF1->IGF1R Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

References

An In-depth Technical Guide to the Physical and Chemical Properties of Enterolactone-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enterolactone-d6 is the deuterated form of enterolactone (B190478), a bioactive mammalian lignan (B3055560) metabolite derived from dietary plant lignans (B1203133) found in sources such as flaxseed, whole grains, fruits, and vegetables. Due to its structural similarity to endogenous estrogens, enterolactone and its deuterated analogue are of significant interest in biomedical research and drug development. Enterolactone exhibits weak estrogenic and anti-estrogenic properties and has been investigated for its potential role in the prevention and treatment of hormone-dependent cancers and other diseases. The deuterated form, this compound, serves as an invaluable tool, primarily as an internal standard in quantitative mass spectrometry-based analyses, enabling precise and accurate measurements of enterolactone levels in biological matrices. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and insights into its biological significance.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below, providing a clear reference for researchers.

PropertyValueSource
Chemical Name rac this compound[1]
Synonyms Dihydro-3,4-bis[(3-hydroxyphenyl)methyl]-2(3H)-furanone-d6; trans-Dihydro-3,4-bis[(3-hydroxyphenyl)methyl]-2(3H)-Furanone-d6; HPMF-d6; trans-2,3-Bis(3-hydroxybenzyl)-γ-butyrolactone-d6[1]
Molecular Formula C₁₈H₁₂D₆O₄[2]
Molecular Weight 304.37 g/mol [2]
CAS Number 104411-11-2[1]
Appearance Yellow Solid[1]
Storage Conditions 2-8°C Refrigerator[1]
Purity ≥98%[3]

Experimental Data and Protocols

Detailed experimental data and protocols are crucial for the effective application of this compound in a research setting.

Synthesis of this compound

A common method for the synthesis of [²H₆]enterolactone involves a hydrogen-deuterium exchange reaction on the aromatic rings of unlabeled enterolactone.[4]

Protocol:

  • Reactants: Unlabeled enterolactone, Deuterium (B1214612) oxide (D₂O), and a catalyst such as Palladium on carbon (Pd/C) or a base like Sodium deuteroxide (NaOD).

  • Reaction Conditions: The reaction is typically carried out in a sealed vessel under an inert atmosphere. The mixture is heated to an elevated temperature (e.g., 100-150 °C) for a specified period to facilitate the exchange of aromatic protons with deuterium atoms from the D₂O.

  • Purification: Following the reaction, the product is purified using standard chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC), to isolate the deuterated enterolactone from any unreacted starting material and byproducts.

  • Characterization: The final product's identity, isotopic purity, and the specific positions of deuterium incorporation are confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[4]

Quantification of Enterolactone in Biological Samples using LC-MS/MS

This compound is predominantly used as an internal standard for the accurate quantification of endogenous enterolactone in biological matrices like plasma and urine. Isotope dilution mass spectrometry is the gold standard for such analyses.[5][6]

Experimental Workflow for Enterolactone Quantification:

G Workflow for Enterolactone Quantification using LC-MS/MS cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) add_is Spike with this compound (Internal Standard) sample->add_is hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) add_is->hydrolysis extraction Liquid-Liquid or Solid-Phase Extraction hydrolysis->extraction evaporate Evaporation and Reconstitution extraction->evaporate lc_sep LC Separation evaporate->lc_sep ms_detect MS/MS Detection (MRM Mode) lc_sep->ms_detect peak_integration Peak Integration ms_detect->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc quantification Quantification using Calibration Curve ratio_calc->quantification

Caption: Workflow for Enterolactone Quantification.

Detailed LC-MS/MS Protocol:

  • Sample Preparation:

    • To a known volume of the biological sample (e.g., 100 µL of plasma), add a precise amount of this compound solution as an internal standard.

    • For the analysis of total enterolactone (conjugated and unconjugated forms), perform enzymatic hydrolysis using β-glucuronidase and sulfatase to cleave the glucuronide and sulfate (B86663) moieties.

    • Extract the analytes from the matrix using either liquid-liquid extraction (e.g., with diethyl ether or ethyl acetate) or solid-phase extraction (SPE) with a C18 cartridge.

    • Evaporate the organic solvent under a stream of nitrogen and reconstitute the residue in the initial mobile phase.[6]

  • LC Separation:

    • Inject the reconstituted sample into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Employ a C18 reversed-phase column for separation.

    • A typical mobile phase consists of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).[7]

  • MS/MS Detection:

    • The eluent from the LC system is introduced into a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in negative ion mode.

    • Monitor the specific precursor-to-product ion transitions for both enterolactone and this compound in Multiple Reaction Monitoring (MRM) mode.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Enterolactone297.1133.1
This compound303.1136.1

Note: The exact m/z values may vary slightly depending on the instrument and conditions.

  • Quantification:

    • Construct a calibration curve by plotting the ratio of the peak area of the enterolactone standard to the peak area of the this compound internal standard against the concentration of the enterolactone standard.

    • Determine the concentration of enterolactone in the biological samples by interpolating their peak area ratios on the calibration curve.

Biological Activity and Signaling Pathways

Enterolactone is known to interact with several key signaling pathways, and it is presumed that this compound exhibits identical biological activity.

Estrogen Receptor Signaling Pathway

Enterolactone is a phytoestrogen that can bind to estrogen receptors (ERα and ERβ), thereby modulating estrogenic signaling.[8][9] This interaction is believed to be a key mechanism behind its potential effects on hormone-dependent cancers.

G Enterolactone and Estrogen Receptor Signaling Enterolactone Enterolactone ER Estrogen Receptor (ERα/ERβ) Enterolactone->ER Binds to ERE Estrogen Response Element (ERE) in DNA ER->ERE Binds to GeneTranscription Target Gene Transcription ERE->GeneTranscription Regulates BiologicalEffects Biological Effects (e.g., cell proliferation, apoptosis) GeneTranscription->BiologicalEffects Leads to

Caption: Enterolactone's interaction with the Estrogen Receptor signaling pathway.

ERK/NF-κB/Snail Signaling Pathway

Enterolactone has been shown to inhibit the Transforming Growth Factor-β (TGF-β)-induced epithelial-mesenchymal transition (EMT) in breast cancer cells by modulating the ERK/NF-κB/Snail signaling pathway.[10][11] This suggests a potential role for enterolactone in suppressing cancer metastasis.

G Enterolactone's Modulation of the ERK/NF-κB/Snail Pathway TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR ERK ERK TGFbR->ERK NFkB NF-κB ERK->NFkB Snail Snail NFkB->Snail EMT Epithelial-Mesenchymal Transition (EMT) Snail->EMT Enterolactone Enterolactone Enterolactone->ERK Inhibits Enterolactone->NFkB Inhibits Enterolactone->Snail Inhibits

Caption: Enterolactone's inhibitory effect on the ERK/NF-κB/Snail pathway.

Conclusion

This compound is a critical tool for researchers in the fields of nutrition, pharmacology, and drug development. Its primary application as an internal standard in LC-MS/MS methods allows for the reliable quantification of enterolactone, a metabolite with significant biological activities. Understanding its physical and chemical properties, along with the experimental protocols for its synthesis and use, is essential for conducting high-quality research into the role of lignans and their metabolites in health and disease. The elucidation of its interactions with key signaling pathways, such as the estrogen receptor and ERK/NF-κB/Snail pathways, opens avenues for further investigation into its therapeutic potential. This guide provides a foundational resource for scientists and professionals working with this important deuterated compound.

References

A Technical Guide to Commercial Suppliers of Enterolactone-d6 Standard for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of commercial suppliers of Enterolactone-d6, a crucial internal standard for the accurate quantification of enterolactone (B190478) in biological matrices. This document outlines key technical data for available standards, detailed experimental protocols for its use in mass spectrometry-based assays, and a summary of the signaling pathways influenced by its non-labeled analogue, enterolactone.

Enterolactone, a mammalian lignan (B3055560) derived from the metabolism of plant-based precursors, is a subject of significant interest in clinical and pharmaceutical research due to its potential roles in hormone-dependent cancers and other diseases. Accurate and precise quantification of enterolactone is paramount for understanding its bioavailability, pharmacokinetics, and physiological effects. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative analysis by mass spectrometry, as it effectively corrects for variability during sample preparation and analysis.

Commercial Supplier and Product Overview

Several reputable suppliers offer this compound as a research-grade analytical standard. The following tables summarize the available quantitative data for these products. Please note that pricing and precise isotopic enrichment are often not publicly available and typically require logging into the supplier's website or requesting a certificate of analysis for a specific lot.

Table 1: General Product Specifications for this compound Standards

SupplierProduct NameCatalog NumberCAS NumberMolecular FormulaMolecular Weight
LGC Standards (TRC)rac this compoundTRC-E558953104411-11-2C₁₈H₁₂D₆O₄304.37
MedchemExpressThis compoundHY-108692S104411-11-2C₁₈H₁₂D₆O₄304.37
Pharmaffiliatesrac this compoundPA STI 037140104411-11-2C₁₈H₁₂D₆O₄304.37
Santa Cruz Biotechnologyrac this compoundsc-21943378473-71-9 (unlabeled)C₁₈H₁₂D₆O₄304.37

Table 2: Technical Data and Availability of this compound Standards

SupplierPurityIsotopic PurityAvailable Pack SizesStorage TemperatureCertificate of Analysis
LGC Standards (TRC)Information not publicly availableInformation not publicly available1 mg, 5 mg[1]+4°C[1]Available with purchase[1]
MedchemExpress95.0%[2]Information not publicly available1 mg, 5 mg, 10 mg[2]Information not publicly availableAvailable with purchase
PharmaffiliatesHigh purityInformation not publicly availableInquire for details2-8°C Refrigerator[3]Available with purchase[3]
Santa Cruz BiotechnologyInformation not publicly availableInformation not publicly availableInquire for detailsInformation not publicly availableAvailable for each lot[4]

Experimental Protocols: Quantification of Enterolactone in Human Plasma

The following is a detailed methodology for the quantification of total enterolactone (free and conjugated forms) in human plasma using this compound as an internal standard, adapted from established liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocols.

Materials and Reagents
  • Enterolactone analytical standard

  • This compound internal standard

  • LC-MS grade methanol (B129727), acetonitrile, and water

  • Formic acid

  • β-Glucuronidase/sulfatase (e.g., from Helix pomatia)

  • 0.1 M Sodium acetate (B1210297) buffer (pH 5.0)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Blank human plasma

Preparation of Standard Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the enterolactone and this compound standards in methanol to create individual primary stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the enterolactone primary stock solution in a methanol:water (50:50, v/v) mixture to generate a series of calibration standards at desired concentrations.

  • Internal Standard Working Solution (e.g., 1 µg/mL): Dilute the this compound primary stock solution in methanol to the final working concentration.

Sample Preparation
  • Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To a 100 µL aliquot of each plasma sample, calibration standard, and quality control (QC) sample, add a known volume (e.g., 10 µL) of the this compound internal standard working solution.

  • Enzymatic Hydrolysis: Add 500 µL of 0.1 M sodium acetate buffer (pH 5.0) and 20 µL of β-glucuronidase/sulfatase solution to each sample. Vortex the samples and incubate them at 37°C for a minimum of 16 hours to ensure complete deconjugation of enterolactone glucuronides and sulfates.

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the hydrolyzed sample onto the conditioned cartridge.

    • Wash the cartridge with water to remove interfering substances.

    • Elute the enterolactone and this compound with methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is then ramped up to elute the analytes before re-equilibrating to the initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ESI.

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both enterolactone and this compound.

Signaling Pathways and Experimental Workflows

Enterolactone has been shown to exert its biological effects through the modulation of several key signaling pathways, particularly those involved in cell proliferation and apoptosis.

Enterolactone's Impact on the PI3K/Akt Signaling Pathway

Enterolactone has been demonstrated to inhibit the PI3K/Akt signaling pathway, which is a critical regulator of cell survival and proliferation. By inhibiting this pathway, enterolactone can suppress the growth of cancer cells.

Enterolactone_PI3K_Akt_Pathway Enterolactone Enterolactone PI3K PI3K Enterolactone->PI3K Akt Akt PI3K->Akt GSK3b GSK-3β Akt->GSK3b Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival GSK3b->Cell_Survival Enterolactone_Apoptosis_Pathway Enterolactone Enterolactone Mitochondrion Mitochondrion Enterolactone->Mitochondrion induces release of Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 activates Apoptosis Apoptosis Caspase_3->Apoptosis LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Spike_IS Spike with This compound Plasma_Sample->Spike_IS Hydrolysis Enzymatic Hydrolysis Spike_IS->Hydrolysis SPE Solid Phase Extraction (SPE) Hydrolysis->SPE Reconstitution Evaporation & Reconstitution SPE->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification

References

Enterolactone-d6: A Technical Guide to Stability and Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended long-term storage conditions for Enterolactone-d6. This compound is the deuterated form of Enterolactone, a biologically active mammalian lignan (B3055560) derived from the metabolism of plant lignans (B1203133) by gut microbiota. Due to its role as an internal standard in pharmacokinetic and metabolic studies, ensuring its chemical and isotopic stability is paramount for accurate analytical results.

Introduction to this compound

Enterolactone is a phytoestrogen that has garnered significant interest for its potential health benefits. This compound, with deuterium (B1214612) atoms incorporated into its structure, serves as an invaluable tool in bioanalytical assays, particularly in liquid chromatography-mass spectrometry (LC-MS), for the precise quantification of endogenous Enterolactone. The stability of this labeled compound is critical to prevent the introduction of analytical bias. The C-D bond is stronger than the C-H bond, which can enhance both the chemical and metabolic stability of a molecule, a phenomenon known as the kinetic isotope effect.[1]

Chemical Stability and Potential Degradation Pathways

While specific forced degradation studies on this compound are not extensively available in the public domain, an understanding of its chemical structure—containing a lactone ring and phenolic hydroxyl groups—allows for the prediction of potential degradation pathways under various stress conditions.

Potential Degradation Pathways:

  • Hydrolysis: The γ-butyrolactone ring is susceptible to hydrolysis under both acidic and basic conditions, leading to the opening of the lactone ring to form the corresponding hydroxy carboxylic acid.

  • Oxidation: The phenolic hydroxyl groups are prone to oxidation, which can be initiated by atmospheric oxygen, trace metals, or oxidizing agents. This can lead to the formation of quinone-type structures and other oxidative degradation products. In vivo, Enterolactone is known to undergo hydroxylation on its aromatic rings.

  • Photodegradation: As a phenolic compound, this compound may be susceptible to degradation upon exposure to light, particularly UV radiation. This can lead to complex degradation pathways involving radical mechanisms.

Below is a conceptual diagram illustrating the potential chemical degradation pathways of this compound.

Potential Degradation Pathways of this compound A This compound B Ring-Opened Hydroxy Carboxylic Acid-d6 A->B Hydrolysis (Acid/Base) C Oxidized Products-d6 (e.g., Quinones) A->C Oxidation D Photodegradation Products-d6 A->D Photolysis (UV/Light)

Caption: Potential degradation pathways of this compound.

Long-Term Storage Conditions

Proper storage is crucial to maintain the integrity of this compound. The following recommendations are based on information from commercial suppliers and general best practices for storing deuterated compounds.

Table 1: Recommended Long-Term Storage Conditions for this compound

FormStorage TemperatureRecommended DurationNotes
Solid (Powder) -20°CUp to 3 yearsStore in a tightly sealed, light-resistant container in a desiccator or under an inert atmosphere.
4°CUp to 2 yearsFor shorter-term storage. Ensure protection from moisture and light.
In Solvent -80°CUp to 6 monthsUse aprotic and anhydrous solvents (e.g., DMSO, acetonitrile). Aliquot to avoid freeze-thaw cycles.
-20°CUp to 1 monthSuitable for working solutions. Protect from light and moisture.

Note: These durations are recommendations and may vary depending on the specific purity of the compound and the storage environment. It is always advisable to refer to the manufacturer's certificate of analysis for specific storage instructions.

Experimental Protocols for Stability Assessment

To ensure the reliability of analytical data, it is recommended to perform stability studies. The following are generalized protocols for forced degradation studies, which can be adapted for this compound.

General Experimental Workflow

The workflow for assessing the stability of this compound involves subjecting the compound to various stress conditions and analyzing the samples at different time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Experimental Workflow for this compound Stability Testing cluster_0 Stress Conditions cluster_1 Analysis A Acid Hydrolysis (e.g., 0.1 M HCl) G Sample Collection (Multiple Time Points) A->G B Base Hydrolysis (e.g., 0.1 M NaOH) B->G C Oxidation (e.g., 3% H2O2) C->G D Thermal Stress (e.g., 60°C) D->G E Photostability (ICH Q1B) E->G H Stability-Indicating HPLC-UV/MS Analysis G->H I Data Evaluation: - Purity Assessment - Degradant Profiling H->I F This compound Stock Solution F->A F->B F->C F->D F->E

Caption: Workflow for this compound stability testing.

Sample Preparation for Forced Degradation Studies
  • Stock Solution Preparation: Prepare a stock solution of this compound in an appropriate aprotic and anhydrous solvent (e.g., acetonitrile (B52724) or DMSO) at a known concentration (e.g., 1 mg/mL).

  • Stress Condition Samples:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M hydrochloric acid to a final concentration of approximately 100 µg/mL.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M sodium hydroxide (B78521) to a final concentration of approximately 100 µg/mL.

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of approximately 100 µg/mL.

    • Thermal Degradation: Place a solid sample of this compound in a controlled temperature oven. For solutions, incubate the stock solution at an elevated temperature (e.g., 60°C).

    • Photostability: Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

  • Incubation: Incubate the stressed samples at a controlled temperature (e.g., 40-60°C for hydrolysis and oxidation) for a specified period. Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Neutralization: For acid and base hydrolysis samples, neutralize the aliquots with an equivalent amount of base or acid, respectively, before analysis.

Recommended Stability-Indicating HPLC Method

A reverse-phase HPLC method with UV or mass spectrometric detection is recommended for the analysis of this compound and its potential degradation products.

Table 2: Example HPLC Method Parameters

ParameterRecommended Condition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 10% B, increase to 95% B over 10 minutes, hold for 2 minutes, re-equilibrate.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Detection UV at 280 nm or Mass Spectrometry (ESI negative mode)

Note: This is a starting point, and method optimization will be necessary to achieve adequate separation of this compound from any degradation products.

Conclusion and Best Practices

Maintaining the stability of this compound is essential for its use as a reliable internal standard. Based on available data and chemical principles, the following best practices are recommended:

  • Storage: For long-term storage, keep this compound as a solid at -20°C or below, protected from light and moisture. For solutions, use aprotic, anhydrous solvents, store at -80°C in aliquots, and minimize freeze-thaw cycles.

  • Handling: When preparing solutions, work under an inert atmosphere if possible and use dry solvents. Avoid prolonged exposure to ambient light and temperature.

  • Stability Verification: It is advisable to periodically check the purity and isotopic enrichment of the stored standard, especially if it has been stored for an extended period or if there are concerns about the storage conditions.

By adhering to these guidelines, researchers and scientists can ensure the integrity of their this compound standard, leading to more accurate and reproducible results in their studies.

References

Applications of Enterolactone-d6 in Metabolic Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enterolactone (B190478) is a mammalian lignan (B3055560) produced by the gut microbiota from plant-based precursors found in foods rich in fiber, such as flaxseeds, whole grains, and vegetables. Possessing a structure similar to endogenous estrogens, enterolactone has garnered significant scientific interest for its potential roles in human health and disease, particularly in hormone-dependent cancers and cardiovascular conditions. Accurate quantification of enterolactone in biological matrices is paramount for clinical and research studies. The use of stable isotope-labeled internal standards, such as Enterolactone-d6, is a cornerstone of precise and accurate metabolic research, enabling robust quantification by mass spectrometry. This technical guide provides a comprehensive overview of the applications of this compound in metabolic research, detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways.

Core Application: Isotope Dilution Mass Spectrometry

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry (ID-MS) for the quantitative analysis of enterolactone in biological samples like plasma and urine.[1] This methodology is considered the gold standard for quantitative bioanalysis due to its high precision and accuracy.[1] Deuterated standards, like this compound, are ideal internal standards because they are chemically identical to the analyte of interest but have a different mass.[2] This allows for the standard to be distinguished from the endogenous compound by the mass spectrometer.

By adding a known amount of this compound to a sample at the beginning of the preparation process, it experiences the same analytical variations as the unlabeled enterolactone, including degradation, extraction losses, and ionization suppression or enhancement in the mass spectrometer. The ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard is used for quantification, thereby correcting for these potential sources of error and ensuring high accuracy and precision.[1][2][3]

Experimental Protocols

The quantification of enterolactone in biological samples typically involves sample preparation to extract the analyte and remove interfering substances, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation from Human Plasma
  • Internal Standard Spiking: To a 300 µL plasma sample, a known amount of this compound solution is added.[1]

  • Enzymatic Hydrolysis: Since enterolactone and its metabolites are often present in conjugated forms (glucuronides and sulfates) in plasma and urine, an enzymatic hydrolysis step is necessary to measure the total enterolactone concentration.[1][3][4]

    • Add 1.5 mL of sodium acetate (B1210297) buffer (0.2 M, pH 5.0).[1]

    • Add 50 µL of β-glucuronidase/sulfatase solution.[1]

    • Incubate the mixture at 37°C for 4 hours.[1]

  • Extraction:

    • Liquid-Liquid Extraction (LLE): Add 5 mL of diethyl ether and vortex for 10 minutes. Centrifuge at 3000 x g for 10 minutes to separate the phases. Transfer the organic (upper) layer to a clean tube. Repeat the extraction with another 5 mL of diethyl ether. Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.[1]

    • Solid-Phase Extraction (SPE): Alternatively, SPE can be used for sample clean-up and concentration.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase for LC-MS/MS analysis.[1]

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used.[1][4]

    • Mobile Phase: A gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid) is commonly employed to separate enterolactone from other matrix components.[1][4]

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) is a common ionization technique.

    • Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and specific detection. Specific precursor-to-product ion transitions for both enterolactone and this compound are monitored for quantification.[4]

Quantitative Data

The use of deuterated internal standards like this compound allows for the development of highly sensitive and validated analytical methods.

ParameterValueReference
Limit of Detection (LOD) 0.55 nM[5]
Limit of Quantification (LOQ) 1.77 ng/mL (serum)[5]
0.251 ng/mL (urine)[5]
Recovery 63-104% (serum)[5]
76-111% (urine)[5]
Within-run RSD 3-6%[5]
Between-run RSD 10-14%[5]

RSD: Relative Standard Deviation

Metabolic and Signaling Pathways

Enterolactone Metabolism

Enterolactone is not directly consumed but is a product of the metabolic conversion of dietary plant lignans (B1203133) by the gut microbiota.[6]

Enterolactone_Metabolism Dietary Plant Lignans Dietary Plant Lignans Gut Microbiota Gut Microbiota Dietary Plant Lignans->Gut Microbiota Metabolism by Deglycosylation Deglycosylation Gut Microbiota->Deglycosylation Demethylation Demethylation Deglycosylation->Demethylation Dehydroxylation Dehydroxylation Demethylation->Dehydroxylation Enterodiol Enterodiol Dehydroxylation->Enterodiol Enterolactone Enterolactone Enterodiol->Enterolactone Oxidation Absorption Absorption Enterolactone->Absorption Conjugation (Glucuronidation/Sulfation) Conjugation (Glucuronidation/Sulfation) Absorption->Conjugation (Glucuronidation/Sulfation) Excretion Excretion Conjugation (Glucuronidation/Sulfation)->Excretion

Caption: Metabolic conversion of dietary lignans to enterolactone by gut microbiota.

Experimental Workflow for Enterolactone Quantification

The following diagram illustrates the typical workflow for quantifying enterolactone in biological samples using this compound as an internal standard.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Biological Sample (Plasma/Urine) Biological Sample (Plasma/Urine) Spike with this compound Spike with this compound Biological Sample (Plasma/Urine)->Spike with this compound Enzymatic Hydrolysis Enzymatic Hydrolysis Spike with this compound->Enzymatic Hydrolysis Extraction (LLE/SPE) Extraction (LLE/SPE) Enzymatic Hydrolysis->Extraction (LLE/SPE) Evaporation & Reconstitution Evaporation & Reconstitution Extraction (LLE/SPE)->Evaporation & Reconstitution LC Separation LC Separation Evaporation & Reconstitution->LC Separation MS/MS Detection (MRM) MS/MS Detection (MRM) LC Separation->MS/MS Detection (MRM) Quantification (Analyte/IS Ratio) Quantification (Analyte/IS Ratio) MS/MS Detection (MRM)->Quantification (Analyte/IS Ratio)

Caption: Workflow for enterolactone quantification using an internal standard.

Signaling Pathways Modulated by Enterolactone

Enterolactone has been shown to interact with and modulate key signaling pathways implicated in cell growth and proliferation.

Estrogen Receptor Signaling

Enterolactone exhibits weak estrogenic and anti-estrogenic properties and can bind to estrogen receptors (ERα and ERβ), thereby modulating estrogen-responsive gene expression.[7]

Estrogen_Signaling Enterolactone Enterolactone Estrogen Receptor (ER) Estrogen Receptor (ER) Enterolactone->Estrogen Receptor (ER) binds to Dimerization Dimerization Estrogen Receptor (ER)->Dimerization Nuclear Translocation Nuclear Translocation Dimerization->Nuclear Translocation ERE Binding ERE Binding Nuclear Translocation->ERE Binding in nucleus Gene Transcription Gene Transcription ERE Binding->Gene Transcription modulates Biological Effects Biological Effects Gene Transcription->Biological Effects

Caption: Simplified signaling pathway of enterolactone via estrogen receptors.

IGF-1 Receptor Signaling

Studies have demonstrated that enterolactone can inhibit the Insulin-like Growth Factor-1 (IGF-1) receptor signaling pathway, which is crucial for cancer cell growth and progression.[8]

IGF1_Signaling Enterolactone Enterolactone IGF-1R IGF-1R Enterolactone->IGF-1R inhibits activation of PI3K/Akt Pathway PI3K/Akt Pathway IGF-1R->PI3K/Akt Pathway MAPK/ERK Pathway MAPK/ERK Pathway IGF-1R->MAPK/ERK Pathway Cell Proliferation Cell Proliferation PI3K/Akt Pathway->Cell Proliferation Cell Migration Cell Migration MAPK/ERK Pathway->Cell Migration

Caption: Inhibition of IGF-1R signaling by enterolactone.

Conclusion

This compound is an indispensable tool in metabolic research, enabling the accurate and precise quantification of enterolactone in complex biological matrices. The use of isotope dilution mass spectrometry with this compound as an internal standard provides a robust methodology for pharmacokinetic studies, bioavailability assessments, and clinical investigations into the role of enterolactone in health and disease. The detailed protocols and understanding of the metabolic and signaling pathways presented in this guide offer a solid foundation for researchers and drug development professionals working in this promising area of study.

References

The Gold Standard: A Technical Guide to the Role of Enterolactone-d6 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals on the critical role of deuterated internal standards, specifically Enterolactone-d6, in the precise and accurate quantification of enterolactone (B190478) for pharmacokinetic research.

Enterolactone, a bioactive metabolite derived from dietary lignans, has garnered significant scientific interest for its potential therapeutic effects in various diseases, including hormone-dependent cancers. To accurately characterize its absorption, distribution, metabolism, and excretion (ADME) profile—a cornerstone of pharmacokinetic (PK) studies—robust and reliable bioanalytical methods are imperative. This technical guide delves into the pivotal role of this compound as a deuterated internal standard in achieving the highest standards of accuracy and precision in liquid chromatography-tandem mass spectrometry (LC-MS/MS)-based quantification.

The Principle of Isotope Dilution Mass Spectrometry: Why Deuterated Standards are a Necessity

The inherent complexity of biological matrices, such as plasma and urine, presents significant challenges to accurate quantification.[1] Matrix effects, where endogenous components suppress or enhance the ionization of the analyte, and unavoidable sample loss during multi-step extraction procedures can lead to significant variability and unreliable data.[1][2]

Isotope dilution mass spectrometry (ID-MS) is the gold standard technique to overcome these challenges.[3] This method relies on the addition of a known quantity of a stable isotope-labeled (SIL) version of the analyte, such as this compound, to the sample at the very beginning of the analytical process.[3][1]

This compound is chemically identical to the endogenous enterolactone, ensuring that it behaves in the same manner during sample preparation, chromatography, and ionization.[1][4] However, due to the replacement of six hydrogen atoms with deuterium, it has a higher mass-to-charge ratio (m/z), allowing it to be distinguished from the unlabeled analyte by the mass spectrometer.[1][4] By measuring the ratio of the analyte to the internal standard, any variations encountered during the analytical workflow are effectively normalized, leading to highly accurate and precise quantification.[1]

Core Advantages of Employing this compound:

  • Correction for Matrix Effects: As this compound co-elutes with the native analyte, it experiences the same degree of ion suppression or enhancement, allowing for accurate correction of these matrix-induced variations.[1]

  • Compensation for Sample Preparation Variability: Any loss of analyte during extraction, evaporation, or reconstitution steps is mirrored by a proportional loss of the internal standard, ensuring the analyte-to-internal standard ratio remains constant.[1]

  • Improved Assay Robustness and Throughput: By minimizing variability, the use of a deuterated internal standard leads to more robust and reliable bioanalytical methods, resulting in higher sample throughput and a lower frequency of failed analytical runs.[5]

Quantitative Data Presentation: Method Performance

The integration of a deuterated internal standard like this compound significantly enhances the performance of bioanalytical methods. The following tables summarize typical validation parameters for the quantification of enterolactone in plasma using LC-MS/MS with an isotope-labeled internal standard.

Table 1: Method Validation Parameters for Enterolactone Quantification

ParameterTypical PerformanceReference
Linearity (r²) ≥ 0.99[4]
Lower Limit of Quantification (LLOQ) 0.55 nM[5]
Accuracy (% Bias) Within ±15% (85-115%)[6]
Precision (RSD%)
- Intra-day< 10%[6]
- Inter-day< 15%[6]
Recovery 63-104%[4]

Table 2: LC-MS/MS Parameters for Enterolactone Analysis

ParameterTypical SettingReference
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm)[3]
Mobile Phase A Water with 0.1% Formic Acid[3][1]
Mobile Phase B Acetonitrile (B52724) with 0.1% Formic Acid[3][1]
Flow Rate 0.2-0.4 mL/min[3]
Ionization Mode Negative Electrospray Ionization (ESI-)[3][1]
MRM Transition (Enterolactone) 297.1 -> 133.1 m/z[3]
MRM Transition (this compound) 303.1 -> 139.1 m/z (Hypothetical for d6)-
MRM Transition (¹³C₃-Enterolactone) 300.1 -> 136.1 m/z[3]

Experimental Protocols

A generalized experimental protocol for the quantification of total enterolactone in human plasma using LC-MS/MS with a deuterated internal standard is outlined below.

Sample Preparation
  • Thawing and Aliquoting: Thaw frozen plasma samples on ice. Aliquot a specific volume (e.g., 100-300 µL) into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a precise volume of the this compound working solution to each plasma sample, calibration standard, and quality control (QC) sample.

  • Enzymatic Hydrolysis: To quantify total enterolactone (free and conjugated forms), perform enzymatic hydrolysis. Add a solution of β-glucuronidase/sulfatase in a suitable buffer (e.g., 0.1 M sodium acetate, pH 5.0) and incubate at 37°C for a defined period (e.g., 4 hours).[3][4]

  • Liquid-Liquid Extraction (LLE):

    • Add an organic solvent (e.g., 5 mL of diethyl ether) to the hydrolyzed sample.

    • Vortex vigorously for an extended period (e.g., 10 minutes) to ensure thorough mixing and extraction.

    • Centrifuge to separate the aqueous and organic layers.

    • Carefully transfer the organic (upper) layer to a new tube.

    • Repeat the extraction step to maximize recovery.

  • Evaporation and Reconstitution:

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the initial mobile phase conditions (e.g., 15% acetonitrile in water with 0.1% formic acid).[3]

LC-MS/MS Analysis
  • Injection: Inject a small volume (e.g., 5-10 µL) of the reconstituted sample onto the LC-MS/MS system.

  • Chromatographic Separation: Perform chromatographic separation using a C18 reversed-phase column and a gradient elution with water and acetonitrile, both containing 0.1% formic acid.[3][1]

  • Mass Spectrometric Detection: Operate the triple quadrupole mass spectrometer in negative electrospray ionization (ESI-) mode. Monitor the specific precursor-to-product ion transitions for both enterolactone and this compound using Multiple Reaction Monitoring (MRM).[3]

Visualizing the Workflow and Rationale

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical principle behind the use of a deuterated internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample spike Spike with This compound plasma->spike hydrolysis Enzymatic Hydrolysis spike->hydrolysis lle Liquid-Liquid Extraction hydrolysis->lle evap Evaporation lle->evap recon Reconstitution evap->recon lcms LC-MS/MS Analysis recon->lcms data Data Acquisition (Analyte/IS Ratio) lcms->data quant Quantification data->quant

Caption: General experimental workflow for enterolactone quantification.

logical_relationship cluster_process Analytical Process cluster_output Measurement & Correction analyte Enterolactone (Analyte) extraction Extraction Variability analyte->extraction matrix Matrix Effects analyte->matrix instrument Instrument Fluctuation analyte->instrument ratio Measure Analyte/IS Ratio is This compound (Internal Standard) is->extraction is->matrix is->instrument result Accurate & Precise Quantification ratio->result

Caption: Correction principle of a deuterated internal standard.

References

Understanding Enterolactone-d6 Metabolism and Metabolites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enterolactone (B190478), a mammalian lignan (B3055560) derived from dietary plant precursors, has garnered significant scientific interest for its potential health benefits. Understanding its metabolic fate is crucial for elucidating its mechanisms of action and for drug development applications. This technical guide provides a comprehensive overview of the metabolism of enterolactone, with a focus on the utility of its deuterated analog, Enterolactone-d6, as a tracer in metabolic studies. We will delve into the primary metabolic pathways, identify the resulting metabolites, and present detailed experimental protocols for their analysis. All quantitative data are summarized for comparative analysis, and key processes are visualized through signaling pathway and workflow diagrams.

Introduction to Enterolactone and the Role of this compound

Enterolactone is not directly consumed in the diet but is produced by the gut microbiota from plant lignans (B1203133) found in foods such as flaxseed, whole grains, fruits, and vegetables.[1][2] The primary dietary precursors include secoisolariciresinol (B192356), matairesinol, pinoresinol, and lariciresinol.[1][3] These precursors are first converted to enterodiol (B191174), which is then oxidized to enterolactone.[4][5] Due to its potential estrogenic and anti-estrogenic properties, enterolactone is being investigated for its role in the prevention of hormone-dependent cancers and other chronic diseases.[5][6]

This compound is a stable isotope-labeled form of enterolactone. In metabolic research, deuterated compounds like this compound serve as invaluable tools. When introduced into a biological system, its metabolism is assumed to be identical to that of the endogenous, unlabeled compound. However, due to its increased mass, it can be distinguished from the natural analog by mass spectrometry. This allows researchers to trace the metabolic fate of an administered dose of enterolactone without interference from the endogenous pool, enabling precise pharmacokinetic and metabolic studies.

Metabolic Pathways of Enterolactone

Once formed in the gut and absorbed, enterolactone undergoes phase I and phase II metabolism, primarily in the liver and intestinal epithelium.[7][8]

Phase I Metabolism: Oxidation

While the majority of enterolactone undergoes direct conjugation (Phase II), a minor metabolic route involves oxidative metabolism.[9] This process, primarily mediated by cytochrome P450 enzymes, results in the hydroxylation of the enterolactone molecule.[9]

  • Monohydroxylation : The addition of a single hydroxyl group to the aromatic rings of enterolactone is the main oxidative modification.[9][10]

Phase II Metabolism: Conjugation

The principal metabolic pathway for enterolactone is conjugation, which increases its water solubility and facilitates its excretion.[7][8]

  • Glucuronidation : This is the most extensive metabolic pathway for enterolactone.[9] Uridine diphosphate-glucuronosyltransferases (UGTs) catalyze the attachment of glucuronic acid to the phenolic hydroxyl groups of enterolactone, forming enterolactone-glucuronides.[7][9]

  • Sulfation : Enterolactone also undergoes sulfation, where a sulfonate group is added to the hydroxyl groups, forming enterolactone-sulfates.[7][9]

The major metabolites found in circulation and excreted in urine are the glucuronide and sulfate (B86663) conjugates of enterolactone.[7][8]

A diagram illustrating the metabolic conversion of dietary lignans to enterolactone and its subsequent metabolism is presented below.

cluster_gut Gut Lumen (Microbiota) cluster_body Systemic Circulation / Tissues Dietary Lignans Dietary Lignans Enterodiol Enterodiol Dietary Lignans->Enterodiol Deglycosylation, Demethylation, Dehydroxylation Enterolactone Enterolactone Enterodiol->Enterolactone Oxidation Oxidized Metabolites Oxidized Metabolites Enterolactone->Oxidized Metabolites Phase I (Hydroxylation) Conjugated Metabolites Conjugated Metabolites Enterolactone->Conjugated Metabolites Phase II (Glucuronidation, Sulfation) Excretion Excretion Oxidized Metabolites->Excretion Conjugated Metabolites->Excretion

Metabolic pathway of dietary lignans to enterolactone and its subsequent metabolism.

Identified Metabolites of Enterolactone

The primary metabolites of enterolactone that have been identified in various biological matrices are summarized in the table below.

Metabolite ClassSpecific MetabolitesBiological MatrixReference
Phase I Monohydroxylated enterolactoneRhesus monkey liver microsomes, Hepatocytes
Catechol adduct of enterolactone (with N-acetylcysteine)Rhesus monkey liver microsomes (in vitro)[9]
Phase II Enterolactone-O-glucuronides (mono- and di-glucuronides)Rhesus monkey liver microsomes, Human and rhesus hepatocytes, Human plasma and urine[7][9]
Enterolactone-sulfateHuman and rhesus hepatocytes, Human plasma and urine[7][9]
Enterolactone-sulfoglucuronide conjugatesHuman urine[11]

Quantitative Data on Enterolactone and its Metabolites

The use of this compound as an internal standard allows for the precise quantification of enterolactone and its metabolites in various biological fluids. The following table summarizes pharmacokinetic parameters of enterolactone from human studies.

ParameterValue (mean ± SD)Study PopulationReference
Time to Maximum Concentration (Tmax) 19.7 ± 6.2 hoursHealthy volunteers after a single dose of SDG[12]
24-36 hoursPostmenopausal women after oral intake of SDG[4][13]
Elimination Half-life (t1/2) 12.6 ± 5.6 hoursHealthy volunteers after a single dose of SDG[12]
13.2 hoursPostmenopausal women after oral intake of SDG[4][13]
Area Under the Curve (AUC) 1762 ± 1117 nmol/L·hHealthy volunteers after a single dose of SDG[12]
Mean Residence Time (MRT) 35.8 ± 10.6 hoursHealthy volunteers after a single dose of SDG[12]

*SDG: Secoisolariciresinol diglucoside, a precursor to enterolactone.

Experimental Protocols

Accurate analysis of this compound and its metabolites requires robust and validated experimental protocols. The following sections detail common methodologies.

Sample Preparation for LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used method for the quantification of enterolactone and its metabolites due to its high sensitivity and specificity.[14][15]

Objective: To extract and purify enterolactone and its metabolites from biological matrices (plasma, urine) for LC-MS/MS analysis.

Materials:

  • Plasma or urine sample

  • This compound internal standard

  • β-glucuronidase/sulfatase from Helix pomatia

  • Acetate (B1210297) buffer (pH 5.0)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Methanol (B129727)

  • Formic acid

  • Water (LC-MS grade)

Protocol:

  • Internal Standard Spiking: Spike a known amount of this compound into the biological sample.

  • Enzymatic Hydrolysis (for total enterolactone):

    • To measure the sum of free and conjugated enterolactone, incubate the sample with β-glucuronidase/sulfatase in acetate buffer.[14]

    • A typical incubation is overnight at 37°C.[14]

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol followed by water.

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge with water to remove interfering substances.

    • Elute the analytes with methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.

LC-MS/MS Analysis

Objective: To quantify this compound and its corresponding unlabeled metabolites.

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Typical LC Conditions:

  • Column: C18 reversed-phase column

  • Mobile Phase: A gradient of water with formic acid (A) and methanol or acetonitrile (B52724) with formic acid (B).

  • Flow Rate: 0.2-0.5 mL/min

  • Injection Volume: 5-20 µL

Typical MS/MS Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in negative mode is often preferred.[16]

  • Detection Mode: Multiple Reaction Monitoring (MRM). The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both unlabeled enterolactone and this compound.

    • Enterolactone: m/z 297.1 -> fragment ions

    • This compound: m/z 303.1 -> fragment ions (assuming a +6 Da shift)

  • Quantification: The concentration of endogenous enterolactone is determined by comparing the peak area ratio of the analyte to the this compound internal standard against a calibration curve.[15]

An illustrative workflow for the analysis of enterolactone using this compound is provided below.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Biological Sample Biological Sample Spike with this compound Spike with this compound Biological Sample->Spike with this compound Enzymatic Hydrolysis Enzymatic Hydrolysis Spike with this compound->Enzymatic Hydrolysis Solid-Phase Extraction Solid-Phase Extraction Enzymatic Hydrolysis->Solid-Phase Extraction Evaporation & Reconstitution Evaporation & Reconstitution Solid-Phase Extraction->Evaporation & Reconstitution LC Separation LC Separation Evaporation & Reconstitution->LC Separation MS/MS Detection (MRM) MS/MS Detection (MRM) LC Separation->MS/MS Detection (MRM) Data Analysis Data Analysis MS/MS Detection (MRM)->Data Analysis Quantification Quantification Data Analysis->Quantification

Experimental workflow for the quantification of enterolactone using this compound.

Signaling Pathways Influenced by Enterolactone

Enterolactone has been shown to modulate various signaling pathways, which may underlie its potential health effects. Its ability to interact with estrogen receptors (ERα and ERβ) is a key aspect of its biological activity.

A simplified diagram of enterolactone's interaction with estrogen signaling is shown below.

Enterolactone Enterolactone Estrogen Receptor Estrogen Receptor Enterolactone->Estrogen Receptor Binds to Gene Transcription Gene Transcription Estrogen Receptor->Gene Transcription Modulates Cellular Response Cellular Response Gene Transcription->Cellular Response Leads to

Simplified diagram of enterolactone's influence on estrogen signaling.

Conclusion

The metabolism of enterolactone is a complex process involving gut microbial transformation of dietary precursors followed by host metabolism, primarily through glucuronidation and sulfation. This compound is an essential tool for accurately studying the pharmacokinetics and metabolic fate of enterolactone. The detailed protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals working with this promising bioactive compound. Further research is warranted to fully elucidate the biological activities of enterolactone's various metabolites and their implications for human health.

References

Enterolactone-d6: A Technical Safety and Handling Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the safety, handling, and toxicological profile of Enterolactone-d6. The information is compiled from available safety data sheets for the structurally similar parent compound, (±)-Enterolactone, and supplementary chemical data. This document is intended to serve as a comprehensive resource for laboratory personnel and researchers.

Chemical Identification and Properties

Table 1: Chemical and Physical Properties

PropertyValueSource
Chemical Name rac this compoundPharmaffiliates[1]
Synonyms Dihydro-3,4-bis[(3-hydroxyphenyl)methyl]-2(3H)-furanone-d6; HPMF-d6Pharmaffiliates[1]
CAS Number 104411-11-2InvivoChem, Pharmaffiliates[1][2]
Molecular Formula C₁₈H₁₂D₆O₄Pharmaffiliates[1]
Molecular Weight 304.37 g/mol Pharmaffiliates[1]
Appearance Yellow SolidPharmaffiliates[1]
Purity ≥95% - ≥98%Cayman Chemical, InvivoChem[2][3]
Melting/Boiling Point UndeterminedCayman Chemical[4]
Solubility Soluble in DMSO (~30 mg/mL) and dimethyl formamide.[3] Sparingly soluble in aqueous buffers.[3] May require initial dissolution in ethanol (B145695) for aqueous solutions.[3]Cayman Chemical, InvivoChem[2][3]

Hazard Identification and Safety Precautions

Based on the SDS for (±)-Enterolactone, the compound is classified as hazardous.[4] Users should handle this chemical with appropriate caution in a laboratory setting.

Table 2: GHS Hazard Information for (±)-Enterolactone

Hazard ClassHazard StatementGHS PictogramSignal Word
Skin Irritation (Category 2)H315: Causes skin irritationGHS07Warning
Eye Irritation (Category 2A)H319: Causes serious eye irritationGHS07Warning
Specific target organ toxicity (single exposure) (Category 3)H335: May cause respiratory irritationGHS07Warning

Recommended Precautionary Measures: [4]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash hands and skin thoroughly after handling.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves, eye protection, and face protection.

  • Response: In case of contact with eyes, rinse cautiously with water for several minutes. If skin irritation occurs, seek medical advice.

Experimental Protocols for Safety Assessment

While specific toxicological studies for this compound are not published, the hazard classifications are based on standard experimental protocols. The following are generalized methodologies for the cited hazards.

Skin Irritation Testing (OECD 439: In Vitro Skin Irritation)

This protocol, the Reconstructed Human Epidermis (RhE) Test Method, is a widely accepted alternative to traditional animal testing.

  • Test System: A three-dimensional RhE model, which mimics the biochemical and physiological properties of the upper parts of human skin.

  • Procedure: A small amount of the test chemical (Enterolactone) is applied topically to the surface of the skin tissue model.

  • Exposure: The chemical remains in contact with the tissue for a specified period (e.g., 60 minutes).

  • Viability Assessment: After exposure, the tissue is rinsed, and cell viability is measured. A common method is the MTT assay, where viable cells convert the yellow MTT dye to a purple formazan (B1609692) product, which is measured spectrophotometrically.

  • Classification: A reduction in cell viability below a certain threshold (e.g., 50%) indicates the substance is an irritant.

Eye Irritation Testing (OECD 492: Reconstructed human Cornea-like Epithelium test method)

This in vitro method assesses the potential for a chemical to cause serious eye damage or irritation.

  • Test System: A reconstructed human cornea-like epithelium (RhCE) model.

  • Procedure: The test chemical is applied directly to the epithelial surface of the corneal model.

  • Exposure: The exposure duration is typically short (e.g., 30 minutes).

  • Viability Assessment: Similar to the skin irritation test, cell viability is quantified using methods like the MTT assay.

  • Classification: The chemical is classified as an eye irritant if the tissue viability falls below a defined threshold (e.g., 60%).

Storage and Handling

Proper storage is crucial to maintain the stability and integrity of this compound.

Table 3: Storage and Stability

ConditionTemperatureDuration
Solid Powder -20°C≥ 4 years
4°C2 years
In Solvent -80°C6 months
-20°C1 month

Data from InvivoChem and Cayman Chemical product pages.[2][3]

Handling Recommendations:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Use personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[5]

  • Avoid generating dust.

  • Wash hands thoroughly after handling.[3][4]

  • For preparing solutions, especially in hygroscopic solvents like DMSO, use a fresh, unopened bottle of the solvent to avoid introducing moisture.[5]

Visualized Workflows and Pathways

The following diagrams illustrate standard safety workflows and a biological pathway associated with Enterolactone's activity.

G cluster_0 SDS-Based Chemical Handling Workflow A Receipt of Chemical B Review Safety Data Sheet (SDS) A->B Immediate Step C Identify Hazards (Physical, Health, Environmental) B->C D Assess Risks C->D E Implement Control Measures (PPE, Ventilation) D->E F Preparation & Use E->F G Proper Storage (Based on SDS Section 7) F->G H Waste Disposal (Based on SDS Section 13) F->H

Caption: General workflow for handling chemical compounds based on SDS information.

G cluster_1 Hazard Identification & Risk Assessment SDS SDS Sections 2 & 8 (Hazards, Exposure Controls) Risk Risk Assessment (Likelihood & Severity) SDS->Risk Task Experimental Protocol (Quantity, Duration, Frequency) Task->Risk Controls Existing Controls (Fume Hood, PPE) Controls->Risk

Caption: Logical process for risk assessment using SDS data and task parameters.

G cluster_2 Enterolactone Modulated Signaling Pathway (in TNBC cells) TGFb TGF-β ERK ERK TGFb->ERK activates Enterolactone Enterolactone Enterolactone->ERK inhibits NFkB NF-κB Enterolactone->NFkB inhibits ERK->NFkB activates Snail Snail NFkB->Snail activates EMT Epithelial-Mesenchymal Transition (EMT) Snail->EMT

Caption: Enterolactone's role in the ERK/NF-κB/Snail pathway.[2]

Toxicological and Biological Information

  • Acute Toxicity: No quantitative data (e.g., LD50) is available. The material should be considered hazardous until further information is available.[3]

  • Primary Irritant Effect: Causes irritation to skin and mucous membranes.[4]

  • Biological Activity: Enterolactone is a mammalian lignan (B3055560) derived from dietary sources.[6][7] It possesses weak estrogenic and anti-estrogenic properties.[6] Research indicates it has anti-breast cancer activity and can act as a radiosensitizer in human breast cancer cell lines by impairing DNA repair and increasing apoptosis.[2][7][8]

  • Mechanism of Action: In triple-negative breast cancer cells, Enterolactone has been shown to modulate the ERK/NF-κB/Snail signaling pathway to revert TGF-β-induced epithelial-mesenchymal transition (EMT).[2]

First-Aid Measures

The following first-aid measures are recommended based on the SDS for the parent compound:[4]

  • After Inhalation: Move the person to fresh air. If unconscious, place in a recovery position.

  • After Skin Contact: Immediately wash with plenty of water.

  • After Eye Contact: Rinse opened eye for several minutes under running water.

  • After Ingestion: If symptoms persist, consult a doctor.

This guide is intended for informational purposes for trained laboratory personnel. Always refer to the most current safety data and institutional protocols before handling any chemical.

References

Labeled Enterolactone in Cancer Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enterolactone (B190478) (ENL) is a mammalian lignan (B3055560) derived from the metabolic conversion of plant lignans (B1203133) by the gut microbiota.[1][2] Extensive research has highlighted its potential as a chemopreventive and therapeutic agent in various cancers, including breast, prostate, and colon cancer.[1][2][3][4] Labeled versions of enterolactone, particularly those incorporating stable isotopes like deuterium (B1214612) (²H) and carbon-13 (¹³C), are invaluable tools in cancer research. They facilitate detailed investigations into its pharmacokinetics, metabolism, and mechanisms of action without altering its fundamental biochemical properties. This technical guide provides a comprehensive overview of the synthesis of labeled enterolactone, its application in cancer research, detailed experimental protocols, and a summary of key quantitative data.

Synthesis of Labeled Enterolactone

The synthesis of isotopically labeled enterolactone is crucial for its use as an internal standard in quantitative analysis and for tracing its metabolic fate in biological systems.

Deuterium-Labeled Enterolactone ([²H₆]Enterolactone)

A common method for the synthesis of deuterium-labeled enterolactone involves hydrogen-deuterium exchange on the aromatic rings of the enterolactone molecule.[5]

Experimental Protocol: Synthesis of [²H₆]Enterolactone

  • Starting Material: Unlabeled enterolactone.

  • Deuteration Reagent: A mixture of deuterium oxide (D₂O) and a catalyst such as palladium on carbon (Pd/C) and aluminum (Al) can be used to generate D₂ gas in situ for the exchange reaction.[6] Alternatively, methods using PBr₃ or NaOD in deuterium oxide or labeled trifluoroacetic acid have been described.[5]

  • Reaction Conditions: The reaction is typically carried out in a sealed vessel under a deuterium atmosphere. The mixture is heated to facilitate the exchange of hydrogen atoms on the aromatic rings with deuterium atoms.

  • Purification: The resulting [²H₆]enterolactone is purified using techniques such as column chromatography or high-performance liquid chromatography (HPLC).

  • Characterization: The final product's structure, isotopic purity, and the positions of deuterium uptake are confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).[5]

Carbon-13-Labeled Enterolactone ([¹³C]Enterolactone)

The synthesis of ¹³C-labeled enterolactone can be adapted from methods used for preparing other ¹³C-labeled isoflavones and lignans.[7] This often involves using a ¹³C-labeled precursor in the synthetic pathway. For example, a key step could involve the use of K¹³CN to introduce the label, which is then carried through subsequent reaction steps to yield the final ¹³C-labeled enterolactone.[8]

Applications of Labeled Enterolactone in Cancer Research

Labeled enterolactone serves as a critical tool in various cancer research applications:

  • Pharmacokinetic Studies: Deuterium or ¹³C-labeled enterolactone allows for the precise tracking of its absorption, distribution, metabolism, and excretion (ADME) in preclinical models.

  • Metabolic Fate: By using labeled variants, researchers can identify and quantify the metabolites of enterolactone in different biological matrices, providing insights into its biotransformation.

  • Quantitative Bioanalysis: Isotopically labeled enterolactone is the gold standard for use as an internal standard in isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[1][9] This enables highly accurate and precise quantification of endogenous or administered enterolactone in plasma, urine, and tissue samples.[1][3][9]

  • Mechanism of Action Studies: Labeled enterolactone can be used to trace its binding to cellular targets and its incorporation into metabolic pathways, helping to elucidate its anticancer mechanisms.

Experimental Protocols

Quantification of Labeled Enterolactone in Human Plasma by LC-MS/MS

This protocol describes a robust method for the quantification of total enterolactone in human plasma using isotope dilution LC-MS/MS, which involves an enzymatic hydrolysis step to release enterolactone from its glucuronide and sulfate (B86663) conjugates.[1]

Materials and Reagents:

  • Human plasma samples

  • Enterolactone standard

  • ¹³C₃-Enterolactone (internal standard)

  • β-glucuronidase/sulfatase enzyme solution

  • Extraction solvent (e.g., diethyl ether)

  • Acetonitrile (ACN) and Methanol (MeOH) for mobile phase

  • Formic acid

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add a known amount of ¹³C₃-enterolactone internal standard.

    • Add β-glucuronidase/sulfatase solution and incubate to hydrolyze the conjugated forms of enterolactone.

  • Extraction:

    • Perform liquid-liquid extraction by adding an organic solvent (e.g., diethyl ether), vortexing, and centrifuging to separate the layers.

    • Carefully transfer the organic layer to a new tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

    • Use a suitable column (e.g., C18) for chromatographic separation.

    • The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both native enterolactone and the ¹³C₃-labeled internal standard.

In Vitro Cancer Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of enterolactone on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.[10][11]

Procedure:

  • Cell Seeding: Plate cancer cells (e.g., Colo 201, PC-3, MCF-7) in 96-well plates at a density of 5 x 10³ cells/well and incubate overnight.[10]

  • Treatment: Replace the medium with fresh medium containing various concentrations of enterolactone (e.g., 20-100 µmol/L).[10][12] Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

In Vivo Xenograft Mouse Model

This protocol describes a typical workflow for evaluating the anti-tumor efficacy of enterolactone in an in vivo xenograft model.[11][13]

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of human cancer cells (e.g., Colo 201, MCF-7) in a suitable medium, often mixed with Matrigel to enhance tumor formation.[14]

  • Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., athymic nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Once tumors are established, randomize the mice into treatment and control groups. Administer enterolactone (e.g., 10 mg/kg body weight) via a suitable route (e.g., subcutaneous injection or oral gavage) several times a week.[11][13] The control group receives the vehicle.

  • Monitoring: Measure tumor volume regularly using calipers. Monitor the body weight and overall health of the mice.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on enterolactone.

Table 1: In Vitro Efficacy of Enterolactone in Cancer Cell Lines

Cancer Cell LineAssayEndpointConcentration/IC₅₀Reference
Colo 201 (Colon)MTSCell Growth InhibitionIC₅₀ (72h): 118.4 µM[11][12]
PC-3 (Prostate)MTTInhibition of IGF-1-induced Cell Proliferation≥20 µmol/L[10]
LNCaP (Prostate)MTTCell Viability ReductionDose-dependent decrease[15]
MCF-7 (Breast)Proliferation AssayInhibition of E2-stimulated Growth>10 µmol/L[16]
MCF-7 (Breast)Proliferation AssayStimulation of Growth0.5-2 µmol/L[16]
T47D (Breast)Proliferation AssayEnhanced Growth10 µM[17]

Table 2: In Vivo Efficacy of Enterolactone in Animal Models

Cancer TypeAnimal ModelTreatment Dose & ScheduleKey FindingsReference
Colon CancerColo 201 Xenograft (Athymic Mice)10 mg/kg, 3 times/week (subcutaneous)Significant inhibition of tumor growth[11]
Breast CancerMCF-7 Xenograft (Ovariectomized Nude Mice)10 mg/kg/day (subcutaneous)91% regression of palpable tumors[13]
Breast CancerDMBA-induced Mammary Carcinoma (Rats)10 mg/kg/day for 7 weeks (oral)Significant inhibition of tumor growth[2]
Ovarian CancerES-2 Xenograft (Nude Mice)0.1 mg/kg and 1 mg/kgMarked tumor suppression[18]

Signaling Pathways and Experimental Workflows

Enterolactone exerts its anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.

Estrogen Receptor (ER) Signaling Pathway

Enterolactone can act as a selective estrogen receptor modulator (SERM), exhibiting both estrogenic and anti-estrogenic effects depending on the cellular context and concentration.[16][19]

ER_Signaling ENL Enterolactone ER Estrogen Receptor (ERα / ERβ) ENL->ER Binds to ERE Estrogen Response Element (ERE) ER->ERE Binds to Gene_Transcription Target Gene Transcription ERE->Gene_Transcription Initiates Proliferation_Modulation Modulation of Cell Proliferation Gene_Transcription->Proliferation_Modulation

Caption: Enterolactone's modulation of the Estrogen Receptor signaling pathway.

Insulin-Like Growth Factor-1 Receptor (IGF-1R) Signaling Pathway

Enterolactone has been shown to inhibit the IGF-1R signaling pathway, which is crucial for the growth and survival of many cancer cells.[10]

IGF1R_Signaling cluster_membrane Cell Membrane IGF1R IGF-1R PI3K PI3K IGF1R->PI3K MAPK MAPK/ERK IGF1R->MAPK IGF1 IGF-1 IGF1->IGF1R Activates ENL Enterolactone ENL->IGF1R Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation

Caption: Inhibition of the IGF-1R signaling pathway by enterolactone.

Apoptosis Induction Pathway

Enterolactone can induce apoptosis in cancer cells through the mitochondrial-mediated, caspase-dependent pathway.[11][20]

Apoptosis_Pathway ENL Enterolactone Mitochondria Mitochondria ENL->Mitochondria Induces Stress Bcl2 Bcl-2 (Anti-apoptotic) ENL->Bcl2 Downregulates CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bcl2->Mitochondria Inhibits Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Enterolactone-induced apoptosis pathway in cancer cells.

Experimental Workflow for In Vitro and In Vivo Studies

The following diagram illustrates a typical experimental workflow for investigating the anticancer effects of labeled enterolactone.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cancer Cell Culture Treatment Treatment with Labeled Enterolactone Cell_Culture->Treatment Viability Viability/Proliferation Assays (e.g., MTT) Treatment->Viability Migration Migration/Invasion Assays Treatment->Migration Mechanism Mechanism Studies (Western Blot, PCR) Treatment->Mechanism Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis Migration->Data_Analysis Mechanism->Data_Analysis Xenograft Xenograft Model Establishment InVivo_Treatment Treatment with Labeled Enterolactone Xenograft->InVivo_Treatment Tumor_Monitoring Tumor Growth Monitoring InVivo_Treatment->Tumor_Monitoring PK_Studies Pharmacokinetic Analysis InVivo_Treatment->PK_Studies Toxicity Toxicity Assessment InVivo_Treatment->Toxicity Tumor_Monitoring->Data_Analysis PK_Studies->Data_Analysis Toxicity->Data_Analysis

Caption: General experimental workflow for enterolactone cancer research.

Conclusion

Labeled enterolactone is an indispensable tool for advancing our understanding of its role in cancer prevention and treatment. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers in oncology and drug development. The use of isotopically labeled enterolactone will continue to be critical in elucidating its complex mechanisms of action, defining its pharmacokinetic profile, and ultimately, facilitating its translation into clinical applications. Further research utilizing these advanced techniques is warranted to fully explore the therapeutic potential of this promising natural compound.

References

Enterolactone-d6 as a Tracer in Human Nutritional Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enterolactone (B190478) is a mammalian lignan (B3055560) metabolite derived from the microbial fermentation of plant lignans (B1203133), which are abundant in foods such as flaxseed, whole grains, and vegetables.[1][2] As a phytoestrogen, enterolactone has garnered significant scientific interest due to its potential role in the prevention of hormone-dependent cancers, cardiovascular diseases, and other chronic conditions.[3][4] Accurate in vivo assessment of the bioavailability and metabolism of dietary lignans is crucial for understanding their health effects. The use of stable isotope-labeled tracers, such as Enterolactone-d6, provides a powerful tool for these investigations, offering high precision and safety in human nutritional studies.[5] This technical guide provides a comprehensive overview of the application of this compound as a tracer, detailing experimental protocols, quantitative data, and the molecular pathways influenced by its unlabeled counterpart.

Core Principles of Stable Isotope Tracer Studies

Stable isotope tracer studies are a cornerstone of metabolic research, allowing for the quantification of the absorption, distribution, metabolism, and excretion (ADME) of nutrients and their metabolites in vivo.[6][7] Unlike radioactive isotopes, stable isotopes are non-radioactive and can be safely administered to human subjects.[5] The fundamental principle involves introducing a known amount of a stable isotope-labeled compound (the tracer) into the body and monitoring its appearance and the appearance of its labeled metabolites in biological fluids such as plasma and urine over time.[8]

This compound, a deuterated form of enterolactone, serves as an ideal tracer. Deuterium (B1214612) (²H) is a stable isotope of hydrogen. By replacing some hydrogen atoms with deuterium in the enterolactone molecule, it becomes distinguishable from the endogenous (unlabeled) enterolactone by mass spectrometry, without significantly altering its chemical and biological properties.[9] This allows researchers to trace the fate of an administered dose of its precursor and accurately calculate key pharmacokinetic parameters.

Data Presentation: Pharmacokinetics of Enterolactone in Humans

The following tables summarize quantitative data from human nutritional studies investigating the pharmacokinetics of enterolactone following the administration of its dietary precursors, primarily secoisolariciresinol (B192356) diglucoside (SDG) from flaxseed. These studies provide essential data for designing and interpreting tracer studies with deuterated lignan precursors.

Table 1: Pharmacokinetic Parameters of Enterolactone Following a Single Dose of Secoisolariciresinol Diglucoside (SDG) in Healthy Adults

ParameterValue (Mean ± SD)Reference
Time to Maximum Concentration (Tmax)19.7 ± 6.2 hours[10]
Maximum Concentration (Cmax)Varies with dose[11]
Elimination Half-Life (t½)12.6 ± 5.6 hours[10]
Area Under the Curve (AUC)1762 ± 1117 nmol·h/L[10]
Mean Residence Time (MRT)35.8 ± 10.6 hours[10]

Table 2: Plasma Enterolactone Concentrations in Human Observational and Intervention Studies

Study Population/InterventionMean Plasma Enterolactone Concentration (nmol/L)Reference
Healthy Adults (General Population)29.3 nM[12]
Individuals with Type 2 Diabetes10.9 nmol/L[4]
Postmenopausal women after 25g flaxseed/day for 7 daysBaseline: <5 nmol/L, Post-intervention: ~50 nmol/L[13]
Healthy adults with high fiber intakePositive correlation with fiber intake[14][15]

Experimental Protocols

Protocol 1: A Representative Human Nutritional Study to Determine the Bioavailability of Dietary Lignans Using a Deuterated Precursor

This protocol outlines a representative study design for assessing the bioavailability and metabolism of a dietary lignan, such as secoisolariciresinol diglucoside (SDG), using a deuterated version (SDG-d6) as a tracer.

1. Study Design:

  • A randomized, crossover study design is recommended.[13]

  • Participants: A cohort of healthy adult volunteers.

  • Washout Period: A period of at least one week where participants consume a low-lignan diet to minimize baseline enterolactone levels.[16]

  • Intervention: Administration of a single oral dose of SDG-d6.

  • Sampling: Collection of blood and urine samples at predetermined time points (e.g., baseline, and then at 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).[10][11]

2. Materials:

  • Deuterated secoisolariciresinol diglucoside (SDG-d6).

  • This compound as an internal standard for mass spectrometry.

  • Standard laboratory equipment for blood and urine collection and processing.

  • LC-MS/MS system for sample analysis.

3. Procedure:

  • Participant Screening and Baseline: Screen participants for eligibility and collect baseline blood and urine samples after the washout period.

  • Tracer Administration: Administer a precisely weighed single oral dose of SDG-d6 to fasting participants.

  • Sample Collection: Collect blood samples via an intravenous catheter and complete urine collections at the specified time points.

  • Sample Processing: Centrifuge blood samples to separate plasma, which is then stored at -80°C. Measure and record the volume of each urine collection and store aliquots at -80°C.

  • Sample Analysis: Quantify the concentrations of SDG-d6, enterodiol-d6, and this compound in plasma and urine samples using a validated LC-MS/MS method with this compound as an internal standard (as detailed in Protocol 2).

  • Pharmacokinetic Analysis: Use the concentration-time data to calculate key pharmacokinetic parameters such as Cmax, Tmax, t½, and AUC for both the tracer and its metabolites.

Protocol 2: Quantification of this compound in Human Plasma using Isotope Dilution LC-MS/MS

This protocol details the analytical methodology for the accurate quantification of this compound in human plasma.

1. Sample Preparation:

  • Thawing and Aliquoting: Thaw plasma samples on ice and aliquot a specific volume (e.g., 200 µL) into a microcentrifuge tube.

  • Internal Standard Spiking: Add a known amount of a deuterated internal standard (e.g., Enterolactone-d4, if d6 is the analyte) to each sample, calibrator, and quality control sample.

  • Enzymatic Hydrolysis (for total enterolactone): To measure both free and conjugated enterolactone, add a solution of β-glucuronidase and sulfatase and incubate to deconjugate the metabolites.

  • Liquid-Liquid Extraction: Add an organic solvent (e.g., diethyl ether or ethyl acetate) to the plasma, vortex to mix, and centrifuge to separate the organic and aqueous layers.

  • Evaporation and Reconstitution: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., methanol:water) for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in negative ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both the analyte (this compound) and the internal standard.

3. Data Analysis:

  • Integrate the peak areas for the MRM transitions of both the analyte and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of this compound in the plasma samples by interpolation from the calibration curve.

Mandatory Visualizations

Signaling Pathways Modulated by Enterolactone

Enterolactone has been shown to modulate several key signaling pathways involved in cell growth, proliferation, and inflammation.

Enterolactone_Metabolic_Pathway cluster_gut Gut Lumen cluster_circulation Systemic Circulation Dietary Lignans Dietary Lignans Enterodiol Enterodiol Dietary Lignans->Enterodiol Microbiota Enterolactone Enterolactone Enterodiol->Enterolactone Microbiota Absorbed Enterolactone Absorbed Enterolactone Enterolactone->Absorbed Enterolactone Absorption Target Tissues Target Tissues Absorbed Enterolactone->Target Tissues

Figure 1: Metabolic conversion of dietary lignans to enterolactone.

IGF1R_Signaling_Pathway IGF-1 IGF-1 IGF-1R IGF-1R IGF-1->IGF-1R PI3K PI3K IGF-1R->PI3K activates Enterolactone Enterolactone Enterolactone->IGF-1R inhibits Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival

Figure 2: Inhibition of IGF-1R signaling by enterolactone.

NFkB_Signaling_Pathway Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes activates transcription Enterolactone Enterolactone Enterolactone->IKK inhibits

Figure 3: Modulation of NF-κB signaling by enterolactone.
Experimental Workflow

The following diagram illustrates the typical workflow for a human nutritional study using a deuterated tracer.

Experimental_Workflow Participant Recruitment & Screening Participant Recruitment & Screening Washout Period (Low-Lignan Diet) Washout Period (Low-Lignan Diet) Participant Recruitment & Screening->Washout Period (Low-Lignan Diet) Baseline Sampling (Blood & Urine) Baseline Sampling (Blood & Urine) Washout Period (Low-Lignan Diet)->Baseline Sampling (Blood & Urine) Administration of Deuterated Lignan Precursor (e.g., SDG-d6) Administration of Deuterated Lignan Precursor (e.g., SDG-d6) Baseline Sampling (Blood & Urine)->Administration of Deuterated Lignan Precursor (e.g., SDG-d6) Timed Sample Collection (Blood & Urine) Timed Sample Collection (Blood & Urine) Administration of Deuterated Lignan Precursor (e.g., SDG-d6)->Timed Sample Collection (Blood & Urine) Sample Processing & Storage Sample Processing & Storage Timed Sample Collection (Blood & Urine)->Sample Processing & Storage LC-MS/MS Analysis (Quantification of d6-Metabolites) LC-MS/MS Analysis (Quantification of d6-Metabolites) Sample Processing & Storage->LC-MS/MS Analysis (Quantification of d6-Metabolites) Pharmacokinetic Data Analysis Pharmacokinetic Data Analysis LC-MS/MS Analysis (Quantification of d6-Metabolites)->Pharmacokinetic Data Analysis Interpretation of Results Interpretation of Results Pharmacokinetic Data Analysis->Interpretation of Results

References

Preliminary Investigation of Enterolactone in Cell Culture: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enterolactone (B190478) (EL) is a mammalian lignan (B3055560) derived from the metabolism of plant lignans, found in foods such as flaxseed and sesame seeds, by gut microbiota.[1][2] It has garnered significant interest in the scientific community for its potential health benefits, particularly its anti-cancer properties.[1][2] Numerous in-vitro studies have provided evidence that enterolactone can inhibit cancer cell proliferation, survival, angiogenesis, and metastasis in various cancer types, including breast, prostate, and lung cancer.[1][2] This technical guide provides a preliminary framework for the investigation of enterolactone in cell culture, summarizing key quantitative data, detailing experimental protocols, and visualizing implicated signaling pathways. While this guide focuses on enterolactone, its deuterated form, Enterolactone-d6, serves as an essential tool for precise quantification in metabolic and pharmacokinetic studies, often employed as an internal standard in mass spectrometry-based analyses.

Data Presentation: Efficacy of Enterolactone in Cancer Cell Lines

The following tables summarize the dose-dependent effects of enterolactone on various cancer cell lines as reported in the literature. These data provide a crucial starting point for designing new experiments.

Cell LineCancer TypeAssayConcentration (µM)EffectReference
PC-3Prostate CancerMTT Assay20-60Inhibition of IGF-1-induced cell proliferation[3]
PC-3Prostate CancerMigration Assay60Inhibition of IGF-1-induced cell migration[3]
LNCaPProstate CancerCell ViabilityNot specifiedDecreased cell viability[4]
A549, H441, H520Non-Small Cell Lung CancerGrowth Inhibition10-100Concentration- and time-dependent growth inhibition[5]
A549, H441, H520Non-Small Cell Lung CancerCell Cycle Analysis10, 100G1-phase cell cycle arrest[5]
MDA-MB-231Breast CancerCell Cycle Analysis50, 100, 200S-phase cell cycle arrest[5]
RWPE-1 (mid to late stage models)Prostate DiseaseProliferation Assay20Significant restriction of proliferation[6]

Experimental Protocols

Detailed methodologies are critical for reproducible and reliable results. The following are protocols for key experiments commonly used to investigate the cellular effects of enterolactone.

Cell Culture and Enterolactone Preparation
  • Cell Lines: Human prostate carcinoma PC-3 cells, non-small cell lung cancer cell lines (A549, H441, H520), and breast cancer cell lines (e.g., MCF-7, MDA-MB-231) are commonly used.

  • Culture Conditions: Cells are typically maintained in RPMI 1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 10 mmol/L HEPES, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.[3]

  • Enterolactone Stock Solution: Dissolve enterolactone in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 100 mmol/L).[3] Store at -20°C.

  • Working Solutions: Prepare serial dilutions of the enterolactone stock solution in the appropriate cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should be kept low (e.g., ≤ 0.1% v/v) to avoid solvent-induced effects.[3] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Cell Viability/Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.[3]

  • Serum Starvation (Optional): To synchronize cells or to study the effects of growth factors, cells can be transferred to a serum-free medium for 24 hours.

  • Treatment: Replace the medium with fresh medium (serum-free or complete, depending on the experimental design) containing various concentrations of enterolactone or a vehicle control. If studying the effect on growth factor-induced proliferation, add the growth factor (e.g., IGF-1 at 40 µg/L) with or without enterolactone.[3]

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 650 nm) using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control.

Cell Cycle Analysis

This protocol allows for the determination of the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Cell Seeding and Synchronization: Seed cells in 6-well plates. After reaching a suitable confluency, synchronize the cells by serum starvation for 24 hours.[5]

  • Treatment: Replace the serum-free medium with a complete medium containing enterolactone at the desired concentrations and incubate for a specific period (e.g., 48 hours).[5]

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold phosphate-buffered saline (PBS), and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence intensity.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Cell Migration Assay (Boyden Chamber Assay)

This assay is used to assess the migratory capacity of cells in response to a chemoattractant.

  • Cell Preparation: Culture cells to sub-confluency, then harvest and resuspend them in a serum-free medium.

  • Chamber Setup: Use a Boyden chamber system with an 8-µm pore size polycarbonate filter separating the upper and lower wells.[3]

  • Loading: Add the chemoattractant (e.g., IGF-1 at 40 µg/L in serum-free medium) to the lower wells.[3] Add the cell suspension (e.g., 1 x 10⁵ cells/well) with or without enterolactone to the upper wells.[3]

  • Incubation: Incubate the chamber for a sufficient time to allow for cell migration (e.g., 4-24 hours) at 37°C.

  • Fixation and Staining: Remove the non-migrated cells from the upper surface of the filter. Fix the migrated cells on the lower surface of the filter with methanol (B129727) and stain with a suitable dye (e.g., crystal violet).

  • Quantification: Count the number of migrated cells in several random fields under a microscope.

  • Data Analysis: Compare the number of migrated cells in the enterolactone-treated groups to the control group.

Signaling Pathways and Visualizations

Enterolactone has been shown to modulate several key signaling pathways involved in cancer cell growth and survival.

Inhibition of IGF-1R Signaling Pathway

In prostate cancer cells, enterolactone has been demonstrated to inhibit the Insulin-like Growth Factor-1 Receptor (IGF-1R) signaling pathway.[3] This inhibition leads to downstream effects on cell proliferation and migration.[3]

IGF1R_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF1R IGF-1R PI3K PI3K IGF1R->PI3K ERK ERK1/2 IGF1R->ERK AKT AKT PI3K->AKT GSK3B GSK-3β AKT->GSK3B p70S6K1 p70S6K1 AKT->p70S6K1 Migration Cell Migration AKT->Migration Proliferation Cell Proliferation p70S6K1->Proliferation CyclinD1 Cyclin D1 ERK->CyclinD1 CellCycle G0/G1 Arrest CyclinD1->CellCycle IGF1 IGF-1 IGF1->IGF1R Activates Enterolactone Enterolactone Enterolactone->IGF1R Inhibits

Caption: Enterolactone inhibits the IGF-1R signaling pathway in prostate cancer cells.

Modulation of Estrogen Receptor Signaling

Enterolactone is known to interact with estrogen receptors (ERs) and can exert both estrogenic and anti-estrogenic effects, depending on the cellular context. In breast cancer cells, it can modulate the transcriptional activation of ERα and ERβ.[7]

ER_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Estrogen Receptor (ERα / ERβ) ERE Estrogen Response Element (ERE) ER->ERE Binds to DNA Gene_Expression Target Gene Expression ERE->Gene_Expression Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation Enterolactone Enterolactone Enterolactone->ER Binds & Modulates Estrogen Estrogen (E2) Estrogen->ER Binds & Activates Experimental_Workflow start Select Cell Line & Culture treatment Treat with Enterolactone (Dose-response & Time-course) start->treatment viability Cell Viability/Proliferation Assay (e.g., MTT) treatment->viability phenotypic Phenotypic Assays viability->phenotypic end Data Analysis & Interpretation viability->end migration Migration/Invasion Assay phenotypic->migration apoptosis Apoptosis Assay phenotypic->apoptosis cell_cycle Cell Cycle Analysis phenotypic->cell_cycle molecular Molecular Analysis phenotypic->molecular phenotypic->end western_blot Western Blot (Signaling Proteins) molecular->western_blot qpcr qPCR (Gene Expression) molecular->qpcr molecular->end

References

Methodological & Application

Application Note and Protocol for the Quantification of Enterolactone using Enterolactone-d6 as an Internal Standard in LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the quantitative analysis of enterolactone (B190478) in biological matrices, such as human plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Enterolactone-d6 as an internal standard. Enterolactone, a lignan (B3055560) metabolite produced by gut microbiota from plant-based precursors, is of significant interest in clinical research for its potential role in hormone-dependent diseases.[1] Accurate quantification is crucial for understanding its physiological significance. The use of a stable isotope-labeled internal standard like this compound is the gold standard for mass spectrometry-based quantification, as it mimics the analyte's chemical and physical properties, correcting for variations during sample preparation and instrument response, thereby ensuring high accuracy and precision.[1][2]

Principle of Isotope Dilution LC-MS/MS

Isotope dilution mass spectrometry is a highly accurate quantification technique that utilizes a stable, isotopically labeled version of the analyte as an internal standard (IS).[2] A known amount of the labeled standard (e.g., this compound) is added to the sample at the beginning of the sample preparation process.[2] Because the internal standard is chemically identical to the analyte, it experiences the same variations during extraction, derivatization, and ionization.[2] By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard, precise and accurate quantification can be achieved, correcting for sample loss during preparation and matrix effects in the MS source.[2]

Experimental Protocols

This protocol describes a method for the quantitative analysis of total enterolactone (the sum of its free and conjugated forms) in human plasma.

Materials and Reagents
  • (+/-)-Enterolactone (analyte standard)

  • (+/-)-Enterolactone-d6 (internal standard)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)[1][2]

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)[2][3]

  • β-Glucuronidase/sulfatase (from Helix pomatia)[1]

  • Sodium acetate (B1210297) buffer (0.1 M, pH 5.0)[1]

  • Diethyl ether or Ethyl acetate[1][2]

  • Human plasma (blank)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB), if required[1]

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve (+/-)-Enterolactone and (+/-)-Enterolactone-d6 in methanol to prepare individual primary stock solutions.[1]

  • Working Standard Solutions: Prepare serial dilutions of the (+/-)-Enterolactone primary stock solution in a methanol:water (50:50, v/v) mixture to create calibration standards.[1]

  • Internal Standard Working Solution (e.g., 1 µg/mL): Dilute the (+/-)-Enterolactone-d6 primary stock solution in methanol.[1]

Sample Preparation
  • Thawing: Thaw plasma samples on ice.[1]

  • Aliquoting: Aliquot 200 µL of plasma into a microcentrifuge tube.[1]

  • Internal Standard Spiking: Add a known amount (e.g., 10 µL of 1 µg/mL) of the this compound internal standard working solution to each plasma sample, calibration standard, and quality control (QC) sample.[1][3]

  • Enzymatic Hydrolysis (for total enterolactone): To quantify total enterolactone, samples are incubated with β-glucuronidase and sulfatase to deconjugate the metabolites.[3] Add 500 µL of 0.1 M sodium acetate buffer (pH 5.0) and 20 µL of β-glucuronidase/sulfatase solution. Vortex and incubate at 37°C for 16 hours.[1]

  • Protein Precipitation: Precipitate proteins by adding an organic solvent such as acetonitrile or methanol.[3]

  • Extraction: Use either Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).

    • LLE: Extract enterolactone from the aqueous matrix using an organic solvent like diethyl ether or ethyl acetate.[1][2]

    • SPE: Condition the SPE cartridge, load the sample, wash away interferences, and elute the analyte.[1][3]

  • Evaporation: Carefully transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.[2]

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 50:50 methanol:water) for LC-MS/MS analysis.[1][3]

LC-MS/MS Instrumentation and Analysis
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[1]

  • Column: C18 reversed-phase column.[3]

  • Mobile Phase: A gradient elution of mobile phases such as water with formic acid and acetonitrile or methanol is typically used.[3]

  • Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.4 mL/min).[2]

  • Column Temperature: 40°C.[2]

  • Injection Volume: 5-10 µL.[2]

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, operating in Multiple Reaction Monitoring (MRM) mode.[2][3]

Data Analysis and Quantification
  • Integrate the peak areas for both the enterolactone and this compound MRM transitions.[1]

  • Calculate the peak area ratio (Enterolactone / this compound).[1]

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.[1]

  • Determine the concentration of enterolactone in the plasma samples by interpolating their peak area ratios from the calibration curve.[1]

Data Presentation

The performance of the method should be validated to ensure reliability. The tables below summarize typical performance characteristics reported in the literature for similar assays.

Table 1: LC-MS/MS Parameters for Enterolactone and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Enterolactone297.1251.125
This compound303.1257.125
Note: The exact m/z values and collision energies may vary slightly depending on the instrument and adduct formed. The values presented are representative for the [M-H]⁻ ion in negative mode.[2]

Table 2: Method Validation Parameters

ParameterTypical Value
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.55 nM[4]
Inter-day Precision (%RSD)< 15%
Intra-day Precision (%RSD)< 10%
Accuracy (% Recovery)85-115%
These are typical values and may vary based on the specific laboratory, instrumentation, and matrix.

Table 3: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
Enterolactone> 80%< 15%
This compound> 80%< 15%
Internal standards are used to correct for variations in recovery and matrix effects.

Visualizations

G Workflow for Enterolactone Quantification using LC-MS/MS cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike with this compound Sample->Spike Hydrolysis Enzymatic Hydrolysis Spike->Hydrolysis Precipitation Protein Precipitation Hydrolysis->Precipitation Extraction Liquid-Liquid or Solid-Phase Extraction Precipitation->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Ratio Calculate Peak Area Ratio Integration->Ratio Calibration Calibration Curve Ratio->Calibration Quantification Quantification Calibration->Quantification

Caption: General experimental workflow for enterolactone quantification.

G Metabolic Pathway of Enterolactone Formation Plant_Lignans Plant Lignans (e.g., Secoisolariciresinol, Matairesinol) Gut_Microbiota Gut Microbiota Plant_Lignans->Gut_Microbiota Enterodiol (B191174) Enterodiol Gut_Microbiota->Enterodiol Enterolactone Enterolactone Gut_Microbiota->Enterolactone Enterodiol->Gut_Microbiota Conjugation Conjugation (Glucuronidation/Sulfation) Enterolactone->Conjugation Conjugated_Enterolactone Conjugated Enterolactone Conjugation->Conjugated_Enterolactone

Caption: Simplified metabolic pathway of enterolactone.

References

Application Note: Quantification of Total Enterolactone in Human Urine using Gas Chromatography-Mass Spectrometry (GC-MS) with Enterolactone-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Enterolactone (B190478) is a gut microbiota-derived metabolite of dietary lignans (B1203133), recognized as a biomarker for the consumption of plant-based foods like flaxseed, whole grains, and fruits.[1] Due to its potential role in human health, particularly its association with reduced risks of hormone-dependent cancers and cardiovascular diseases, accurate quantification in biological matrices is crucial.[1][2] This document provides a detailed protocol for the quantification of total enterolactone in human urine samples by Gas Chromatography-Mass Spectrometry (GC-MS). The method employs an isotope dilution strategy using deuterated enterolactone (Enterolactone-d6) as an internal standard to ensure accuracy and correct for analytical variability.[3][4]

Principle of the Method

This method quantifies total enterolactone (both free and conjugated forms) in urine. The core principle is isotope dilution mass spectrometry, which is a highly accurate quantification method.[3][5]

  • Internal Standard: A known amount of deuterated enterolactone (this compound), the internal standard (IS), is added to the urine sample at the beginning of the preparation process.[1] The IS is chemically identical to the analyte (enterolactone) but has a different mass, allowing it to be distinguished by the mass spectrometer.[6]

  • Enzymatic Hydrolysis: To measure total enterolactone, conjugated forms (glucuronides and sulfates) in the urine are cleaved using a β-glucuronidase/sulfatase enzyme mixture.[1][7]

  • Extraction: The deconjugated enterolactone and the IS are then extracted from the urine matrix using Solid-Phase Extraction (SPE) to remove interfering substances.[1][3]

  • Derivatization: Because enterolactone is not sufficiently volatile for GC analysis, its hydroxyl groups are chemically modified through silylation.[7][8] This process, typically using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups, creating a more volatile and thermally stable derivative.[7]

  • GC-MS Analysis: The derivatized sample is injected into the GC-MS. The gas chromatograph separates the derivatized enterolactone from other components, and the mass spectrometer detects and quantifies the specific ions for both the analyte and the internal standard, often in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[1][3][7]

  • Quantification: The concentration of enterolactone in the original sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve.[1]

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Urine Sample (1 mL) Spike Spike with This compound (IS) Sample->Spike Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) Spike->Hydrolysis SPE Solid-Phase Extraction (SPE) (e.g., C18 Cartridge) Hydrolysis->SPE Dry Evaporate to Dryness (Nitrogen Stream) SPE->Dry Deriv Silylation (e.g., BSTFA, 70°C) Dry->Deriv GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Generalized workflow for total enterolactone analysis by GC-MS.[9]

Detailed Experimental Protocol

Materials and Reagents
  • Enterolactone standard (Sigma-Aldrich or equivalent)

  • This compound internal standard

  • β-glucuronidase/sulfatase from Helix pomatia[1]

  • Acetate (B1210297) buffer (0.1 M, pH 5.0)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)[1]

  • Methanol (B129727), Ethyl Acetate, Pyridine (B92270) (HPLC grade)

  • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[7]

  • Calibrated glassware and pipettes

  • Centrifuge, Vortex mixer, Heating block/water bath, Nitrogen evaporation system

Sample Collection and Storage

Proper sample handling is critical for accurate results.[1]

  • Collection: Collect urine samples in sterile containers.

  • Processing: Centrifuge samples at ~2,000 x g for 10 minutes at 4°C to remove cells and debris.[1]

  • Storage: Store the clarified urine aliquots at -80°C until analysis to ensure metabolite integrity. Avoid repeated freeze-thaw cycles.[1]

Sample Preparation Protocol
  • Thaw frozen urine samples on ice.

  • Pipette 1 mL of urine into a labeled glass tube.

  • Add a known amount of this compound internal standard solution.

  • Add 1 mL of acetate buffer (pH 5.0) and 50 µL of β-glucuronidase/sulfatase enzyme solution.[1]

  • Vortex briefly and incubate the mixture overnight (16-18 hours) at 37°C to ensure complete deconjugation of enterolactone glucuronides and sulfates.[1]

  • Condition a C18 SPE cartridge by washing sequentially with 5 mL of methanol and 5 mL of water.[1]

  • Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of water to remove salts and polar interferences.[1]

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the enterolactone and internal standard from the cartridge using 5 mL of ethyl acetate or methanol.[1]

  • Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40-50°C.[1]

Derivatization Protocol
  • To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA (+1% TMCS).[1]

  • Seal the tube tightly and vortex to dissolve the residue.

  • Heat the mixture at 60-70°C for 30-60 minutes to create the volatile trimethylsilyl (TMS) derivatives.[1]

  • Cool the sample to room temperature before injection into the GC-MS.

GC-MS Instrumentation and Parameters

The following are typical starting parameters and may require optimization.

ParameterTypical Setting
Gas Chromatograph Agilent, Shimadzu, or equivalent
Injector Splitless mode, 250°C
Carrier Gas Helium, constant flow rate of 1.0-1.2 mL/min
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)[1][7]
Oven Program Start at 100°C, hold for 1 min; ramp at 15°C/min to 280°C, hold for 10 min
Mass Spectrometer Quadrupole or Ion Trap
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)[1][7]
Monitored Ions (m/z) To be determined empirically for derivatized Enterolactone and this compound

Quantitative Data and Performance

Calibration Curve

Prepare a series of calibration standards by spiking blank matrix (e.g., water or synthetic urine) with known concentrations of enterolactone standard and a constant concentration of the this compound internal standard. Process these standards alongside the unknown samples. Plot the peak area ratio (Enterolactone/Enterolactone-d6) against the enterolactone concentration to generate a calibration curve.

Method Performance Characteristics

The performance of isotope dilution GC-MS methods for lignan (B3055560) analysis is generally robust.

Performance MetricTypical ValueReference
Within-Assay Imprecision (%CV) 0.8 - 15.2%[3]
Between-Assay Imprecision (%CV) 4.1 - 13.9%[3]
Mean Recovery (%) 96.6 - 105.5%[3]

Note: Values depend on the specific compound and concentration level. Data for a supported liquid extraction GC/MS method reported intra-assay precision of 2.5-5.9% and inter-assay precision of 2.6-6.9%.[9]

Enterolactone's Biological Relevance

Enterolactone is investigated for its potential health benefits, largely attributed to its structure, which is similar to mammalian estrogens. This allows it to interact with estrogen signaling pathways.

Estrogen_Pathway cluster_cell Cell cluster_nucleus Nucleus ER Estrogen Receptor (ERα / ERβ) ERE Estrogen Response Element (on DNA) ER->ERE Translocates & Binds Transcription Modulation of Gene Transcription ERE->Transcription Estradiol Estradiol (E2) Estradiol->ER Binds Enterolactone Enterolactone (Phytoestrogen) Enterolactone->ER Competitively Binds

Caption: Simplified diagram of enterolactone's potential action on estrogen signaling.

As a phytoestrogen, enterolactone can bind to estrogen receptors (ERs), potentially acting as either an agonist or antagonist depending on the tissue type and the endogenous estrogen environment. This interaction is central to the hypothesis that enterolactone may protect against hormone-dependent cancers.[2]

References

Application Notes and Protocols for the Analysis of Enterolactone-d6 in Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Enterolactone (B190478) is a lignan (B3055560) metabolite produced by the intestinal microflora from dietary precursors found in plant-based foods.[1] As a phytoestrogen, enterolactone is of significant interest in clinical and drug development research for its potential roles in hormone-dependent cancers, cardiovascular diseases, and other chronic conditions.[1][2] Accurate and precise quantification of enterolactone in biological matrices such as plasma and urine is crucial for pharmacokinetic studies, biomarker discovery, and understanding its physiological effects.[1][2]

This document provides detailed application notes and protocols for the preparation of biological fluid samples for the analysis of enterolactone, with a specific focus on the use of Enterolactone-d6 as an internal standard for isotope dilution mass spectrometry.[2] Methodologies for the quantification of both total enterolactone (following enzymatic hydrolysis) and its free and conjugated forms are described.[1][2]

Data Presentation: Comparison of Sample Preparation Methods

The choice of an appropriate sample preparation method is critical for achieving accurate and precise quantification of enterolactone.[1] The selection depends on the analytical endpoint (e.g., total versus free and conjugated forms), required sensitivity, sample throughput, and available instrumentation.[1] The following table summarizes quantitative data for common extraction techniques used in enterolactone analysis.

Parameter Solid-Phase Extraction (SPE) Liquid-Liquid Extraction (LLE) Supported Liquid Extraction (SLE) Protein Precipitation (PPT)
Analyte Form Free & Conjugated / Total (post-hydrolysis)[1]Total (post-hydrolysis)[1]Total (post-hydrolysis)[1]Free & Conjugated[1]
Recovery (%) 85-105% (Analyte dependent)[1]>90%[1]~96%[1][3]Variable, often lower than other methods[1]
LLOQ (ng/mL) Enterolactone: ~0.082Enterolactone glucuronide: ~0.026Enterolactone sulfate (B86663): ~0.016[1][4]~0.164 (as total enterolactone)[1][5]Not explicitly stated, but high recovery suggests comparable sensitivity to LLE.[1]Generally higher than SPE or LLE[1]
Precision (RSD%) <15%[1]Within-run: 3-6%Between-run: 10-14%[1][5]Intra-assay: 2.5-5.9%Inter-assay: 2.6-6.9%[3]Generally <15%, but can be higher with greater matrix effects.[1]
Key Advantages High selectivity, effective cleanup and preconcentration, amenable to automation.[6][7]Inexpensive, widely used, effective at removing salts.[3][6]High recovery and precision, low failure rate, amenable to automation.[3]Simple, quick, and relatively inexpensive.[8]
Key Disadvantages Can be more expensive than LLE, may require method development.[3]Prone to emulsion formation, can be more labor-intensive.[3]Can be more expensive than LLE.[3]Less effective at removing matrix interferences, may result in lower sensitivity.[1]

Experimental Protocols

Protocol 1: Quantification of Total Enterolactone in Human Plasma using LC-MS/MS

This protocol outlines a procedure for the quantification of total enterolactone in human plasma, which involves an enzymatic hydrolysis step to release enterolactone from its glucuronide and sulfate conjugates, followed by liquid-liquid extraction.[2][5]

1. Materials and Reagents

  • Enterolactone standard

  • This compound (internal standard)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • β-Glucuronidase/sulfatase from Helix pomatia[9]

  • Sodium acetate (B1210297) buffer (0.1 M, pH 5.0)[9]

  • Diethyl ether[9]

  • Human plasma (blank)

2. Standard Solution Preparation

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve enterolactone and this compound in methanol to prepare individual primary stock solutions.[9]

  • Working Standard Solutions: Prepare serial dilutions of the enterolactone primary stock solution in methanol:water (50:50, v/v) to create calibration standards.[9]

  • Internal Standard Working Solution (1 µg/mL): Dilute the this compound primary stock solution in methanol.[9]

3. Sample Preparation

  • Thawing: Thaw plasma samples on ice.

  • Aliquoting: To a 250 µL plasma sample, add the this compound internal standard solution.[3]

  • Enzymatic Hydrolysis: Add β-glucuronidase/sulfatase enzyme solution in sodium acetate buffer (pH 5.0).[3] Incubate the mixture at 37°C for at least 1 hour (or overnight) to deconjugate the enterolactone glucuronides and sulfates.[3][10]

  • Liquid-Liquid Extraction:

    • Add a water-immiscible organic solvent such as diethyl ether in a 5:1 (v/v) solvent-to-sample ratio.[3]

    • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.[3]

    • Centrifuge the mixture to separate the aqueous and organic phases.[3]

    • Carefully transfer the upper organic layer containing the enterolactone to a new tube.[3]

    • Repeat the extraction of the aqueous layer to maximize recovery.[3]

  • Evaporation and Reconstitution:

    • Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen.[3]

    • Reconstitute the dried extract in a solvent suitable for the subsequent LC-MS/MS analysis (e.g., the initial mobile phase).[10]

4. LC-MS/MS Parameters (Typical)

  • LC System: High-performance or ultra-high-performance liquid chromatography system.[2]

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase A: Water with 0.1% formic acid.[9]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[9]

  • Flow Rate: 0.2-0.4 mL/min.[2]

  • Column Temperature: 40°C.[2]

  • Injection Volume: 5-10 µL.[2][9]

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2]

  • Ionization Mode: Negative ESI.[9]

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both enterolactone and this compound.[2]

Protocol 2: Solid-Phase Extraction (SPE) for Enterolactone in Urine

This protocol provides a general procedure for the extraction of enterolactone from urine using SPE, which can be adapted for specific needs.[3]

1. Sample Pre-treatment

  • Acidify the urine sample to a pH of approximately 3-4 with a suitable acid (e.g., formic acid).[3]

  • Add the this compound internal standard.[3]

  • For total enterolactone measurement, perform enzymatic hydrolysis as described in Protocol 1 before acidification.[10]

2. Solid-Phase Extraction

  • Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol and then water through it.[3][10]

  • Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.[3]

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar interferences.[3][10]

  • Elution: Elute the enterolactone from the cartridge with a stronger organic solvent (e.g., methanol or acetonitrile).[3][10]

3. Evaporation and Reconstitution

  • Evaporate the eluate to dryness under a stream of nitrogen.[3]

  • Reconstitute the extract in a solvent compatible with the analytical instrument.[3]

Visualizations

G cluster_workflow Sample Preparation Workflow for Total Enterolactone Analysis sample Biological Fluid (Plasma or Urine) add_is Spike with This compound sample->add_is hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) add_is->hydrolysis extraction Extraction (LLE or SPE) hydrolysis->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: General workflow for total enterolactone analysis in biological fluids.

G cluster_pathway Metabolic Pathway of Dietary Lignans (B1203133) to Enterolactone dietary_lignans Dietary Lignans (e.g., Secoisolariciresinol diglucoside) gut_microbiota Gut Microbiota dietary_lignans->gut_microbiota Metabolism enterodiol (B191174) Enterodiol gut_microbiota->enterodiol enterolactone Enterolactone enterodiol->enterolactone Oxidation conjugation Conjugation (Glucuronidation/Sulfation) enterolactone->conjugation excretion Excretion (Urine and Bile) conjugation->excretion

Caption: Simplified metabolic pathway of dietary lignans to enterolactone.

References

Application Notes and Protocols for the Derivatization of Enterolactone-d6 for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enterolactone (B190478) is a lignan (B3055560) metabolite produced by the gut microbiota from plant-based precursors and is a subject of growing interest in nutritional science and drug development due to its potential role as a biomarker and a modulator of hormone-dependent signaling pathways. Accurate and sensitive quantification of enterolactone in biological matrices is crucial for understanding its physiological and pathological significance. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of enterolactone. However, due to its low volatility, derivatization is a necessary step to convert enterolactone into a more volatile and thermally stable compound suitable for GC-MS analysis.

This application note provides a detailed protocol for the silylation of enterolactone and its deuterated internal standard, enterolactone-d6, using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for subsequent quantitative analysis by GC-MS. The use of a deuterated internal standard is essential for accurate quantification by correcting for variations during sample preparation and analysis.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the GC-MS analysis of trimethylsilyl (B98337) (TMS) derivatized enterolactone and this compound.

Table 1: Molecular Weights and Derivatized Masses

CompoundMolecular Weight ( g/mol )Derivatized FormMolecular Weight of Derivative ( g/mol )
Enterolactone298.33bis-TMS-Enterolactone442.68
This compound304.37bis-TMS-Enterolactone-d6448.72

Table 2: GC-MS Parameters for Quantitative Analysis (Selected Ion Monitoring - SIM)

CompoundRetention Time (approx.)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
bis-TMS-Enterolactone15-20 min442427207
bis-TMS-Enterolactone-d615-20 min448433213

Note: Retention times are approximate and may vary depending on the specific GC column and temperature program.

Experimental Protocols

Materials and Reagents
  • Enterolactone (≥98% purity)

  • This compound (≥98% purity, isotopic purity ≥99%)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (anhydrous, ≥99.8%)

  • Ethyl acetate (B1210297) (anhydrous, ≥99.8%)

  • Nitrogen gas (high purity)

  • Calibrated microliter syringes

  • GC vials with inserts and PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of enterolactone and 10 mg of this compound in 10 mL of ethyl acetate, respectively, to prepare 1 mg/mL primary stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions of enterolactone at concentrations ranging from 0.1 to 50 µg/mL by serial dilution of the primary stock solution with ethyl acetate.

  • Internal Standard Working Solution (10 µg/mL): Dilute the this compound primary stock solution with ethyl acetate to a final concentration of 10 µg/mL.

Sample Preparation and Derivatization Protocol
  • Sample Aliquoting: To a clean GC vial insert, add 50 µL of the sample (e.g., extracted and purified biological fluid) or calibration standard.

  • Internal Standard Spiking: Add 10 µL of the 10 µg/mL this compound internal standard working solution to each sample and calibration standard vial.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen gas at room temperature or a slightly elevated temperature (e.g., 40°C). It is crucial to ensure the residue is completely dry as moisture will interfere with the derivatization reaction.

  • Derivatization:

    • To the dried residue, add 50 µL of anhydrous pyridine.

    • Add 50 µL of MSTFA.

    • Cap the vials tightly.

    • Vortex the mixture for 1 minute.

    • Incubate the vials in a heating block or oven at 70°C for 60 minutes.

  • Cooling and Analysis:

    • After incubation, allow the vials to cool to room temperature.

    • The samples are now ready for injection into the GC-MS system.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the sample preparation and derivatization workflow for the GC-MS analysis of enterolactone.

experimental_workflow Experimental Workflow for this compound Derivatization and GC-MS Analysis sample Sample/Standard Aliquoting is_spike Internal Standard (ENL-d6) Spiking sample->is_spike evaporation Evaporation to Dryness (N2 Stream) is_spike->evaporation derivatization Derivatization (Pyridine + MSTFA, 70°C, 60 min) evaporation->derivatization gcms GC-MS Analysis (SIM Mode) derivatization->gcms data Data Acquisition and Quantification gcms->data

Caption: Workflow for enterolactone derivatization.

Signaling Pathways of Enterolactone

Enterolactone is known to modulate several signaling pathways, primarily through its interaction with hormone receptors. Below are simplified diagrams of the estrogen receptor and IGF-1 receptor signaling pathways, which are reported to be influenced by enterolactone.

Estrogen Receptor Signaling Pathway

estrogen_signaling Simplified Estrogen Receptor Signaling Pathway cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER_mem Membrane ER PI3K PI3K ER_mem->PI3K Activates MAPK MAPK ER_mem->MAPK Activates ER_cyto Estrogen Receptor (ERα/ERβ) HSP HSP90 ER_cyto->HSP Dissociates from ER_dimer ER Dimer ER_cyto->ER_dimer Dimerization & Translocation Akt Akt PI3K->Akt Activates Gene Target Gene Transcription Akt->Gene Modulates MAPK->Gene Modulates ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds to ERE->Gene Regulates ENL Enterolactone ENL->ER_mem Binds ENL->ER_cyto Binds

Caption: Estrogen receptor signaling modulation.

IGF-1 Receptor Signaling Pathway

igf1_signaling Simplified IGF-1 Receptor Signaling Pathway Inhibition cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IGF1R IGF-1 Receptor PI3K PI3K IGF1R->PI3K Activates MAPK MAPK IGF1R->MAPK Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes MAPK->Proliferation Promotes IGF1 IGF-1 IGF1->IGF1R Binds & Activates ENL Enterolactone ENL->IGF1R Inhibits Activation

Caption: IGF-1 receptor signaling inhibition.

Quantitative Analysis of Enterolactone and its Deuterated Internal Standard Using MRM Transitions

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative analysis of enterolactone (B190478) and its deuterated internal standard, enterolactone-d6, in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM). Enterolactone is a mammalian lignan (B3055560) produced by the gut microbiota from plant-based precursors and is a subject of interest in clinical research for its potential role in hormone-dependent diseases. Accurate quantification is crucial for understanding its physiological and pathological significance. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry, as it corrects for variations in sample preparation and instrument response, ensuring high accuracy and precision.

Quantitative Data Summary

The following table summarizes the key parameters for the MRM transitions of enterolactone and its deuterated internal standard, this compound. These parameters are essential for setting up a robust and sensitive LC-MS/MS method. The primary ionization mode for these compounds is negative ion electrospray ionization (ESI-).

AnalytePrecursor Ion (Q1) [m/z]Product Ion (Q3) [m/z]Declustering Potential (DP) [V]Collision Energy (CE) [eV]
Enterolactone297.1133.1-50-35
This compound303.1137.1-50-35

Note: These values are typical and may require optimization based on the specific mass spectrometer and experimental conditions.

Experimental Protocols

This section details the necessary steps for sample preparation and LC-MS/MS analysis of enterolactone.

Materials and Reagents
  • Enterolactone analytical standard

  • This compound internal standard

  • LC-MS grade methanol (B129727)

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • Formic acid (LC-MS grade)

  • β-Glucuronidase/sulfatase from Helix pomatia

  • Sodium acetate (B1210297) buffer (0.1 M, pH 5.0)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve enterolactone and this compound in methanol to prepare individual primary stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the enterolactone primary stock solution in a methanol:water (50:50, v/v) mixture to create calibration standards.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound in methanol:water (50:50, v/v) at an appropriate concentration.

Sample Preparation (Human Plasma)
  • Internal Standard Spiking: To 100 µL of plasma sample, add a known amount of the this compound internal standard working solution.

  • Enzymatic Hydrolysis (for total enterolactone measurement):

    • Add 500 µL of 0.1 M sodium acetate buffer (pH 5.0).

    • Add 20 µL of β-glucuronidase/sulfatase solution.

    • Vortex and incubate at 37°C for 16 hours to deconjugate enterolactone glucuronides and sulfates.

  • Solid Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol followed by water.

    • Load the hydrolyzed sample onto the cartridge.

    • Wash the cartridge with water to remove interferences.

    • Elute the analytes with methanol or acetonitrile.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase.

LC-MS/MS Conditions
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A suitable gradient to separate enterolactone from matrix components. An example gradient is as follows:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions: As listed in the quantitative data summary table.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Spike Spike with This compound Plasma->Spike Hydrolysis Enzymatic Hydrolysis Spike->Hydrolysis SPE Solid Phase Extraction Hydrolysis->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LC_MS LC-MS/MS Analysis (MRM Mode) Recon->LC_MS Data Data Acquisition LC_MS->Data Quant Quantification Data->Quant

Caption: Workflow for the quantification of enterolactone in plasma.

MRM Signaling Pathway

mrm_pathway cluster_enterolactone Enterolactone cluster_enterolactone_d6 This compound ENL_Q1 Precursor Ion (m/z 297.1) ENL_Frag Fragmentation (Collision Cell) ENL_Q1->ENL_Frag Q1 Selection ENL_Q3 Product Ion (m/z 133.1) ENL_Frag->ENL_Q3 Q3 Selection Detector Detector ENL_Q3->Detector ENLd6_Q1 Precursor Ion (m/z 303.1) ENLd6_Frag Fragmentation (Collision Cell) ENLd6_Q1->ENLd6_Frag Q1 Selection ENLd6_Q3 Product Ion (m/z 137.1) ENLd6_Frag->ENLd6_Q3 Q3 Selection ENLd6_Q3->Detector

Caption: MRM pathway for enterolactone and its internal standard.

Application Notes and Protocols for the Validated Quantification of Enterolactone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Enterolactone (B190478) is a lignan (B3055560) metabolite produced by the intestinal microflora from dietary precursors found in foods such as whole grains, flaxseeds, fruits, and vegetables.[1] As a phytoestrogen, enterolactone has garnered significant interest in clinical and drug development research due to its potential role in the prevention and progression of hormone-dependent cancers, cardiovascular diseases, and other chronic conditions.[1][2] Accurate and reliable quantification of enterolactone in biological matrices like plasma and urine is crucial for pharmacokinetic studies, biomarker discovery, and understanding its physiological effects.[1][2]

This document provides detailed application notes and protocols for the development of a validated method for enterolactone quantification, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method.[3][4] Methodologies for measuring both free and total enterolactone (following enzymatic hydrolysis) are described.[1]

I. Method Validation Parameters

A bioanalytical method must be validated to ensure its reliability.[5] Key validation parameters as per regulatory guidelines (e.g., US FDA) include selectivity, accuracy, precision, recovery, calibration curve, sensitivity, reproducibility, and stability.[6] The following tables summarize typical performance characteristics for a validated LC-MS/MS method for enterolactone quantification in human plasma.

Table 1: Summary of Method Validation Parameters for Enterolactone Quantification by LC-MS/MS

Validation ParameterAcceptance Criteria (FDA Guidelines)Typical Performance of a Validated Method
Linearity (r²) ≥ 0.99> 0.99
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)85-115% of nominal concentration[4][7]
Precision (RSD%) ≤ 15% (≤ 20% at LLOQ)Intra-day: <10%, Inter-day: <15%[1][4]
Recovery (%) Consistent, precise, and reproducible85-105%[1]
Lower Limit of Quantification (LLOQ) Signal should be at least 5 times the blank responseFree Enterolactone: ~86 pM[3]
Enterolactone Glucuronide: ~26 pM[3]
Enterolactone Sulfate (B86663): ~16 pM[3]
Selectivity & Specificity No significant interfering peaks at the retention time of the analyte and internal standard (IS)Method is specific for enterolactone and its conjugates[3]
Matrix Effect Assessed to ensure precision, accuracy, and sensitivity are not compromisedMinimal matrix effects with appropriate extraction[8]
Stability Analyte should be stable under various storage and handling conditions (freeze-thaw, short-term, long-term, post-preparative)Stability established for relevant conditions[8]

II. Experimental Protocols

A. Protocol 1: Quantification of Total Enterolactone in Human Plasma by LC-MS/MS

This protocol outlines the procedure for quantifying total enterolactone, which involves an enzymatic hydrolysis step to convert enterolactone glucuronides and sulfates to free enterolactone.[2]

1. Materials and Reagents:

  • Enterolactone standard

  • ¹³C-labeled enterolactone (Internal Standard, IS)

  • β-glucuronidase/sulfatase from Helix pomatia

  • Sodium acetate (B1210297) buffer (pH 5.0)

  • Diethyl ether or Ethyl acetate (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human plasma (blank and study samples)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18) or Supported Liquid Extraction (SLE) cartridges

2. Sample Preparation:

  • Enzymatic Hydrolysis:

    • To 250 µL of plasma sample in a clean tube, add a known amount of ¹³C-labeled enterolactone internal standard.[9]

    • Add β-glucuronidase/sulfatase solution in sodium acetate buffer (pH 5.0).[9]

    • Incubate the mixture at 37°C for at least 1 hour (or overnight) to ensure complete deconjugation.[9]

  • Extraction (choose one):

    • Liquid-Liquid Extraction (LLE):

      • To the hydrolyzed sample, add a water-immiscible organic solvent like diethyl ether in a 5:1 (v/v) ratio.[9]

      • Vortex vigorously for 2 minutes.[9]

      • Centrifuge to separate the phases.[9]

      • Carefully transfer the upper organic layer to a new tube.[9]

      • Repeat the extraction on the aqueous layer to maximize recovery.[9]

      • Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen.[2][9]

      • Reconstitute the residue in a suitable solvent (e.g., 50:50 methanol:water) for LC-MS/MS analysis.[9]

    • Solid-Phase Extraction (SPE):

      • Condition a C18 SPE cartridge with methanol followed by water.[9]

      • Load the hydrolyzed plasma sample onto the conditioned cartridge.[9]

      • Wash the cartridge with a weak solvent (e.g., water or low percentage of methanol in water) to remove polar interferences.[9]

      • Elute enterolactone with a stronger organic solvent like methanol or acetonitrile.[9]

      • Evaporate the eluate to dryness and reconstitute as in the LLE protocol.[9]

3. LC-MS/MS Analysis:

  • LC System: High-performance or ultra-high-performance liquid chromatography system.[2]

  • Analytical Column: C18 reversed-phase column.[10]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

  • Flow Rate: 0.2-0.4 mL/min.[2]

  • Column Temperature: 40°C.[2]

  • Injection Volume: 5-10 µL.[2]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source.[10]

  • Ionization Mode: Negative ion mode is often used.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both enterolactone and the ¹³C-labeled internal standard.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrants.

  • Quantify enterolactone in the samples by interpolating their peak area ratios from the calibration curve.

B. Protocol 2: Direct Quantification of Free and Conjugated Enterolactone in Human Plasma

This method omits the hydrolysis step to measure the intact forms of enterolactone.[3]

1. Sample Preparation:

  • To a plasma sample (e.g., 100 µL), add the internal standard.

  • Precipitate proteins by adding a threefold volume of a cold organic solvent like acetonitrile.[11]

  • Vortex and centrifuge to pellet the proteins.

  • The supernatant can be directly injected or subjected to further clean-up using SPE or LLE as described in Protocol 1.[10]

2. LC-MS/MS Analysis:

  • The LC-MS/MS conditions will be similar to Protocol 1, but the MRM transitions for enterolactone glucuronide and enterolactone sulfate will need to be optimized and included in the acquisition method.

III. Visualizations

A. Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Plasma Sample Plasma Sample Add Internal Standard Add Internal Standard Plasma Sample->Add Internal Standard Enzymatic Hydrolysis (for Total ENL) Enzymatic Hydrolysis (for Total ENL) Add Internal Standard->Enzymatic Hydrolysis (for Total ENL) Extraction (LLE or SPE) Extraction (LLE or SPE) Enzymatic Hydrolysis (for Total ENL)->Extraction (LLE or SPE) Evaporation Evaporation Extraction (LLE or SPE)->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis Data Acquisition (MRM) Data Acquisition (MRM) LC-MS/MS Analysis->Data Acquisition (MRM) Quantification Quantification Data Acquisition (MRM)->Quantification Method Validation Method Validation Quantification->Method Validation

Caption: Workflow for enterolactone quantification.

B. Enterolactone Biosynthesis and Metabolism

G Dietary Plant Lignans Dietary Plant Lignans Gut Microbiota Gut Microbiota Dietary Plant Lignans->Gut Microbiota Enterodiol Enterodiol Gut Microbiota->Enterodiol Enterolactone Enterolactone Gut Microbiota->Enterolactone Enterodiol->Enterolactone Absorption Absorption Enterolactone->Absorption Conjugation (Glucuronidation/Sulfation) Conjugation (Glucuronidation/Sulfation) Absorption->Conjugation (Glucuronidation/Sulfation) Excretion (Urine/Feces) Excretion (Urine/Feces) Conjugation (Glucuronidation/Sulfation)->Excretion (Urine/Feces)

Caption: Biosynthesis and metabolism of enterolactone.

C. Enterolactone Signaling Pathways

G cluster_0 Estrogen Receptor Signaling cluster_1 IGF-1 Receptor Signaling Enterolactone Enterolactone Estrogen Receptor (ERα/ERβ) Estrogen Receptor (ERα/ERβ) Enterolactone->Estrogen Receptor (ERα/ERβ) Gene Transcription Gene Transcription Estrogen Receptor (ERα/ERβ)->Gene Transcription Enterolactone_2 Enterolactone IGF-1R IGF-1R Enterolactone_2->IGF-1R Inhibits PI3K/Akt Pathway PI3K/Akt Pathway IGF-1R->PI3K/Akt Pathway MAPK/ERK Pathway MAPK/ERK Pathway IGF-1R->MAPK/ERK Pathway Cell Proliferation & Migration Cell Proliferation & Migration PI3K/Akt Pathway->Cell Proliferation & Migration MAPK/ERK Pathway->Cell Proliferation & Migration

References

Application Notes and Protocols for Solid-Phase Extraction (SPE) of Enterolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enterolactone (B190478) is a lignan (B3055560) metabolite produced by the intestinal microflora from dietary precursors found in plant-based foods. As a phytoestrogen, enterolactone is of significant interest in clinical and drug development research due to its potential roles in hormone-dependent cancers, cardiovascular diseases, and other chronic conditions.[1] Accurate and reliable quantification of enterolactone in biological matrices such as plasma and urine is crucial for pharmacokinetic studies, biomarker discovery, and understanding its physiological effects.[1][2]

This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of enterolactone from biological samples, a critical step for sample clean-up and concentration prior to analysis. Methodologies for the measurement of total enterolactone, which includes free and conjugated forms (glucuronides and sulfates), are described.[1]

Data Presentation: Comparison of Sample Preparation Methods

The choice of an appropriate sample preparation method is critical for achieving accurate and precise quantification of enterolactone. Solid-phase extraction is a widely used technique that offers high recovery and selectivity.[3] The following table summarizes quantitative data for common extraction techniques used in enterolactone analysis.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Supported Liquid Extraction (SLE)
Analyte Form Free & Conjugated / Total (post-hydrolysis)Total (post-hydrolysis)Total (post-hydrolysis)
Recovery (%) 85-105% (Analyte dependent)[1]>90%[1]~96%[1]
Precision (RSD%) <15%[1]Within-run: 3-6%, Between-run: 10-14%[1][4]Intra-assay: 2.5-5.9%, Inter-assay: 2.6-6.9%[3]
LLOQ (ng/mL) Enterolactone: ~0.082, Enterolactone glucuronide: ~0.026, Enterolactone sulfate (B86663): ~0.016[1][5]~0.164 (as total enterolactone)[1]Not explicitly stated, but high recovery suggests comparable sensitivity to LLE.[1]

Experimental Protocols

Measurement of Total Enterolactone in Human Plasma

This protocol outlines the procedure for the quantification of total enterolactone in human plasma, which involves an enzymatic hydrolysis step to release enterolactone from its glucuronide and sulfate conjugates, followed by C18 solid-phase extraction.

a. Sample Pre-treatment (Enzymatic Hydrolysis)

In biological samples, enterolactone is predominantly present in conjugated forms (glucuronides and sulfates), which are more water-soluble than free enterolactone.[6] Enzymatic hydrolysis is a critical step to cleave these conjugates, releasing free enterolactone for efficient extraction.[6]

  • To 200-250 µL of plasma or serum, add a known amount of a suitable internal standard (e.g., ¹³C₃-enterolactone).[2][3]

  • Add 500 µL of 0.1 M acetate (B1210297) buffer (pH 5.0).[6]

  • Add 20 µL of β-glucuronidase/sulfatase from Helix pomatia.[6]

  • Incubate the mixture at 37°C for at least 4 hours, or overnight (a 16-hour hydrolysis may be required for complete hydrolysis of all conjugates in plasma).[6][7]

b. Solid-Phase Extraction (SPE) Protocol

C18 cartridges are commonly used for the solid-phase extraction of enterolactone.[3][6]

  • Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol (B129727) through it.[6]

  • Equilibration: Equilibrate the cartridge by passing 3 mL of deionized water through it.[6]

  • Sample Loading: Load the hydrolyzed sample onto the SPE cartridge. A slow flow rate (e.g., 1 drop/second) is recommended to ensure efficient binding.[8]

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.[6]

  • Elution: Elute the enterolactone with 3 mL of methanol into a clean collection tube.[6]

c. Post-Extraction Processing

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.[2][3]

  • Reconstitution: Reconstitute the dried extract in a solvent compatible with the subsequent analytical method, such as the initial mobile phase for LC-MS/MS analysis (e.g., 15% acetonitrile (B52724) in water with 0.1% formic acid).[2]

Subsequent Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of enterolactone due to its high sensitivity and specificity.[2]

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.[2]

  • Column: A C18 reversed-phase column is typically used.[2]

  • Mobile Phase: A common mobile phase consists of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[2]

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[2]

Mandatory Visualizations

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction (C18) cluster_post_extraction Post-Extraction cluster_analysis Analysis plasma Plasma/Serum Sample add_is Add Internal Standard plasma->add_is hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) add_is->hydrolysis loading 3. Sample Loading hydrolysis->loading conditioning 1. Conditioning (Methanol) equilibration 2. Equilibration (Water) conditioning->equilibration equilibration->loading washing 4. Washing (5% Methanol in Water) loading->washing elution 5. Elution (Methanol) washing->elution evaporation Evaporation (Nitrogen Stream) elution->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms

Workflow for Enterolactone Analysis

Logical_Relationships cluster_sample Sample cluster_preparation Preparation cluster_extraction Extraction & Analysis Biological_Matrix Biological Matrix (Plasma, Urine) Enterolactone_Conjugates Enterolactone Conjugates (Glucuronides, Sulfates) Biological_Matrix->Enterolactone_Conjugates Free_Enterolactone Free Enterolactone Biological_Matrix->Free_Enterolactone Enzymatic_Hydrolysis Enzymatic Hydrolysis Enterolactone_Conjugates->Enzymatic_Hydrolysis SPE Solid-Phase Extraction (Clean-up & Concentration) Free_Enterolactone->SPE Total_Enterolactone Total Enterolactone (Free Form) Enzymatic_Hydrolysis->Total_Enterolactone Total_Enterolactone->SPE LC_MS_MS LC-MS/MS (Quantification) SPE->LC_MS_MS

Logical Steps in Enterolactone Quantification

References

Application Notes and Protocols for Enterolactone Quantification using Liquid-Liquid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enterolactone (B190478) is a lignan (B3055560) metabolite produced by the gut microbiota from plant-based precursors found in foods such as flaxseed, whole grains, fruits, and vegetables. As a phytoestrogen, enterolactone has garnered significant interest for its potential roles in human health and disease, including associations with reduced risks of certain hormone-dependent cancers and cardiovascular diseases.[1] Accurate and reliable quantification of enterolactone in biological matrices is crucial for understanding its bioavailability, pharmacokinetics, and physiological effects. This document provides detailed application notes and protocols for the quantification of enterolactone in biological samples, with a focus on liquid-liquid extraction (LLE) as a sample preparation technique.

Data Presentation: Performance Characteristics of Enterolactone Quantification Methods

The selection of an appropriate analytical method is critical for achieving accurate and precise quantification of enterolactone. The following tables summarize the quantitative performance of various methods for enterolactone analysis.

Table 1: Performance Characteristics of Liquid-Liquid Extraction (LLE) based methods for Enterolactone Quantification in Plasma.

Analyte FormLLOQ (ng/mL)Precision (RSD%)Key AdvantagesReference
Total (post-hydrolysis)~0.164Within-run: 3-6%Between-run: 10-14%Inexpensive, widely used[2]

Table 2: Performance Characteristics of other Extraction Methods for Enterolactone Quantification in Plasma.

Extraction MethodAnalyte FormRecovery (%)LLOQ (ng/mL)Precision (RSD%)Key AdvantagesReference
Solid-Phase Extraction (SPE)Free & Conjugated85-105% (Analyte dependent)Enterolactone: ~0.082Enterolactone glucuronide: ~0.026Enterolactone sulfate: ~0.016<15%High selectivity, speed, and potential for automation.[2][3]
Supported Liquid Extraction (SLE)Total (post-hydrolysis)~96%Not explicitly statedIntra-assay: 2.5-5.9%Inter-assay: 2.6-6.9%High recovery and precision, low failure rate.[2]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Total Enterolactone Quantification in Human Plasma followed by LC-MS/MS

This protocol describes the quantification of total enterolactone, which includes both free enterolactone and its glucuronidated and sulfated conjugates, after enzymatic hydrolysis.

1. Materials and Reagents

  • Enterolactone standard

  • ¹³C₃-enterolactone (internal standard)

  • β-glucuronidase/sulfatase from Helix pomatia

  • Sodium acetate (B1210297) buffer (pH 5.0)

  • Diethyl ether

  • Ethyl acetate

  • Methanol (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma samples

2. Sample Preparation

  • Internal Standard Spiking: To 250 µL of plasma sample in a clean microcentrifuge tube, add a known amount of ¹³C₃-enterolactone internal standard solution.

  • Enzymatic Hydrolysis: Add β-glucuronidase/sulfatase enzyme solution in sodium acetate buffer (pH 5.0). Incubate the mixture at 37°C for at least 1 hour (or overnight) to deconjugate the enterolactone glucuronides and sulfates.[1][4]

  • Liquid-Liquid Extraction:

    • Add a mixture of diethyl ether and ethyl acetate to the hydrolyzed plasma sample.

    • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.

    • Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to separate the aqueous and organic layers.

    • Carefully transfer the upper organic layer to a new clean tube.

    • Repeat the extraction of the aqueous layer with the organic solvent mixture to maximize recovery.

  • Evaporation: Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen gas at a controlled temperature (e.g., 40°C).

  • Reconstitution: Reconstitute the dried residue in a suitable solvent compatible with the LC-MS/MS system (e.g., initial mobile phase).

3. LC-MS/MS Analysis

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with mobile phases such as water with formic acid and acetonitrile or methanol.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode is typically used for enterolactone analysis.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both enterolactone and its labeled internal standard.

4. Quantification

Quantify enterolactone by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of enterolactone.

Protocol 2: Liquid-Liquid Extraction for Enterolactone Quantification in Urine

This protocol outlines a general procedure for the extraction of enterolactone from urine samples.

1. Materials and Reagents

  • Enterolactone standard

  • Deuterated enterolactone (internal standard)

  • β-glucuronidase/sulfatase from Helix pomatia

  • Sodium acetate buffer (pH 5.0)

  • Formic acid

  • Ethyl acetate

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Urine samples

2. Sample Preparation

  • Enzymatic Hydrolysis: To a known volume of urine (e.g., 1 mL), add the internal standard and β-glucuronidase/sulfatase in sodium acetate buffer. Incubate at 37°C.

  • Acidification: Acidify the urine sample to a pH of approximately 3-4 with a suitable acid like formic acid.

  • Liquid-Liquid Extraction:

    • Add ethyl acetate to the acidified urine sample.

    • Vortex thoroughly and centrifuge to separate the layers.

    • Transfer the organic layer to a new tube.

    • Repeat the extraction step for better recovery.

  • Evaporation and Reconstitution: Evaporate the pooled organic extracts to dryness and reconstitute the residue in a solvent suitable for the analytical instrument.

3. Analytical Determination

The extracted and reconstituted sample can be analyzed using LC-MS/MS as described in Protocol 1 or by Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

Mandatory Visualizations

Experimental and Logical Workflows

LLE_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma/Urine) Spiking Add Internal Standard (e.g., ¹³C₃-Enterolactone) Sample->Spiking Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) Spiking->Hydrolysis LLE Liquid-Liquid Extraction (e.g., Diethyl ether/Ethyl acetate) Hydrolysis->LLE Evaporation Evaporation (under Nitrogen) LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing

Caption: General workflow for enterolactone quantification using LLE.

Signaling Pathways

Enterolactone is known to exert its biological effects through various signaling pathways, primarily by acting as a selective estrogen receptor modulator (SERM).

Enterolactone_Signaling cluster_ER_pathway Estrogen Receptor Signaling Enterolactone Enterolactone ER_alpha Estrogen Receptor α (ERα) Enterolactone->ER_alpha ER_beta Estrogen Receptor β (ERβ) Enterolactone->ER_beta ERE Estrogen Response Element (ERE) in DNA ER_alpha->ERE ER_beta->ERE Gene_Expression Modulation of Gene Expression ERE->Gene_Expression Biological_Effects Biological Effects (e.g., cell proliferation, apoptosis) Gene_Expression->Biological_Effects

Caption: Simplified estrogen receptor signaling pathway modulated by enterolactone.

Enterolactone has also been shown to inhibit the Insulin-Like Growth Factor-1 Receptor (IGF-1R) signaling pathway, which is crucial for cell growth and proliferation.

IGF1R_Signaling_Inhibition cluster_IGF1R_pathway IGF-1R Signaling Inhibition Enterolactone Enterolactone IGF1R IGF-1 Receptor (IGF-1R) Enterolactone->IGF1R Inhibits PI3K_Akt PI3K/Akt Pathway IGF1R->PI3K_Akt MAPK_ERK MAPK/ERK Pathway IGF1R->MAPK_ERK Cell_Proliferation Cell Proliferation and Survival PI3K_Akt->Cell_Proliferation MAPK_ERK->Cell_Proliferation

Caption: Inhibition of IGF-1R signaling by enterolactone.

References

Application Note: Enzymatic Hydrolysis for the Quantification of Total Enterolactone in Biological Samples using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

Enterolactone (B190478) is a gut microbial metabolite of dietary lignans (B1203133) and a subject of significant research interest due to its potential role in hormone-dependent cancers and cardiovascular disease.[1] In biological matrices such as plasma and urine, enterolactone exists as a mixture of its free form and conjugated metabolites, primarily glucuronides and sulfates.[2][3] To accurately quantify the total enterolactone concentration, a robust analytical method involving enzymatic hydrolysis to convert the conjugated forms to free enterolactone is essential. This application note provides a detailed protocol for the enzymatic hydrolysis of enterolactone conjugates in human plasma, followed by quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Enterolactone-d6 as an internal standard.

Introduction

The accurate measurement of enterolactone in biological samples is crucial for understanding its bioavailability, pharmacokinetics, and association with health outcomes.[4] Since enterolactone is extensively metabolized to glucuronide and sulfate (B86663) conjugates, methods that only measure the free form will significantly underestimate its total concentration.[2][3] Enzymatic hydrolysis using β-glucuronidase and sulfatase is a widely accepted method to deconjugate these metabolites, allowing for the measurement of total enterolactone.[5]

Isotope dilution LC-MS/MS is the gold standard for the quantification of small molecules in complex biological matrices.[4] This technique utilizes a stable isotope-labeled internal standard, such as this compound, which is chemically identical to the analyte of interest. The internal standard is added to the sample at the beginning of the workflow, correcting for any variability during sample preparation and analysis, thereby ensuring high accuracy and precision.[4]

This application note details a validated method for the quantification of total enterolactone in human plasma. The protocol includes sample preparation involving enzymatic hydrolysis, followed by a rapid and sensitive LC-MS/MS analysis.

Experimental Workflow

The overall experimental workflow for the quantification of total enterolactone is depicted below.

workflow sample Plasma Sample is_spike Spike with This compound sample->is_spike hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) is_spike->hydrolysis precipitation Protein Precipitation (e.g., Acetonitrile) hydrolysis->precipitation extraction Extraction (LLE or SPE) precipitation->extraction reconstitution Evaporation & Reconstitution extraction->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms

Caption: Experimental workflow for total enterolactone quantification.

Detailed Protocols

Materials and Reagents
  • Enterolactone certified standard

  • This compound internal standard

  • β-glucuronidase/arylsulfatase from Helix pomatia (or recombinant enzymes)

  • Sodium acetate (B1210297) buffer (1 M, pH 5.5)

  • Acetic acid

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (or other biological matrix)

Protocol for Enzymatic Hydrolysis and Sample Preparation
  • Sample Thawing and Spiking:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add a known amount of this compound internal standard solution.

  • Enzymatic Hydrolysis:

    • Adjust the pH of the sample to 5.5 by adding diluted acetic acid.

    • Add 1 mL of 1 M sodium acetate buffer (pH 5.5).

    • Add 0.2 mL of β-glucuronidase/arylsulfatase solution.

    • Incubate the mixture at 37°C for 16 hours (or overnight).

  • Protein Precipitation:

    • After incubation, add 3 volumes of ice-cold acetonitrile to the sample to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Extraction (Liquid-Liquid Extraction - LLE):

    • Transfer the supernatant to a clean tube.

    • Perform liquid-liquid extraction with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

    • Vortex and centrifuge to separate the layers.

  • Evaporation and Reconstitution:

    • Carefully transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.[4]

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50:50 methanol:water with 0.1% formic acid).[5]

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters. Optimization may be required for specific instrumentation.

ParameterTypical Value
LC System High-performance or ultra-high-performance liquid chromatography system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid
Flow Rate 0.2-0.4 mL/min
Column Temperature 40°C[4]
Injection Volume 5-10 µL[4]
Mass Spectrometer Triple quadrupole mass spectrometer with electrospray ionization (ESI)
Ionization Mode Negative
Monitoring Mode Multiple Reaction Monitoring (MRM)

Table 1: Typical LC-MS/MS parameters for enterolactone analysis.

MRM Transitions

The specific precursor-to-product ion transitions for enterolactone and its labeled internal standard should be optimized for the mass spectrometer being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Enterolactone[M-H]⁻Optimized fragment ion
This compound[M-H]⁻Optimized fragment ion

Table 2: Representative MRM transitions for enterolactone and its internal standard.

Data Presentation

The performance of this method should be validated to ensure reliability. The following table summarizes typical performance characteristics for the quantification of enterolactone in human plasma.

Performance CharacteristicTypical ValueReference
Limit of Quantification (LOQ) 86 pM (24.4 pg/mL) for free enterolactone[2][5]
26 pM (12.2 pg/mL) for enterolactone glucuronide[2][5]
16 pM (6.1 pg/mL) for enterolactone sulfate[2][5]
0.55 nM for total enterolactone[5][6]
Within-run Precision (R.S.D.) 3-6%[6]
Between-run Precision (R.S.D.) 10-14%[6]

Table 3: Method performance characteristics for enterolactone quantification.

Signaling Pathways Involving Enterolactone

Enterolactone has been shown to modulate several key signaling pathways, which may explain its potential health benefits.

Estrogen Signaling Pathway

Enterolactone exhibits estrogen-like activity and can modulate estrogen receptor signaling.[1] This interaction is thought to be a key mechanism behind its potential role in hormone-dependent cancers.[1]

estrogen_pathway el Enterolactone er Estrogen Receptor (ERα / ERβ) el->er binds to ere Estrogen Response Element (ERE) er->ere binds to gene_exp Target Gene Expression ere->gene_exp regulates cell_response Cellular Response (e.g., proliferation, apoptosis) gene_exp->cell_response leads to igf1_pathway el Enterolactone igf1r IGF-1 Receptor el->igf1r inhibits akt AKT igf1r->akt activates mapk MAPK/ERK igf1r->mapk activates proliferation Cell Proliferation & Migration akt->proliferation promotes mapk->proliferation promotes

References

Application Notes and Protocols for Calibration Curve Preparation Using Enterolactone-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enterolactone (B190478) is a mammalian lignan (B3055560) produced by the gut microbiota from plant-based precursors found in foods such as flaxseed, whole grains, and vegetables. As a phytoestrogen, enterolactone is the subject of extensive research in drug development and clinical studies due to its potential role in hormone-dependent cancers and other diseases.[1] Accurate and precise quantification of enterolactone in biological matrices like plasma and urine is critical for understanding its bioavailability, pharmacokinetics, and physiological effects.

Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification. This method utilizes a stable isotope-labeled internal standard (IS), such as Enterolactone-d6, which is chemically identical to the analyte of interest.[1] The use of a deuterated internal standard corrects for variations during sample preparation and potential matrix effects during analysis, ensuring high accuracy and precision.[2]

These application notes provide a detailed protocol for the preparation of calibration curves using this compound for the quantitative analysis of enterolactone in biological samples.

Data Presentation: Representative Calibration Curve

The following table summarizes a typical calibration curve for the quantification of enterolactone using this compound as an internal standard. The data is plotted as the peak area ratio (Enterolactone / this compound) against the concentration of the enterolactone standards. The calibration curve is typically linear over a wide dynamic range.

Concentration (ng/mL)Peak Area (Enterolactone)Peak Area (this compound)Peak Area Ratio
0.025 (LLOQ)1,500500,0000.003
0.053,000500,0000.006
0.16,000500,0000.012
0.530,000500,0000.060
1.060,000500,0000.120
2.5150,000500,0000.300
5.0300,000500,0000.600
10.0600,000500,0001.200
12.5 (ULOQ)750,000500,0001.500

Note: This data is illustrative. Actual peak areas will vary depending on the instrument sensitivity and matrix.

Method Performance Characteristics:

ParameterTypical Value
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.0244 ng/mL (86 pM)[3][4]
Upper Limit of Quantification (ULOQ)12.5 ng/mL[3][4]
Accuracy90-106%[3]
Precision (%RSD)< 15%[3]

Experimental Protocols

Materials and Reagents
  • Enterolactone (analytical standard)

  • This compound (internal standard)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Blank biological matrix (e.g., human plasma, urine)

  • Volumetric flasks (Class A)

  • Calibrated pipettes

  • Microcentrifuge tubes

  • Autosampler vials

Preparation of Stock and Working Solutions

Proper preparation of stock and working solutions is crucial for accurate quantification.

Protocol for Stock Solution Preparation (1 mg/mL):

  • Allow the lyophilized or solid Enterolactone and this compound to equilibrate to room temperature before opening to prevent condensation.

  • Accurately weigh the required amount of each standard using a calibrated analytical balance.

  • Quantitatively transfer each standard to a separate Class A volumetric flask.

  • Add a small amount of methanol to dissolve the standard completely.

  • Once dissolved, dilute to the mark with methanol.

  • Stopper the flask and mix thoroughly by inverting it multiple times.

  • Transfer the stock solutions to labeled, airtight amber vials for storage at -20°C or -80°C.

Protocol for Working Solution Preparation:

  • Enterolactone Working Solutions (for Calibration Curve):

    • Perform serial dilutions of the 1 mg/mL Enterolactone stock solution with a suitable solvent (e.g., 50:50 methanol:water) to prepare a series of working solutions. These solutions will be used to spike into the blank matrix to create the calibration standards.[2] The concentration range for the calibration curve is typically 0.0061 – 12.5 ng/mL.[3][4]

  • This compound Internal Standard Spiking Solution:

    • Prepare a working solution of this compound at a fixed concentration (e.g., 10 ng/mL) by diluting the stock solution with the same solvent used for the analyte working solutions.[3] This solution will be added to all calibration standards, quality control (QC) samples, and unknown samples.

Preparation of Calibration Standards

Protocol:

  • Aliquot a fixed volume of the blank biological matrix (e.g., 100 µL of plasma) into a series of microcentrifuge tubes.

  • Spike a small, precise volume of each Enterolactone working solution into the corresponding matrix aliquots to achieve the desired concentrations for the calibration curve.

  • Add a fixed volume of the this compound internal standard spiking solution to each calibration standard.

  • Vortex each tube briefly to ensure thorough mixing.

  • Proceed with the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). A common method is protein precipitation with cold acetonitrile.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters and may require optimization for specific instrumentation.

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient starts with a low percentage of mobile phase B, increases to a high percentage to elute the analyte, and then re-equilibrates.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40°C.[1]

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: ESI in negative mode is commonly used for phenolic compounds.[1]

  • Detection: Multiple Reaction Monitoring (MRM).

Typical MRM Transitions (Negative Ion Mode):

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Enterolactone297.1133.1
This compound301.1137.1

Note: The exact m/z values for this compound will depend on the number of deuterium (B1214612) atoms incorporated.

Data Analysis
  • Integrate the peak areas for the specified MRM transitions of both enterolactone and this compound.

  • Calculate the peak area ratio (Enterolactone peak area / this compound peak area) for each calibration standard.

  • Construct a calibration curve by plotting the peak area ratio against the corresponding concentration of the calibration standards.

  • Perform a linear regression analysis on the calibration curve.

  • Determine the concentration of enterolactone in unknown samples by interpolating their peak area ratios from the calibration curve.[2]

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_calib Calibration Standard Preparation cluster_analysis Analysis stock_analyte Enterolactone Stock Solution working_analyte Analyte Working Solutions (Serial Dilution) stock_analyte->working_analyte stock_is This compound Stock Solution working_is IS Spiking Solution stock_is->working_is spiking Spike Analyte & Internal Standard working_analyte->spiking working_is->spiking blank_matrix Blank Biological Matrix blank_matrix->spiking calib_standards Calibration Standards spiking->calib_standards sample_prep Sample Preparation calib_standards->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_processing Data Processing (Peak Area Ratio) lcms_analysis->data_processing calib_curve Calibration Curve Construction data_processing->calib_curve quantification Quantification of Unknown Samples calib_curve->quantification

Caption: Experimental workflow for preparing calibration curves.

metabolic_pathway plant_lignans Plant Lignans (e.g., Secoisolariciresinol, Matairesinol) gut_microbiota Gut Microbiota Metabolism plant_lignans->gut_microbiota enterodiol Enterodiol gut_microbiota->enterodiol enterolactone Enterolactone gut_microbiota->enterolactone enterodiol->gut_microbiota Further Metabolism absorption Absorption into Circulation enterolactone->absorption

Caption: Metabolic pathway of enterolactone formation.

References

Application Notes and Protocols for Enterolactone-d6 Solution Preparation and Working Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of Enterolactone-d6 solutions for use as an internal standard in quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Additionally, relevant biological signaling pathways of enterolactone (B190478) are described and visualized.

Introduction to this compound as an Internal Standard

Enterolactone is a lignan (B3055560) metabolite produced by the gut microbiota from plant-based precursors and is under investigation for its potential roles in various diseases, including hormone-dependent cancers.[1] Accurate quantification of enterolactone in biological matrices is crucial for pharmacokinetic studies and clinical research.

This compound, a stable isotope-labeled analog of enterolactone, is an ideal internal standard for LC-MS/MS analysis. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization. This co-elution allows for the correction of variability in sample extraction and matrix effects, leading to highly accurate and precise quantification.[1]

Preparation of this compound Solutions

This section details the preparation of stock and working solutions of this compound for use as an internal standard in LC-MS/MS applications.

Materials and Reagents
  • This compound solid

  • Dimethyl sulfoxide (B87167) (DMSO), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Ultrapure water, LC-MS grade

  • Microcentrifuge tubes

  • Calibrated pipettes

Protocol for Stock Solution Preparation (1 mg/mL)
  • Accurately weigh a precise amount of this compound solid (e.g., 1 mg).

  • Dissolve the solid in a corresponding volume of DMSO to achieve a final concentration of 1 mg/mL. For example, dissolve 1 mg of this compound in 1 mL of DMSO.

  • Vortex the solution until the solid is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C or -80°C for long-term stability.

Protocol for Working Internal Standard Solution Preparation

The concentration of the working internal standard solution should be optimized based on the expected concentration range of the analyte in the samples and the sensitivity of the mass spectrometer. Below are two examples of commonly used concentrations.

Option 1: 1 µg/mL Working Solution

  • Thaw a single aliquot of the 1 mg/mL this compound stock solution.

  • Perform a serial dilution. For example, pipette 10 µL of the 1 mg/mL stock solution into 990 µL of 50:50 (v/v) methanol:water to obtain a 10 µg/mL intermediate solution.

  • Pipette 100 µL of the 10 µg/mL intermediate solution into 900 µL of 50:50 (v/v) methanol:water to obtain the final 1 µg/mL working solution.

  • Store the working solution at 2-8°C for short-term use or at -20°C for longer periods.

Option 2: 200 ng/mL Working Solution

  • Thaw a single aliquot of the 1 mg/mL this compound stock solution.

  • Perform a serial dilution. For example, pipette 20 µL of the 1 mg/mL stock solution into 980 µL of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile/methanol/water) to obtain a 20 µg/mL intermediate solution.

  • Pipette 100 µL of the 20 µg/mL intermediate solution into 900 µL of the same solvent to obtain a 2 µg/mL intermediate solution.

  • Pipette 100 µL of the 2 µg/mL intermediate solution into 900 µL of the same solvent to obtain the final 200 ng/mL working solution.[2]

  • Store the working solution at -80°C.[2]

Data Presentation: Solution Concentrations
Solution TypeSoluteSolventConcentrationStorage Temperature
Stock Solution This compoundDMSO1 mg/mL-20°C or -80°C
Working Solution 1 This compound50:50 MeOH:Water1 µg/mL2-8°C or -20°C
Working Solution 2 This compoundACN/MeOH/H₂O200 ng/mL-80°C

Experimental Protocol: Sample Preparation for LC-MS/MS Analysis

This protocol describes a general procedure for the extraction of enterolactone from human plasma and the addition of the this compound internal standard.

  • Sample Thawing: Thaw plasma samples on ice.

  • Aliquoting: Aliquot 200 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a fixed volume of the this compound working solution to each plasma sample, calibration standard, and quality control (QC) sample. For example, add 10 µL of the 1 µg/mL working solution. Note: The final concentration of the internal standard in the analytical sample should be optimized. A final concentration of 10 ng/mL has been reported to be effective.[2]

  • Enzymatic Hydrolysis (for total enterolactone): To measure both free and conjugated enterolactone, add 500 µL of 0.1 M sodium acetate (B1210297) buffer (pH 5.0) and 20 µL of β-glucuronidase/sulfatase solution. Vortex and incubate at 37°C for at least 4 hours (or overnight).

  • Protein Precipitation/Liquid-Liquid Extraction: Add a suitable organic solvent (e.g., 1 mL of ethyl acetate or acetonitrile) to precipitate proteins and extract the analytes.

  • Vortexing and Centrifugation: Vortex the mixture vigorously and then centrifuge to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the organic supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates the key steps in the preparation of this compound solutions and their application in a typical LC-MS/MS analytical workflow.

experimental_workflow cluster_prep Solution Preparation cluster_sample Sample Analysis stock 1. Prepare 1 mg/mL This compound Stock Solution in DMSO working 2. Prepare Working Internal Standard Solution (e.g., 1 µg/mL) stock->working Dilution spike 4. Spike with This compound IS working->spike sample 3. Aliquot Plasma Sample sample->spike extract 5. Extract Analytes spike->extract analyze 6. Analyze by LC-MS/MS extract->analyze

Caption: Workflow for this compound solution preparation and use.

Signaling Pathways Modulated by Enterolactone

Enterolactone has been shown to modulate several key signaling pathways implicated in cell growth, proliferation, and inflammation.

A. Inhibition of IGF-1R Signaling Pathway

Enterolactone can inhibit the Insulin-Like Growth Factor-1 Receptor (IGF-1R) signaling pathway, which is crucial for the growth and progression of certain cancers.

IGF1R_pathway IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R AKT AKT IGF1R->AKT MAPK_ERK MAPK/ERK IGF1R->MAPK_ERK Proliferation Cell Proliferation & Migration AKT->Proliferation MAPK_ERK->Proliferation Enterolactone Enterolactone Enterolactone->IGF1R

Caption: Enterolactone inhibits IGF-1R signaling.

B. Modulation of NF-κB Signaling Pathway

Enterolactone can also modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, which plays a critical role in the inflammatory response.

NFkB_pathway LPS LPS IKK IKK LPS->IKK IkappaB IκB IKK->IkappaB Inhibits Degradation NFkB NF-κB IKK->NFkB Activation IkappaB->NFkB Sequesters in Cytoplasm Nucleus Nucleus NFkB->Nucleus TNFa TNF-α Production Nucleus->TNFa Enterolactone Enterolactone Enterolactone->IKK

Caption: Enterolactone modulates NF-κB signaling.

C. Estrogenic Signaling Pathways

Enterolactone exhibits weak estrogenic activity and can interact with estrogen receptors, leading to the activation of downstream signaling pathways such as the Erk1/2 and PI3K/Akt pathways.

Estrogen_pathway Enterolactone Enterolactone ER Estrogen Receptor (ER) Enterolactone->ER Erk12 Erk1/2 Pathway ER->Erk12 PI3KAkt PI3K/Akt Pathway ER->PI3KAkt CellFunctions Cell Cycle Progression Chemokine Secretion Erk12->CellFunctions PI3KAkt->CellFunctions

Caption: Enterolactone activates estrogenic signaling pathways.

References

Application of Enterolactone-d6 in Phytoestrogen Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enterolactone (B190478) is a mammalian lignan (B3055560) produced by the intestinal microbiota from plant-based precursors found in foods such as flaxseeds, whole grains, and vegetables. As a phytoestrogen, it has garnered significant interest for its potential roles in hormone-dependent diseases, including breast and prostate cancer, as well as cardiovascular conditions.[1][2] Enterolactone-d6, the deuterium-labeled analogue of enterolactone, is a crucial tool in phytoestrogen research, primarily serving as an internal standard for accurate quantification in complex biological matrices. Its use in isotope dilution mass spectrometry is considered the gold standard for quantitative bioanalysis due to high precision and accuracy.[3][4] This document provides detailed application notes and experimental protocols for the utilization of this compound in phytoestrogen research.

Application Notes

The principal application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the precise quantification of enterolactone in biological samples like plasma and urine.[3][5] By adding a known amount of this compound to a sample at the initial stage of preparation, it co-elutes with the unlabeled endogenous enterolactone during chromatography. The mass spectrometer distinguishes between the two based on their mass-to-charge ratio (m/z).[3] This allows for the correction of variability during sample preparation and instrumental analysis, leading to highly reliable quantification.[4]

Key applications of this methodology include:

  • Pharmacokinetic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of enterolactone following the consumption of lignan precursors.[6]

  • Bioavailability Studies: Determining the fraction of a dietary lignan precursor that is converted to enterolactone and enters systemic circulation.

  • Clinical and Epidemiological Research: Accurately measuring enterolactone levels in large cohorts to investigate the association between lignan intake and disease risk.[7]

  • Metabolic Studies: Investigating the factors that influence the gut microbial conversion of plant lignans (B1203133) to enterolactone.[2]

Quantitative Data

The following tables summarize key pharmacokinetic parameters of enterolactone and the performance of analytical methods using isotopically labeled internal standards for its quantification.

Table 1: Pharmacokinetic Parameters of Enterolactone in Healthy Adults

ParameterValue (Mean ± SD)Reference
Time to Maximum Concentration (Tmax)19.7 ± 6.2 hours[6]
Maximum Concentration (Cmax)4.8 ng/mL[8]
Elimination Half-life (t½)12.6 ± 5.6 hours[6]
Area Under the Curve (AUC)1762 ± 1117 nmol/L·h[6]
Mean Residence Time (MRT)35.8 ± 10.6 hours[6]

Data presented are from studies involving oral administration of lignan precursors.

Table 2: Performance Characteristics of LC-MS/MS Methods for Enterolactone Quantification Using an Isotopically Labeled Internal Standard

ParameterMatrixValueReference
Limit of Detection (LOD)Plasma0.55 nM[5][9]
Limit of Quantification (LOQ)Plasma (Free Enterolactone)86 pM[7]
Limit of Quantification (LOQ)Plasma (Enterolactone Glucuronide)26 pM[7]
Limit of Quantification (LOQ)Plasma (Enterolactone Sulfate)16 pM[7]
Within-run Precision (RSD)Plasma3 - 6%[9][10]
Between-run Precision (RSD)Plasma10 - 14%[9][10]

Experimental Protocols

Protocol 1: Quantification of Total Enterolactone in Human Plasma using LC-MS/MS with this compound Internal Standard

This protocol describes a method for the quantitative analysis of total enterolactone (the sum of its free and conjugated forms) in human plasma.

1. Materials and Reagents:

2. Sample Preparation:

  • Internal Standard Spiking: To 100 µL of plasma sample, calibration standard, or quality control (QC) sample, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).[3]

  • Enzymatic Hydrolysis: Add 500 µL of 0.1 M sodium acetate buffer (pH 5.0) and 20 µL of β-glucuronidase/sulfatase solution. Vortex and incubate at 37°C for 16 hours to deconjugate enterolactone glucuronides and sulfates.[3]

  • Liquid-Liquid Extraction (LLE): After incubation, add 1 mL of diethyl ether and vortex for 10 minutes. Centrifuge at 3000 x g for 10 minutes.

  • Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.[4]

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

3. LC-MS/MS Analysis:

  • LC System: HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[3]

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.[4]

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, operated in negative ion mode.

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both enterolactone and this compound.

4. Data Analysis:

  • Integrate the peak areas for the MRM transitions of both enterolactone and this compound.

  • Calculate the peak area ratio (Enterolactone / this compound).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of enterolactone in the plasma samples by interpolating their peak area ratios from the calibration curve.[3]

Protocol 2: Quantification of Total Enterolactone in Human Urine using GC-MS with this compound Internal Standard

1. Materials and Reagents:

  • Enterolactone standard

  • This compound (internal standard)

  • Acetate buffer (pH 5.0)

  • β-glucuronidase/sulfatase enzyme

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Organic solvents (Methanol, Ethyl acetate)

2. Sample Preparation:

  • Enzymatic Hydrolysis: To 1 mL of urine, add a known amount of this compound internal standard. Add acetate buffer and β-glucuronidase/sulfatase. Incubate at 37°C overnight.[11]

  • Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol and water. Load the hydrolyzed urine sample. Wash the cartridge with water and elute enterolactone with an organic solvent.[11]

  • Derivatization: Evaporate the eluate to dryness. Add the derivatizing agent and heat at 60-70°C for 30 minutes to form volatile trimethylsilyl (B98337) (TMS) derivatives.[11]

3. GC-MS Analysis:

  • GC System: Gas chromatograph coupled to a mass spectrometer.

  • Column: Appropriate capillary column for steroid analysis.

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Mass Spectrometer: Operated in selected ion monitoring (SIM) mode to quantify characteristic ions of the TMS derivatives of enterolactone and its deuterated internal standard.[11]

4. Data Analysis:

  • Quantify enterolactone by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[11]

Visualizations

Signaling Pathways and Experimental Workflow

cluster_0 Metabolic Conversion of Plant Lignans Plant Lignans Plant Lignans Enterodiol (B191174) Enterodiol Plant Lignans->Enterodiol Metabolism Gut Microbiota Gut Microbiota Gut Microbiota->Enterodiol Enterolactone Enterolactone Gut Microbiota->Enterolactone Enterodiol->Enterolactone Conversion

Caption: Metabolic pathway of enterolactone formation from plant lignans by gut microbiota.

cluster_1 Experimental Workflow for Enterolactone Quantification Sample Collection Sample Collection Internal Standard Spiking Internal Standard Spiking Sample Collection->Internal Standard Spiking Enzymatic Hydrolysis Enzymatic Hydrolysis Internal Standard Spiking->Enzymatic Hydrolysis Extraction Extraction Enzymatic Hydrolysis->Extraction LC-MS/MS Analysis LC-MS/MS Analysis Extraction->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Caption: Workflow for the quantification of enterolactone in biological samples.

cluster_2 Enterolactone Signaling via Estrogen Receptor Enterolactone Enterolactone Estrogen Receptor (ER) Estrogen Receptor (ER) Enterolactone->Estrogen Receptor (ER) Binds to ERE Binding ERE Binding Estrogen Receptor (ER)->ERE Binding Translocates to nucleus Gene Transcription Gene Transcription ERE Binding->Gene Transcription Modulates Biological Effects Biological Effects Gene Transcription->Biological Effects

Caption: Simplified classical estrogen receptor-mediated signaling pathway activated by enterolactone.

cluster_3 Enterolactone Inhibition of IGF-1R Signaling Enterolactone Enterolactone IGF-1R IGF-1R Enterolactone->IGF-1R Inhibits activation PI3K/Akt Pathway PI3K/Akt Pathway IGF-1R->PI3K/Akt Pathway Activates MAPK/ERK Pathway MAPK/ERK Pathway IGF-1R->MAPK/ERK Pathway Activates Cell Proliferation & Migration Cell Proliferation & Migration PI3K/Akt Pathway->Cell Proliferation & Migration Promotes MAPK/ERK Pathway->Cell Proliferation & Migration Promotes

Caption: Inhibition of IGF-1 Receptor signaling by enterolactone in cancer cells.

References

Application Note: High-Throughput Quantification of Free and Total Enterolactone in Human Plasma and Urine using a Deuterated Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

Enterolactone (B190478), a key lignan (B3055560) metabolite produced by the gut microbiota from plant-based precursors, is a subject of significant interest in clinical and drug development research for its potential role in the prevention of hormone-dependent cancers and other chronic diseases.[1][2] Accurate quantification of enterolactone in its free form and as total enterolactone (the sum of free and conjugated forms) in biological matrices is crucial for understanding its bioavailability, pharmacokinetics, and physiological effects.[1][2] This application note provides a detailed protocol for the sensitive and robust quantification of free and total enterolactone in human plasma and urine using an isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with a deuterated internal standard.

Introduction

Enterolactone is a phytoestrogen produced in the human gut through the metabolism of plant-based lignans (B1203133) found in foods like flaxseed, whole grains, fruits, and vegetables.[1][3] Due to its structural similarity to endogenous estrogens, enterolactone is being investigated for its potential health benefits, including anti-cancer and cardioprotective effects.[4][5] In biological fluids, enterolactone exists in a free form as well as conjugated forms, primarily as glucuronides and sulfates.[6][7] To obtain a complete picture of enterolactone's bioavailability, it is often necessary to measure both the free, biologically active form and the total concentration after enzymatic hydrolysis of its conjugates.[1][8]

Isotope dilution LC-MS/MS is a highly accurate and precise analytical technique for quantitative analysis.[1] This method utilizes a stable, isotopically labeled version of the analyte, such as a deuterated enterolactone, as an internal standard (IS).[1][4] The IS is chemically identical to the analyte and is added at the beginning of the sample preparation, experiencing the same variations during extraction and ionization.[1] By measuring the ratio of the native analyte to the isotopically labeled internal standard, precise and accurate quantification can be achieved, correcting for sample loss and matrix effects.[1][9]

This application note details a high-throughput LC-MS/MS method for the quantification of both free and total enterolactone in human plasma and urine.

Data Presentation

The performance characteristics of the described LC-MS/MS method for enterolactone quantification are summarized in the tables below.

Table 1: LC-MS/MS Method Performance Characteristics

ParameterEnterolactoneEnterolactone GlucuronideEnterolactone Sulfate (B86663)Reference
Lower Limit of Quantification (LLOQ)86 pM (24.4 pg/mL)26 pM (12.2 pg/mL)16 pM (6.1 pg/mL)[6]
Upper Limit of Quantification (ULOQ)Varies based on calibration curveVaries based on calibration curveVaries based on calibration curve[6]
Accuracy90-106%90-106%90-106%[6]
Precision<15%<15%<15%[6]
Recovery (SPE)85-105%85-105%85-105%[2]

Table 2: Typical LC-MS/MS Parameters for Enterolactone Analysis

ParameterTypical ValueReference
LC SystemHigh-Performance or Ultra-High-Performance Liquid Chromatography System[1]
ColumnPhenyl Column, 300 mm × 0.5 mm, 3.0 μm particle size[10]
Mobile Phase AWater with 0.1% Formic Acid[10]
Mobile Phase BAcetonitrile with 0.1% Formic Acid[10]
Flow Rate0.2-0.4 mL/min[1]
Column Temperature40°C[1]
Injection Volume5-10 µL[1]
MS SystemTriple Quadrupole Mass Spectrometer[9]
Ionization ModeElectrospray Ionization (ESI), Negative Mode[4]

Experimental Protocols

Sample Collection and Storage

Proper sample handling is critical for accurate results.[3]

  • Plasma: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma.

  • Urine: Collect 24-hour or spot urine samples.[11]

  • Storage: Immediately after collection, store plasma and urine samples at -80°C until analysis to minimize degradation. Avoid repeated freeze-thaw cycles.[3]

Quantification of Free Enterolactone and its Conjugates

This protocol allows for the direct measurement of free enterolactone, enterolactone glucuronide, and enterolactone sulfate without a hydrolysis step.[6][10]

Materials:

  • Human plasma or urine samples

  • Deuterated enterolactone internal standard (IS)

  • Acetonitrile (ACN), HPLC grade[6]

  • Methanol (B129727) (MeOH), HPLC grade[6]

  • Formic acid

  • Water, HPLC grade

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)[8]

Procedure:

  • Sample Preparation:

    • Thaw plasma or urine samples on ice.

    • To 100 µL of sample, add a known amount of deuterated enterolactone internal standard.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the sample onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the analytes with an appropriate solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.[1]

    • Reconstitute the residue in a suitable volume of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Perform the analysis using the parameters outlined in Table 2.

Quantification of Total Enterolactone

This protocol involves an enzymatic hydrolysis step to cleave the glucuronide and sulfate conjugates, allowing for the measurement of total enterolactone.[1][8]

Materials:

  • Human plasma or urine samples

  • Deuterated enterolactone internal standard (IS)

  • β-glucuronidase/sulfatase from Helix pomatia[8][12]

  • Acetate (B1210297) buffer (pH 5.0)[8]

  • Diethyl ether or other suitable extraction solvent

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid

  • Water, HPLC grade

Procedure:

  • Sample Preparation and Internal Standard Spiking:

    • Thaw plasma or urine samples on ice.

    • To 100-200 µL of sample, add a known amount of deuterated enterolactone internal standard.[8]

  • Enzymatic Hydrolysis:

    • Add β-glucuronidase/sulfatase solution in acetate buffer to the sample. A common protocol involves incubation with a mixture of β-glucuronidase and sulfatase from Helix pomatia in an acetate buffer (pH 5.0) overnight at 37°C.[8][12][13]

  • Extraction:

    • After hydrolysis, perform a liquid-liquid extraction (LLE) with a solvent like diethyl ether or use solid-phase extraction (SPE) as described in section 2.2.

  • Evaporation and Reconstitution:

    • Carefully transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.[1]

    • Reconstitute the residue in a suitable volume of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Perform the analysis using the parameters outlined in Table 2.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_total_enl Total Enterolactone cluster_free_enl Free Enterolactone & Conjugates cluster_analysis Analysis start Biological Sample (Plasma/Urine) add_is Add Deuterated Internal Standard start->add_is hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) add_is->hydrolysis extraction_free Extraction (SPE) add_is->extraction_free extraction_total Extraction (SPE or LLE) hydrolysis->extraction_total evap_recon Evaporation & Reconstitution extraction_total->evap_recon extraction_free->evap_recon lcms LC-MS/MS Analysis evap_recon->lcms data Data Quantification lcms->data

Caption: Experimental workflow for quantifying free and total enterolactone.

enterolactone_pathway cluster_diet Dietary Intake cluster_gut Gut Microbiota Metabolism cluster_absorption Absorption & Circulation cluster_effects Biological Effects lignans Dietary Lignans (e.g., from flaxseed) metabolism Metabolism by Gut Bacteria lignans->metabolism enterodiol (B191174) Enterodiol metabolism->enterodiol enterolactone Enterolactone enterodiol->enterolactone absorption Absorption enterolactone->absorption conjugation Conjugation (Glucuronidation/Sulfation) absorption->conjugation circulation Circulation in Blood (Free & Conjugated) conjugation->circulation er_binding Estrogen Receptor Binding circulation->er_binding signaling Modulation of Signaling Pathways er_binding->signaling cellular Antiproliferative & Antioxidative Effects signaling->cellular

Caption: Simplified metabolic pathway and action of enterolactone.

Conclusion

The described LC-MS/MS method using a deuterated internal standard provides a robust, sensitive, and high-throughput approach for the quantification of free and total enterolactone in human plasma and urine.[6][10] This methodology is essential for researchers, scientists, and drug development professionals investigating the role of enterolactone in human health and disease. The detailed protocols and performance characteristics presented in this application note offer a reliable framework for implementing this analytical technique in various research settings.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Matrix Effects in Enterolactone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantitative analysis of enterolactone (B190478), with a specific focus on mitigating matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact enterolactone analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components in the sample matrix.[1] In the analysis of enterolactone in biological samples like plasma or urine, these interfering substances can include phospholipids (B1166683), salts, and other endogenous metabolites.[1] These effects can manifest as ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of the analytical method.[1] The primary cause in electrospray ionization (ESI) is the competition for ionization between enterolactone and matrix components at the droplet surface within the ion source.[1]

Q2: I'm observing poor reproducibility and low recovery in my enterolactone measurements. Could matrix effects be the cause?

A2: Yes, inconsistent reproducibility and low recovery are classic signs of significant and variable matrix effects.[1] When co-eluting compounds interfere with the ionization of enterolactone, it can lead to erratic signal intensity, making your results unreliable. It is crucial to first assess the extent of the matrix effect before modifying your protocol.[1]

Q3: How can I quantitatively assess the extent of matrix effects in my samples?

A3: A widely accepted method is the post-extraction spike experiment.[1][2] This involves comparing the peak area of enterolactone in a neat solution to its peak area in a blank matrix extract that has been spiked with the same concentration of the analyte after the extraction process.[1]

Experimental Protocol: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)
  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike a known concentration of enterolactone standard into the final reconstitution solvent.

    • Set B (Post-Spiked Matrix): Process a blank biological sample (e.g., plasma, urine) through your entire sample preparation procedure. Then, spike the same concentration of enterolactone standard into the final, purified extract.[1]

  • Analyze both sets using your validated LC-MS/MS method.

  • Calculate the Matrix Factor (MF) using the following formula:

    Matrix Factor (MF) (%) = (Peak Area in Set B / Peak Area in Set A) x 100[1]

  • Interpret the results:

    • MF < 100%: Indicates ion suppression.

    • MF > 100%: Indicates ion enhancement.

    • MF ≈ 100%: Indicates no significant matrix effect.[1]

A high relative standard deviation (RSD) in the matrix factor across different lots of the biological matrix is a strong indicator of variable matrix effects, which can lead to poor reproducibility.[1]

Q4: What is the most effective way to compensate for matrix effects if they cannot be eliminated?

A4: The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for compensating for matrix effects.[3] A SIL-IS, such as ¹³C₃-enterolactone, is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[3] By using the ratio of the analyte signal to the SIL-IS signal for quantification, variations during sample preparation and ionization can be effectively normalized.[4]

Troubleshooting Guide: Low Recovery and Poor Reproducibility

If you have confirmed that matrix effects are impacting your enterolactone analysis, the following troubleshooting guide provides a systematic approach to mitigate these issues.

Step 1: Optimize Sample Preparation

Improving the sample cleanup procedure is the most effective strategy to reduce matrix effects by removing interfering components, especially phospholipids.[5] The choice of extraction method can significantly impact the cleanliness of the final extract.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Supported Liquid Extraction (SLE)Protein Precipitation (PPT)
Analyte Form Free & ConjugatedTotal (post-hydrolysis)Total (post-hydrolysis)Free & Conjugated
Recovery (%) 85-105% (Analyte dependent)[6]>90%[6]~96%[6]Variable, often lower[6]
LLOQ (ng/mL) ENL: ~0.082, ENL-Gluc: ~0.026, ENL-Sulf: ~0.016[6]~0.164 (as total ENL)[6]Not explicitly stated, but high recovery suggests comparable sensitivity to LLE[6]Generally higher than SPE or LLE[6]
Precision (RSD%) <15%[6]Within-run: 3-6%, Between-run: 10-14%[6]Intra-assay: 2.5-5.9%, Inter-assay: 2.6-6.9%[6]Generally <15%, but can be higher with greater matrix effects[6]
Phospholipid Removal Efficiency HighModerateHighLow
Recommendation Offers the cleanest extracts and is amenable to automation, though it requires more extensive method development.[1]Provides a cleaner extract than PPT but can be labor-intensive and prone to emulsions.[1]High recovery and precision, with a lower failure rate than LLE, and is suitable for automation.[7]Fast and inexpensive, but often results in significant matrix effects due to poor removal of phospholipids and salts.[1]

ENL: Enterolactone, ENL-Gluc: Enterolactone glucuronide, ENL-Sulf: Enterolactone sulfate, LLOQ: Lower Limit of Quantification, RSD: Relative Standard Deviation.

Step 2: Refine Chromatographic Conditions

Optimizing the liquid chromatography separation can help to resolve enterolactone from co-eluting matrix interferences.

  • Gradient Modification: Adjust the mobile phase gradient to enhance the separation between enterolactone and any interfering peaks.[1]

  • Column Selection: Consider a column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) to provide alternative selectivity.[1]

  • Use of a Divert Valve: A divert valve can be programmed to direct the eluent to waste during the initial part of the chromatographic run when highly polar and unretained matrix components, such as salts, elute. This prevents them from entering and contaminating the mass spectrometer source.[1]

Step 3: Consider Sample Dilution

Diluting the sample extract can be a simple and effective method to reduce the concentration of interfering matrix components, thereby minimizing their impact on enterolactone ionization.[8][9][10] A dilution factor of 15 to 40 has been shown to be effective in reducing ion suppression to less than 20% in many cases.[8][9] However, it is important to ensure that the diluted sample concentration remains above the lower limit of quantification (LLOQ) of the method.

Mandatory Visualizations

Logical Troubleshooting Workflow for Matrix Effects

The following diagram illustrates a step-by-step decision-making process for identifying and mitigating matrix effects in enterolactone analysis.

TroubleshootingWorkflow start Inconsistent Results / Low Recovery Observed assess_me Assess Matrix Effect (Post-Extraction Spike) start->assess_me me_significant Matrix Effect Significant? (MF < 85% or > 115%) assess_me->me_significant optimize_sp Optimize Sample Preparation (Switch to SPE or SLE) me_significant->optimize_sp Yes no_me Matrix Effect Not Significant me_significant->no_me No refine_lc Refine Chromatographic Conditions optimize_sp->refine_lc use_sil_is Implement Stable Isotope- Labeled Internal Standard refine_lc->use_sil_is sample_dilution Consider Sample Dilution use_sil_is->sample_dilution revalidate Re-validate Method sample_dilution->revalidate end Acceptable Results revalidate->end troubleshoot_other Troubleshoot Other Parameters (e.g., instrument performance, standard stability) no_me->troubleshoot_other

A decision tree for troubleshooting matrix effects.
Enterolactone Metabolism and Potential Analytical Interference

This diagram illustrates the metabolic pathway of dietary lignans (B1203133) to enterolactone and highlights the stages where analytical interferences can occur.

EnterolactoneMetabolism cluster_diet Dietary Intake cluster_gut Gut Microbiota Metabolism cluster_circulation Systemic Circulation cluster_analysis Analytical Steps & Interferences Dietary Lignans Dietary Lignans Enterodiol Enterodiol Enterolactone Enterolactone Enterodiol->Enterolactone Oxidation Free Enterolactone Free Enterolactone Enterolactone->Free Enterolactone Conjugated Enterolactone\n(Glucuronides & Sulfates) Conjugated Enterolactone (Glucuronides & Sulfates) Extraction Extraction (SPE, LLE, etc.) Free Enterolactone->Extraction Conjugated Enterolactone Conjugated Enterolactone Free Enterolactone->Conjugated Enterolactone Phase II Metabolism Hydrolysis Enzymatic Hydrolysis Hydrolysis->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Conjugated Enterolactone->Hydrolysis isobaric Isobaric Interference (e.g., Enterodiol) isobaric->LCMS phospholipids Matrix Effects (e.g., Phospholipids) phospholipids->LCMS

Metabolic pathway and analytical interference points.

References

Technical Support Center: Optimizing LC-MS/MS for Enterolactone-d6

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of Enterolactone-d6. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in an LC-MS/MS assay?

This compound serves as a stable isotope-labeled internal standard (SIL-IS) for the quantification of enterolactone (B190478). Its fundamental purpose is to correct for variations that can occur during sample preparation, chromatography, and ionization.[1][2] Since this compound is chemically almost identical to the native enterolactone, it experiences similar matrix effects (ion suppression or enhancement) and variability during sample extraction. By adding a known amount of the deuterated standard to all samples, calibrators, and quality controls, the ratio of the analyte's response to the internal standard's response is used for quantification, leading to more accurate and precise results.[1][2]

Q2: Can I use this compound to quantify both free enterolactone and its conjugated forms?

Yes, but it requires an additional sample preparation step. In biological samples like plasma and urine, enterolactone exists as free aglycone as well as in conjugated forms (glucuronides and sulfates).[3][4] To measure the total enterolactone concentration, an enzymatic hydrolysis step using β-glucuronidase and sulfatase is necessary to cleave the conjugates and convert them to the free form before extraction.[2][4] this compound should be added before this hydrolysis step to account for any variability in the enzymatic reaction and subsequent extraction.

Q3: What are the key considerations when preparing stock solutions of this compound?

This compound should be dissolved in an appropriate organic solvent, such as acetonitrile (B52724) or methanol. It is crucial to ensure complete dissolution. Stock solutions should be stored at low temperatures (e.g., -80°C) to maintain stability. The purity of the standard is also a critical factor; any presence of unlabeled enterolactone can lead to an overestimation of the analyte, especially at lower concentrations.[1]

Troubleshooting Guide

Issue 1: Poor Signal Intensity or No Detectable Peak for this compound

Possible Causes & Solutions:

  • Incorrect Mass Spectrometer Settings:

    • Solution: Verify that the correct MRM transitions, collision energy, and declustering potential for this compound are programmed in the acquisition method. Ensure the mass spectrometer is properly calibrated.

  • Ion Source Contamination:

    • Solution: A dirty ion source can lead to a general loss of sensitivity.[5] Clean the ion source components according to the manufacturer's recommendations.

  • Degradation of the Standard:

    • Solution: Ensure that the stock and working solutions of this compound have been stored correctly and have not expired. Prepare fresh working solutions from the stock.

  • Suboptimal Ionization:

    • Solution: Enterolactone is typically analyzed in negative ion mode using electrospray ionization (ESI).[6] Optimize ion source parameters such as spray voltage, gas flows, and temperature to maximize the signal for this compound.[6]

Issue 2: High Background Noise or Interfering Peaks at the Retention Time of this compound

Possible Causes & Solutions:

  • Matrix Effects:

    • Solution: Complex biological matrices can cause ion suppression or enhancement, leading to poor signal-to-noise.[7][8] Improve sample cleanup by employing techniques like solid-phase extraction (SPE) which can offer higher selectivity than liquid-liquid extraction (LLE).[4]

  • Contaminated LC System or Solvents:

    • Solution: Flush the LC system thoroughly. Use high-purity, LC-MS grade solvents and additives.[9] Contaminants can accumulate in the system and cause persistent background noise.[5]

  • Isobaric Interference:

    • Solution: While less common for a deuterated standard, an isobaric interference (a compound with the same nominal mass) could be present.[4] Ensure that the chromatographic method provides sufficient separation. Monitoring multiple MRM transitions for the internal standard can help confirm its identity.[4]

Issue 3: Poor Peak Shape (Tailing, Splitting, or Broadening) for this compound

Possible Causes & Solutions:

  • Column Degradation:

    • Solution: A contaminated or old column can lead to poor peak shapes.[9] Flush the column as per the manufacturer's instructions or replace it if necessary.

  • Inappropriate Injection Solvent:

    • Solution: The injection solvent should be of similar or weaker strength than the initial mobile phase to ensure good peak shape. Injecting in a much stronger solvent can cause peak distortion.[9]

  • Secondary Interactions with the Column:

    • Solution: Some peak tailing can be due to secondary interactions between the analyte and the stationary phase.[9] Adjusting the mobile phase pH or trying a column with a different chemistry (e.g., phenyl-hexyl instead of C18) might improve the peak shape.[4]

Issue 4: Inconsistent or Drifting Retention Time for this compound

Possible Causes & Solutions:

  • LC Pump Issues:

    • Solution: Inconsistent mobile phase composition or flow rate can cause retention time shifts.[5] Ensure the LC pumps are properly maintained and that there are no leaks in the system.

  • Column Temperature Fluctuations:

    • Solution: Use a column oven to maintain a stable temperature, as changes in temperature can affect retention time.[2]

  • Column Equilibration:

    • Solution: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration can lead to drifting retention times.

Quantitative Data Summary

The following table provides typical starting parameters for an LC-MS/MS method for this compound. These parameters should be optimized for your specific instrumentation.

ParameterRecommended SettingNotes
LC Column C18, e.g., 2.1 x 50 mm, 1.8 µmA phenyl-hexyl column can also be considered for alternative selectivity.
Mobile Phase A 0.1% Formic Acid in WaterAmmonium formate (B1220265) can also be used as a modifier.[6][10]
Mobile Phase B Acetonitrile or Methanol
Flow Rate 0.2 - 0.4 mL/minDependent on column dimensions.[2]
Column Temperature 40°C[2]
Ionization Mode ESI Negative
Precursor Ion (Q1) m/z 303.2Based on the molecular weight of this compound.
Product Ions (Q3) To be optimizedTypically, major fragments of the unlabeled enterolactone are around m/z 253 and 133. Similar fragmentation is expected for the d6 version.
Declustering Potential (DP) To be optimizedInstrument-dependent; typically in the range of -50 to -100 V.
Collision Energy (CE) To be optimizedInstrument-dependent; typically in the range of -20 to -40 eV.

Experimental Protocols

Detailed Protocol for Quantification of Total Enterolactone in Human Plasma

This protocol is a general guideline and may require optimization.

  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of this compound internal standard working solution.

    • Add 10 µL of β-glucuronidase/sulfatase from Helix pomatia and incubate at 37°C for at least 4 hours to hydrolyze the conjugated forms of enterolactone.[4]

    • Perform a liquid-liquid extraction with diethyl ether or a solid-phase extraction (SPE) for sample cleanup.[4][11]

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.[2]

    • Reconstitute the residue in the initial mobile phase.[4]

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate the analytes using a gradient elution. A typical gradient might start at 15% B, increase to 75% B over 2-3 minutes, hold for a short period, and then return to initial conditions for re-equilibration.[4]

    • Detect Enterolactone and this compound using Multiple Reaction Monitoring (MRM) in negative ion mode.

Visualizations

Troubleshooting_Workflow cluster_issue Observed Issue cluster_investigation Initial Investigation cluster_causes Potential Root Causes & Solutions cluster_solutions1 Solutions for No/Low Signal cluster_solutions2 Solutions for Poor Peak Shape cluster_solutions3 Solutions for Inconsistent Response cluster_solutions4 Solutions for RT Shift cluster_outcome Desired Outcome Issue Poor Precision or Inaccurate Quantification of Enterolactone using this compound Check_IS_Peak Review Internal Standard (this compound) Peak Issue->Check_IS_Peak No_Peak No/Low IS Signal Check_IS_Peak->No_Peak No or low signal Bad_Shape Poor IS Peak Shape Check_IS_Peak->Bad_Shape Tailing/Splitting Inconsistent_Response Inconsistent IS Response Check_IS_Peak->Inconsistent_Response Variable area RT_Shift IS Retention Time Shift Check_IS_Peak->RT_Shift Drifting RT Sol1a Verify MS Parameters (MRM, Voltages) No_Peak->Sol1a Sol1b Check IS Solution Integrity No_Peak->Sol1b Sol1c Clean Ion Source No_Peak->Sol1c Sol2a Check/Replace LC Column Bad_Shape->Sol2a Sol2b Optimize Injection Solvent Bad_Shape->Sol2b Sol2c Adjust Mobile Phase Bad_Shape->Sol2c Sol3a Improve Sample Cleanup (SPE) Inconsistent_Response->Sol3a Sol3b Check for Matrix Effects Inconsistent_Response->Sol3b Sol3c Ensure Consistent Sample Prep Inconsistent_Response->Sol3c Sol4a Check LC Pump & Flow Rate RT_Shift->Sol4a Sol4b Ensure Column Temperature Stability RT_Shift->Sol4b Sol4c Increase Column Equilibration Time RT_Shift->Sol4c Outcome Accurate & Precise Quantification Sol1a->Outcome Sol1b->Outcome Sol1c->Outcome Sol2a->Outcome Sol2b->Outcome Sol2c->Outcome Sol3a->Outcome Sol3b->Outcome Sol3c->Outcome Sol4a->Outcome Sol4b->Outcome Sol4c->Outcome

References

How to resolve isobaric interference with Enterolactone-d6

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving isobaric interference with Enterolactone-d6. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the quantification of enterolactone (B190478) using its deuterated internal standard.

Frequently Asked questions (FAQs)

Q1: What is isobaric interference in the context of this compound analysis?

A1: Isobaric interference occurs when one or more compounds have the same nominal mass-to-charge ratio (m/z) as the analyte of interest or its internal standard, in this case, this compound. This can lead to artificially high and inaccurate readings in mass spectrometry-based assays. For enterolactone, a common isobaric interferent is its metabolic precursor, enterodiol.[1] Additionally, metabolites of enterolactone could also potentially cause interference.

Q2: How does this compound help in mitigating interference and ensuring accurate quantification?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Because it is chemically almost identical to the native enterolactone, it co-elutes during chromatography and experiences similar ionization effects (suppression or enhancement) in the mass spectrometer's source. By adding a known amount of this compound to each sample at the beginning of the workflow, the ratio of the signal from the native analyte to the deuterated standard is used for quantification. This ratiometric measurement corrects for variability during sample preparation and analysis, leading to more accurate and precise results.

Q3: What is "isotopic cross-talk" and how can it affect my results with this compound?

A3: Isotopic cross-talk happens when the isotopic pattern of the unlabeled enterolactone contributes to the signal of the this compound internal standard.[2][3][4] This is more likely to be an issue at high concentrations of enterolactone. This interference can lead to a non-linear calibration curve and biased quantification. It's also important to consider the reverse situation, where the deuterated standard may contain a small amount of the unlabeled analyte as an impurity.

Q4: Can this compound completely eliminate all matrix effects?

A4: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects.[5] This can occur if there is even a slight chromatographic separation between enterolactone and this compound, a phenomenon known as the "deuterium isotope effect."[6][7] If they elute at slightly different times, they may be exposed to different co-eluting matrix components, leading to differential ion suppression or enhancement and, consequently, inaccurate results.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues related to isobaric interference when using this compound.

Issue 1: Inaccurate Quantification or High Blank Signal

Symptom: You observe a signal for this compound in blank samples, or your quantification results are unexpectedly high and inconsistent.

Potential Cause:

  • Isobaric Interference with this compound: A compound in your sample matrix has the same nominal m/z as this compound.

  • Isotopic Contribution from Analyte: At high concentrations, the natural isotopic abundance of enterolactone may contribute to the signal of this compound.[2][3][4]

  • Contamination of Internal Standard: The this compound standard may contain unlabeled enterolactone as an impurity.

Troubleshooting Workflow:

start Inaccurate Quantification or High Blank Signal for IS check_purity 1. Check IS Purity Inject a high concentration of this compound alone. Monitor for a signal at the enterolactone transition. start->check_purity analyze_blank 2. Analyze a True Blank Process a matrix blank without IS. Monitor for a signal at the IS transition. check_purity->analyze_blank If IS is pure correct_data 5. Correct for Isotopic Contribution If impurity is present in IS, use a nonlinear calibration function to correct the data. check_purity->correct_data If unlabeled analyte is detected optimize_chrom 3. Optimize Chromatography Modify gradient or change column to separate the IS from potential interferents. analyze_blank->optimize_chrom If signal is detected in blank analyze_blank->correct_data If blank is clean, consider isotopic contribution from analyte hrms 4. Use High-Resolution MS (HRMS) Distinguish between IS and interferent based on exact mass. optimize_chrom->hrms If co-elution persists

Caption: Troubleshooting workflow for inaccurate internal standard signal.

Issue 2: Poor Reproducibility of Analyte/Internal Standard Ratio

Symptom: The ratio of the peak area of enterolactone to this compound is not consistent across replicate injections or different samples.

Potential Cause:

  • Chromatographic Separation (Deuterium Isotope Effect): Enterolactone and this compound are not perfectly co-eluting, leading to differential matrix effects.[6][7]

  • Deuterium-Hydrogen Back-Exchange: Deuterium atoms on the internal standard exchange with hydrogen atoms from the solvent, changing the concentration of the deuterated standard over time.

Troubleshooting Workflow:

start Poor Reproducibility of Analyte/IS Ratio verify_coelution 1. Verify Co-elution Overlay chromatograms of analyte and IS. Check for identical retention times. start->verify_coelution optimize_chrom 2. Optimize Chromatography Adjust gradient, temperature, or mobile phase to achieve perfect co-elution. verify_coelution->optimize_chrom If separation is observed check_exchange 3. Check for H/D Exchange Incubate IS in mobile phase over time and monitor for a signal at the analyte's m/z. verify_coelution->check_exchange If co-elution is perfect stable_label 5. Consider a ¹³C-labeled IS Carbon-13 labeled standards are less prone to chromatographic shifts and exchange issues. optimize_chrom->stable_label If co-elution cannot be achieved solvent_change 4. Modify Solvents If H/D exchange is confirmed, consider using a non-aqueous solvent for sample reconstitution if compatible with the method. check_exchange->solvent_change If exchange is detected solvent_change->stable_label If solvent modification is not feasible

Caption: Troubleshooting workflow for inconsistent analyte/IS ratio.

Data Presentation

The following tables provide key quantitative data for the analysis of enterolactone and its related compounds.

Table 1: Mass Spectrometry Parameters for Enterolactone and Internal Standards

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Enterolactone297.1133.1ESI-
This compound303.1137.1ESI-
¹³C₃-Enterolactone300.1136.1ESI-

Note: The exact m/z values may vary slightly depending on the instrument calibration. The values presented are representative for the [M-H]⁻ ion in negative mode.[8]

Table 2: Exact Mass of Enterolactone and Potential Isobaric Interferences

CompoundChemical FormulaExact Mass [M-H]⁻
EnterolactoneC₁₈H₁₈O₄297.1127
EnterodiolC₁₈H₂₂O₄301.1440
Hydroxylated EnterolactoneC₁₈H₁₈O₅313.1076

Experimental Protocols

Detailed LC-MS/MS Protocol for Quantification of Total Enterolactone in Human Plasma

This protocol outlines a typical procedure for the analysis of total enterolactone, which includes an enzymatic hydrolysis step to convert conjugated forms (glucuronides and sulfates) to free enterolactone.

1. Sample Preparation

  • Internal Standard Spiking: To 100 µL of plasma sample, add a known amount of this compound solution.

  • Enzymatic Hydrolysis: Add β-glucuronidase/sulfatase enzyme solution and incubate to release free enterolactone from its conjugates.

  • Protein Precipitation: Add acetonitrile (B52724) to precipitate proteins. Vortex and centrifuge the samples.

  • Liquid-Liquid Extraction (LLE): Transfer the supernatant and perform LLE with a suitable organic solvent (e.g., diethyl ether).

  • Evaporation and Reconstitution: Evaporate the organic layer to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.[8][9]

2. LC-MS/MS Conditions

  • LC System: High-performance or ultra-high-performance liquid chromatography system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient starts with a low percentage of mobile phase B, increases to elute the analyte, and then re-equilibrates. For example, start at 15% B, increase to 75% B over several minutes.[1][8]

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 40°C.[8]

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: ESI in negative mode.

  • Detection: Multiple Reaction Monitoring (MRM) using the transitions specified in Table 1.

Signaling Pathway

Enterolactone is known to interact with estrogen receptors (ERs), suggesting its potential role in hormone-dependent pathways.

cluster_cell Target Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ER Estrogen Receptor (ERα / ERβ) ERE Estrogen Response Element (ERE) on DNA ER->ERE Binds to Transcription Gene Transcription ERE->Transcription Initiates Biological_Response Biological Response (e.g., cell proliferation, gene regulation) Transcription->Biological_Response Leads to ENL Enterolactone ENL->ER Binds and activates

Caption: Simplified signaling pathway of Enterolactone via Estrogen Receptors.[2][10][11][12]

References

Technical Support Center: Troubleshooting Quantification with Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of deuterated internal standards in quantitative analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is a deuterated internal standard and why is it considered the "gold standard" in mass spectrometry?

A deuterated internal standard (d-IS) is a version of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable, heavy isotope of hydrogen.[1][2] They are considered the gold standard in quantitative mass spectrometry for several reasons:

  • Chemical and Physical Similarity: Deuterated standards have nearly identical chemical and physical properties to the unlabeled analyte.[3]

  • Co-elution: This similarity ensures they behave almost identically during sample preparation, chromatography, and ionization, ideally leading to co-elution.[1][3]

  • Correction for Variability: By adding a known amount of the d-IS to every sample, calibrator, and quality control sample, it is possible to correct for variations in sample extraction, matrix effects, and instrument response.[4][5] The quantification is based on the ratio of the analyte's signal to the d-IS's signal.[4]

Q2: What are the critical factors to consider when selecting a deuterated internal standard?

When selecting a deuterated internal standard, several factors are crucial for accurate and reproducible results:

  • Isotopic Purity: The standard should have a high degree of deuteration to minimize signal overlap with the analyte.[3]

  • Position of Deuterium Labels: Deuterium atoms should be on stable, non-exchangeable positions within the molecule to prevent their loss during sample processing.[3] Labeling on heteroatoms like -OH, -NH, or -SH should be avoided.[3][6]

  • Mass Shift: A sufficient mass difference (typically ≥3 amu) between the analyte and the standard is necessary to prevent isotopic crosstalk.[3]

  • Chemical Purity: High chemical purity ensures that no other compounds interfere with the analysis.[2][7]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing a logical approach to problem-solving.

Issue 1: Poor Accuracy and Precision in Quantification

Poor accuracy and precision are common indicators of underlying issues with the internal standard.

Symptoms:
  • Inconsistent results across replicates.

  • Quality control samples failing acceptance criteria.

  • Non-linear calibration curves.[8]

Potential Causes & Troubleshooting Steps:

1. Isotopic Impurity of the Internal Standard

  • Problem: The deuterated internal standard is contaminated with the unlabeled analyte.[8] This is particularly problematic at the lower limit of quantification (LLOQ) and can lead to an overestimation of the analyte's concentration.[8]

  • Troubleshooting:

    • Analyze the Internal Standard Solution: Prepare a sample containing only the internal standard in a clean solvent and analyze it by LC-MS/MS. Monitor the mass transition of the unlabeled analyte.[8]

    • Verify Purity: Always check the Certificate of Analysis (CoA) for both chemical and isotopic purity.[8] Recommended purity levels are summarized in the table below.

    • Quantify Contribution: If unlabeled analyte is detected, its contribution to the analyte signal can be calculated and used to correct the quantitative data.[2]

Table 1: Recommended Purity Specifications for Deuterated Internal Standards

Purity TypeRecommended SpecificationRationale
Chemical Purity >99%[7][8]Ensures no other compounds are present that could cause interfering peaks.[7]
Isotopic Enrichment ≥98%[7][8]Minimizes the contribution of the unlabeled analyte in the internal standard solution.[8]

2. Chromatographic Separation (Isotope Effect)

  • Problem: The deuterated standard does not perfectly co-elute with the analyte. This is a known phenomenon called the "deuterium isotope effect," which can cause slight differences in retention times.[1] If they elute into regions with different degrees of ion suppression or enhancement, the analyte-to-internal standard ratio will not be constant, leading to inaccurate quantification.[4]

  • Troubleshooting:

    • Overlay Chromatograms: Visually inspect the chromatograms of the analyte and the internal standard to confirm co-elution.

    • Adjust Chromatographic Conditions:

      • Modify the mobile phase composition (e.g., organic solvent ratio).[1]

      • Adjust the gradient slope to minimize separation.[1]

      • Optimize the column temperature.[1]

    • Use a Lower Resolution Column: A column with lower resolution might achieve co-elution.[9]

3. Isotopic Interference (Crosstalk)

  • Problem: The isotopic distribution of the analyte can contribute to the signal of the deuterated internal standard, especially for analytes with a high molecular weight or those containing elements with multiple common isotopes (e.g., chlorine, bromine).[10] This can also occur if the mass difference between the analyte and the d-IS is insufficient.[3][5] This interference can lead to non-linear calibration curves.[8][10]

  • Troubleshooting:

    • Evaluate Mass Spectra: Check the mass spectra of both the analyte and the internal standard for overlapping isotopic patterns.

    • Increase Mass Difference: If possible, choose a deuterated standard with a larger mass difference from the analyte (ideally ≥3 amu).[3]

    • Non-Linear Calibration: Employ a non-linear calibration model that can account for and correct this interference.[10]

Workflow for Investigating Poor Accuracy and Precision

Start Poor Accuracy/Precision Observed Check_Purity Verify d-IS Purity (Chemical & Isotopic) Start->Check_Purity Purity_OK Purity Acceptable? Check_Purity->Purity_OK Check_Coelution Confirm Analyte/d-IS Co-elution Coelution_OK Co-elution Confirmed? Check_Coelution->Coelution_OK Check_Interference Assess Isotopic Interference (Crosstalk) Interference_OK Interference Negligible? Check_Interference->Interference_OK Purity_OK->Check_Coelution Yes Analyze_IS Analyze d-IS Solution Alone Purity_OK->Analyze_IS No Coelution_OK->Check_Interference Yes Overlay_Chroma Overlay Chromatograms Coelution_OK->Overlay_Chroma No Evaluate_Spectra Evaluate Mass Spectra Interference_OK->Evaluate_Spectra No Problem_Solved Problem Resolved Interference_OK->Problem_Solved Yes Review_CoA Review Certificate of Analysis Analyze_IS->Review_CoA Contact_Supplier Contact Supplier / Synthesize New Batch Review_CoA->Contact_Supplier Adjust_Chroma Optimize Chromatography (Gradient, Temp, Mobile Phase) Adjust_Chroma->Problem_Solved Overlay_Chroma->Adjust_Chroma Use_Nonlinear_Fit Use Non-Linear Calibration Fit Evaluate_Spectra->Use_Nonlinear_Fit Use_Nonlinear_Fit->Problem_Solved

Caption: Troubleshooting workflow for poor accuracy and precision.

Issue 2: Drifting or Inconsistent Internal Standard Signal

A stable internal standard signal is crucial for reliable quantification.

Symptoms:
  • The peak area of the deuterated internal standard consistently decreases or increases over an analytical run.

  • High variability in the internal standard response between injections.

Potential Causes & Troubleshooting Steps:

1. Deuterium-Hydrogen Back-Exchange

  • Problem: Deuterium atoms on the internal standard are replaced by hydrogen atoms from the solvent or sample matrix.[1][4] This is more likely to occur if the deuterium labels are on chemically labile positions (e.g., on heteroatoms like -OH, -NH, -SH) or under strongly acidic or basic conditions.[3][5] This exchange reduces the signal of the deuterated standard and can potentially increase the signal of the unlabeled analyte, causing bias.[1]

  • Troubleshooting:

    • Evaluate Stability: Perform a stability experiment by incubating the deuterated internal standard in the sample matrix and mobile phase under various conditions (time, temperature, pH) to assess the stability of the label.[1]

    • Choose Stable Labeling Positions: Select internal standards where deuterium atoms are placed on stable positions, such as aromatic rings.[7]

    • Modify pH: Ensure the pH of the mobile phase and sample diluent is appropriate to maintain the stability of the deuterium labels.[1]

2. Adsorption and Carryover

  • Problem: The internal standard may adsorb to components of the LC system (e.g., tubing, injector), leading to carryover between injections and a drifting signal.

  • Troubleshooting:

    • Injector and System Wash: Implement a robust injector wash protocol with a strong solvent to minimize carryover.

    • Check for System Contamination: Inject a blank solvent after a high concentration sample to assess carryover.

Logical Relationship of Signal Instability Issues

Start Inconsistent d-IS Signal Cause1 Deuterium-Hydrogen Back-Exchange Start->Cause1 Cause2 System Adsorption/ Carryover Start->Cause2 SubCause1a Labile Deuterium Position (-OH, -NH) Cause1->SubCause1a SubCause1b Inappropriate pH (Acidic/Basic) Cause1->SubCause1b Effect2 Increased Analyte Signal Cause1->Effect2 Effect3 Signal Drift/Carryover Cause2->Effect3 Effect1 Decreased d-IS Signal SubCause1a->Effect1 SubCause1b->Effect1 Result Inaccurate Quantification Effect1->Result Effect2->Result Effect3->Result

Caption: Causes and effects of an unstable d-IS signal.

Issue 3: Inadequate Correction for Matrix Effects

Even with a deuterated internal standard, matrix effects can sometimes still be a problem.

Symptoms:
  • Poor accuracy and precision in matrix-based samples compared to standards prepared in a neat solution.[7]

  • The analyte-to-internal standard ratio changes between different lots of biological matrix.[7]

Potential Causes & Troubleshooting Steps:

1. Differential Matrix Effects

  • Problem: As mentioned in Issue 1, if the analyte and the deuterated internal standard are not perfectly co-eluting, they can be affected differently by co-eluting matrix components.[4] This leads to differential ion suppression or enhancement, compromising the correction.[7]

  • Troubleshooting:

    • Optimize Chromatography for Co-elution: This is the most critical step. Refer to the troubleshooting steps for chromatographic separation in Issue 1.

    • Improve Sample Preparation: Implement more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove more matrix components.

    • Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.

2. High Concentration of Matrix Components

  • Problem: In some cases, the concentration of matrix components is so high that it suppresses the ionization of both the analyte and the internal standard.

  • Troubleshooting:

    • Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to ensure that the calibrators and samples experience similar matrix effects.

    • Post-Column Infusion Experiment: This experiment can help to identify regions in the chromatogram where significant ion suppression or enhancement occurs.[7]

Experimental Protocols

Protocol 1: Assessment of Deuterated Internal Standard Stability (H/D Exchange)

Objective: To determine if the deuterated internal standard is stable under the experimental conditions.[3]

Materials:

  • Deuterated internal standard.

  • Blank matrix (e.g., plasma, urine) from a source known to be free of the analyte.

  • Solvents used in sample preparation and mobile phase.

Methodology:

  • Sample Preparation: Spike the deuterated internal standard into the blank matrix at a concentration similar to that used in the analytical method.

  • Incubation: Incubate the sample under the same conditions (e.g., temperature, pH, time) as a typical sample preparation. For a more comprehensive assessment, run samples at different time points (e.g., 0, 4, 8, 24 hours).[2]

  • Analysis: Analyze the samples by LC-MS/MS, monitoring for the appearance of the unlabeled analyte's mass transition.

  • Data Evaluation: A significant increase in the signal for the unlabeled analyte over time indicates deuterium exchange.[3]

Protocol 2: Assessment of Isotopic Purity

Objective: To determine the isotopic purity of the deuterated internal standard and quantify the contribution of the unlabeled analyte.[2]

Materials:

  • Deuterated internal standard.

  • Clean solvent (e.g., methanol, acetonitrile).

Methodology:

  • Prepare a High-Concentration Solution: Prepare a solution of the deuterated internal standard in a clean solvent at a concentration significantly higher than what is used in the assay.[2]

  • LC-MS/MS Analysis: Analyze this solution using the same LC-MS/MS method as your samples.

  • Monitor Analyte Transition: Monitor the mass transition of the unlabeled analyte.[2]

  • Calculate Contribution: The peak area of the unlabeled analyte relative to the peak area of the deuterated standard provides an estimate of the isotopic impurity. This can be used to correct quantitative data, especially at the LLOQ.[2]

References

Technical Support Center: Correcting for Analytical Variability with Enterolactone-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of Enterolactone-d6 as an internal standard in quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled (SIL) form of enterolactone (B190478), where six hydrogen atoms have been replaced with deuterium (B1214612).[1] It is used as an internal standard (IS) in quantitative mass spectrometry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), to improve the accuracy and precision of enterolactone quantification.[2][3] Because it is chemically almost identical to the analyte of interest (enterolactone), it co-elutes and experiences similar variations during sample preparation, extraction, and ionization, allowing for reliable correction of analytical variability.[3]

Q2: What are the main sources of analytical variability that this compound helps to correct for?

This compound helps to correct for several sources of error in the analytical workflow, including:

  • Matrix Effects: Components of the biological sample (e.g., plasma, urine) can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. A co-eluting SIL internal standard experiences the same matrix effects, allowing for accurate normalization of the signal.[4]

  • Extraction Recovery: The efficiency of extracting the analyte from the sample matrix can vary between samples. Since the internal standard is added at the beginning of the sample preparation, it accounts for any losses during this process.

  • Instrumental Variability: The performance of the LC-MS/MS system can fluctuate over time, causing variations in signal intensity. The use of an internal standard provides a constant reference to normalize these variations.[3]

Q3: What are the ideal characteristics of a deuterated internal standard like this compound?

An ideal deuterated internal standard should have:

  • High Isotopic Purity: To minimize interference from the unlabeled analyte.

  • High Chemical Purity: To avoid interference from other contaminants.

  • Appropriate Degree of Deuteration: Sufficient to be distinguished from the natural isotopic distribution of the analyte, but not so much that it significantly alters the chromatographic behavior.

  • Stable Isotope Labeling: The deuterium atoms should be in positions that are not susceptible to back-exchange with hydrogen atoms from the solvent.[5]

Q4: How should this compound be stored to ensure its stability?

Proper storage of this compound is crucial to maintain its integrity. While specific stability data for this compound is not extensively published, general guidelines for deuterated standards apply. Stock solutions are best stored at -80°C for long-term stability (up to 6 months) and at -20°C for shorter periods (up to 1 month).[6] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use vials. The solid form of the standard should be stored in a refrigerator at 2-8°C.

Troubleshooting Guides

Issue 1: High Variability in the Internal Standard Signal

  • Symptom: The peak area of this compound is inconsistent across samples in the same batch.

  • Possible Causes & Solutions:

    • Inconsistent Pipetting: Verify the calibration and proper use of pipettes for adding the internal standard solution to each sample.

    • Variability in Sample Preparation: Ensure consistent timing and execution of all sample preparation steps, including extraction and vortexing.

    • Differential Matrix Effects: In some rare cases, the matrix effect can vary significantly between individual samples, affecting the internal standard differently. Consider further sample cleanup or dilution.

    • Internal Standard Instability: Check for degradation of the internal standard in the sample matrix or during storage. Prepare fresh working solutions.

Issue 2: Poor Reproducibility of the Analyte/Internal Standard Area Ratio

  • Symptom: The ratio of the enterolactone peak area to the this compound peak area is not consistent for replicate injections of the same sample.

  • Possible Causes & Solutions:

    • Chromatographic Separation of Analyte and Internal Standard: A slight difference in retention time between enterolactone and this compound can lead to differential matrix effects.[2]

      • Action: Overlay the chromatograms of the analyte and internal standard to confirm co-elution. If they are separated, adjust the chromatographic method (e.g., gradient, temperature, or mobile phase) to achieve co-elution.

    • Isotopic Contribution from the Internal Standard: If the this compound standard contains a significant amount of unlabeled enterolactone, it can lead to inaccuracies.

      • Action: Verify the isotopic purity of the internal standard from the certificate of analysis or by high-resolution mass spectrometry.

    • H/D Back-Exchange: Deuterium atoms on the internal standard can exchange with hydrogen from the solvent, particularly at certain pH values.[5]

      • Action: Assess the stability of the internal standard in the final sample diluent and mobile phase over the typical analysis time. If back-exchange is observed, consider adjusting the pH or using a different solvent.

Issue 3: Unexpected Peaks or Interferences

  • Symptom: The chromatogram shows interfering peaks at or near the retention time of enterolactone or this compound.

  • Possible Causes & Solutions:

    • Contamination: Contamination can be introduced from solvents, reagents, or labware.

      • Action: Run blank injections of solvents and a full method blank (a blank matrix sample processed through the entire procedure) to identify the source of contamination.

    • Isobaric Interference: Other compounds in the matrix may have the same nominal mass as enterolactone or its fragments.

      • Action: Optimize the chromatographic separation to resolve the interference. If that is not possible, select different precursor-product ion transitions for MRM analysis that are unique to enterolactone.

Data Presentation

Table 1: Illustrative Comparison of Analytical Performance With and Without this compound

ParameterWithout Internal StandardWith this compound Internal Standard
Precision (%CV)
Intra-assay10-15%< 5%
Inter-assay15-20%< 10%
Accuracy (%Bias) ± 20-30%± 5-10%
Impact of Matrix Effects Significant ion suppression/enhancement observedMatrix effects are effectively compensated

Note: This table presents typical expected improvements in performance and is for illustrative purposes. Actual values may vary depending on the specific assay and matrix.

Table 2: Typical Recovery and Matrix Effect Data for Enterolactone Quantification

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)
Protein Precipitation >90%60-80% (Ion Suppression)
Liquid-Liquid Extraction 85-100%80-95% (Reduced Ion Suppression)
Solid-Phase Extraction >90%>95% (Minimal Matrix Effect)

Note: Matrix effect is calculated as (Peak area in post-extraction spiked sample / Peak area in neat solution) x 100%. A value below 100% indicates ion suppression.[4]

Experimental Protocols

Protocol 1: Quantification of Total Enterolactone in Human Plasma using LC-MS/MS

This protocol describes a general procedure for the analysis of total enterolactone, including an enzymatic hydrolysis step to measure both free and conjugated forms.

  • Preparation of Standards and Internal Standard Working Solutions:

    • Prepare stock solutions of enterolactone and this compound in methanol (B129727) at 1 mg/mL.

    • Prepare a series of working standard solutions of enterolactone by serial dilution of the stock solution.

    • Prepare a working solution of this compound at a concentration of 1 µg/mL.

  • Sample Preparation:

    • To 100 µL of plasma sample, calibrator, or quality control sample, add 10 µL of the this compound working solution.

    • Add 500 µL of 0.1 M sodium acetate (B1210297) buffer (pH 5.0).

    • Add 20 µL of β-glucuronidase/sulfatase solution.

    • Vortex and incubate at 37°C for at least 4 hours (or overnight) to deconjugate the enterolactone glucuronides and sulfates.

    • Perform liquid-liquid extraction by adding 1 mL of diethyl ether, vortexing, and centrifuging.

    • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • LC System: HPLC or UHPLC system.

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate enterolactone from matrix components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Ionization Mode: Negative ESI.

    • MRM Transitions: Monitor the appropriate precursor-to-product ion transitions for both enterolactone and this compound.

  • Data Analysis:

    • Integrate the peak areas for both enterolactone and this compound.

    • Calculate the peak area ratio (Enterolactone / this compound).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of enterolactone in the plasma samples from the calibration curve.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add this compound plasma->add_is hydrolysis Enzymatic Hydrolysis add_is->hydrolysis extraction Liquid-Liquid Extraction hydrolysis->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_ms LC-MS/MS Analysis reconstitution->lc_ms data_processing Data Processing (Peak Area Ratio) lc_ms->data_processing quantification Quantification data_processing->quantification

Caption: Experimental workflow for enterolactone quantification.

signaling_pathway cluster_without_is Without Internal Standard cluster_with_is With this compound Internal Standard analyte_signal_no_is Analyte Signal variability Analytical Variability (Matrix Effects, Recovery Loss) analyte_signal_no_is->variability result_no_is Inaccurate Result variability->result_no_is analyte_signal_with_is Analyte Signal variability_both Analytical Variability (Affects Both) analyte_signal_with_is->variability_both is_signal Internal Standard Signal is_signal->variability_both ratio Calculate Ratio (Analyte / IS) variability_both->ratio result_with_is Accurate Result ratio->result_with_is

Caption: Correction for analytical variability with an internal standard.

References

Minimizing ion suppression for enterolactone analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the analysis of enterolactone (B190478) by LC-MS.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in enterolactone analysis?

Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of the target analyte, enterolactone, in the mass spectrometer's ion source.[1][2][3] This interference reduces the analyte's signal intensity, which can lead to inaccurate quantification, poor sensitivity, and reduced reproducibility.[4][5] Given the complexity of biological samples, ion suppression is a significant challenge that must be addressed for reliable enterolactone quantification.

Q2: What are the common sources of ion suppression in enterolactone analysis?

Common sources of ion suppression include:

  • Endogenous matrix components: Salts, phospholipids, proteins, and other metabolites naturally present in biological samples.[1][3][6]

  • Exogenous substances: Contaminants introduced during sample collection, storage, or preparation, such as plasticizers from tubes.[4]

  • Reagents: Ion-pairing agents or detergents used in the analytical workflow.[1][6]

  • Co-eluting metabolites: Structurally similar compounds or metabolites that are not chromatographically resolved from enterolactone, a notable example being its precursor, enterodiol (B191174).[7]

Q3: How can I detect and quantify ion suppression in my enterolactone assay?

Two primary methods are used to assess ion suppression:

  • Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression occurs.[8][9][10] A solution of enterolactone is continuously infused into the mobile phase after the analytical column and before the mass spectrometer. A blank matrix sample is then injected. Any dip in the constant baseline signal of enterolactone indicates the retention time of ion-suppressing components.[9]

  • Post-Extraction Spike Analysis: This is a quantitative method to determine the matrix factor (MF).[11] The peak area of enterolactone in a blank matrix extract spiked after extraction is compared to the peak area of enterolactone in a neat solution at the same concentration.[11]

    • Matrix Factor (MF) % = (Peak Area in Spiked Matrix Extract / Peak Area in Neat Solution) x 100

    • An MF < 100% indicates ion suppression.[11]

    • An MF > 100% indicates ion enhancement.[11]

Q4: In biological samples, enterolactone exists in conjugated forms. How does this affect the analysis?

In plasma and urine, enterolactone is often present as glucuronide and sulfate (B86663) conjugates.[1][7] To measure total enterolactone, an enzymatic hydrolysis step using β-glucuronidase and sulfatase is required to cleave these conjugates and convert them to the free form before extraction and analysis.[1][4][7]

Troubleshooting Guide

This guide addresses common issues encountered during enterolactone analysis, with a focus on mitigating ion suppression.

Problem 1: Low signal intensity, poor sensitivity, and high limit of quantification (LLOQ).

Possible Cause Troubleshooting Steps
Significant Ion Suppression 1. Improve Sample Preparation: Switch from protein precipitation (PPT) to a more rigorous method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to achieve cleaner extracts.[7][11] SPE is often considered the most effective for removing interfering matrix components.[11] 2. Optimize Chromatography: Adjust the LC gradient to separate enterolactone from ion-suppressing regions identified by post-column infusion.[7] Consider a column with alternative selectivity, such as a phenyl-hexyl phase.[7] 3. Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the ability to detect low levels of enterolactone.[4][8]
Inefficient Ionization 1. Optimize MS Source Parameters: Tune the spray voltage, gas flows, and temperature of the ion source to maximize the signal for enterolactone.[12] 2. Check Mobile Phase pH: Ensure the mobile phase pH is optimal for the ionization of enterolactone. The addition of a small amount of acid, like 0.1% formic acid, is common.[12]
Analyte Loss During Sample Preparation 1. Evaluate Extraction Recovery: Perform recovery experiments to ensure enterolactone is not being lost during the extraction steps. 2. Use an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., ¹³C₃-enterolactone) is the gold standard for correcting for both matrix effects and analyte loss during sample preparation.[4][7]

Problem 2: Poor reproducibility and inconsistent results between samples.

Possible Cause Troubleshooting Steps
Variable Matrix Effects 1. Use Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of the study samples to compensate for consistent matrix effects.[7] 2. Employ a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for variable ion suppression between different samples, as the internal standard will be affected similarly to the analyte.[7]
Incomplete Enzymatic Hydrolysis 1. Optimize Hydrolysis Conditions: Ensure the pH, temperature, and incubation time for the enzymatic hydrolysis are optimal for complete cleavage of enterolactone conjugates.
Chromatographic Issues 1. Check for Retention Time Shifts: Shifting retention times can cause the analyte peak to move into a region of different ion suppression. Ensure the LC system is equilibrated and delivering a stable gradient.[12]

Problem 3: Inaccurate quantification due to interfering peaks.

Possible Cause Troubleshooting Steps
Co-elution with Isobaric Compounds 1. Improve Chromatographic Resolution: The most common isobaric interferent for enterolactone is its precursor, enterodiol.[7] Optimize the LC method to achieve baseline separation. A shallower gradient or a different column chemistry (e.g., phenyl-hexyl) can improve resolution.[7] 2. Use Tandem Mass Spectrometry (MS/MS): Employing MS/MS with multiple reaction monitoring (MRM) provides higher specificity. Monitor multiple, unique precursor-product ion transitions for enterolactone to confirm its identity.[7]
Contamination 1. Analyze Blanks: Regularly inject solvent and matrix blanks to check for contamination from the autosampler, solvents, or sample collection tubes.

Data Presentation: Comparison of Sample Preparation Methods

The choice of sample preparation is critical for minimizing ion suppression and achieving accurate results. Below is a summary of common techniques used for enterolactone analysis in plasma.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Protein Precipitation (PPT)
Cleanup Efficiency HighModerateLow
Matrix Effect Reduction Most effectiveGoodMinimal (often results in significant matrix effects)[11]
Recovery (%) 85-105% (analyte dependent)[6]>90%[6]Variable, often lower[6]
LLOQ (ng/mL) ~0.082 (free enterolactone)[6]~0.164 (total enterolactone)[6]Generally higher; not ideal for trace analysis[6]
Precision (RSD%) <15%[6]Within-run: 3-6%Between-run: 10-14%[4][6]Generally <15%, but can be higher[6]
Throughput Can be automated for high throughputCan be labor-intensiveFast and simple

Recommendation: For applications requiring high sensitivity and accuracy, Solid-Phase Extraction (SPE) is recommended due to its superior cleanup efficiency and ability to minimize matrix effects.[11] If experiencing significant ion suppression with Protein Precipitation (PPT), switching to LLE or SPE is advised.[11]

Experimental Protocols

1. Protocol: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)

  • Prepare Sample Sets:

    • Set A (Neat Solution): Spike a known concentration of enterolactone standard into the final reconstitution solvent.

    • Set B (Post-Spiked Matrix): Process a blank biological sample (e.g., plasma) through your entire sample preparation procedure (extraction and concentration). Spike the same concentration of enterolactone standard into the final, dried extract before reconstitution.[11]

  • Analysis: Analyze both sets of samples using your validated LC-MS/MS method.

  • Calculation: Calculate the Matrix Factor (MF) as described in the FAQ section. An MF significantly different from 100% or high variability between different lots of matrix indicates a problematic matrix effect.[11]

2. Protocol: Sample Preparation for Total Enterolactone in Plasma using SPE

  • Internal Standard: Add a stable isotope-labeled internal standard for enterolactone to a plasma sample.[1]

  • Enzymatic Hydrolysis: To measure total enterolactone, incubate the plasma sample with β-glucuronidase and sulfatase to deconjugate the metabolites.[1]

  • Protein Precipitation: Precipitate proteins by adding an organic solvent like acetonitrile (B52724) or methanol.[1] Centrifuge to pellet the proteins.

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge (e.g., C18).

    • Load the supernatant from the previous step onto the cartridge.

    • Wash the cartridge to remove salts and other polar interferences.

    • Elute enterolactone with an appropriate organic solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.[1]

Visualizations

Caption: A logical workflow for troubleshooting low signal intensity in enterolactone analysis.

G cluster_1 General Experimental Workflow for Total Enterolactone Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Hydrolysis Enzymatic Hydrolysis Add_IS->Hydrolysis PPT Protein Precipitation Hydrolysis->PPT SPE Solid-Phase Extraction (SPE) PPT->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS

Caption: A typical experimental workflow for the analysis of total enterolactone in plasma.

References

Dealing with poor chromatographic peak shape for Enterolactone-d6

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Enterolactone-d6 Analysis

Welcome to the technical support center for this compound analysis. This resource is designed for researchers, scientists, and drug development professionals to provide direct troubleshooting guidance and answers to frequently asked questions (FAQs) regarding poor chromatographic peak shape and other related issues encountered during experimental procedures.

Troubleshooting Guide: Poor Chromatographic Peak Shape

Poor peak shape can compromise analytical results by degrading resolution and affecting the accuracy and precision of quantification.[1][2] This guide provides a systematic approach to diagnosing and resolving common peak shape problems for this compound.

Q1: My this compound peak is tailing. What are the common causes and how can I fix it?

Peak tailing, where the latter half of the peak is drawn out, is the most common peak shape distortion.[3][4] It can significantly impact the accuracy of peak integration and reduce resolution from nearby peaks.[5]

Troubleshooting Workflow for Peak Tailing

start Start: Peak Tailing Observed cause1 Potential Cause: Secondary Silanol (B1196071) Interactions start->cause1 Is the analyte basic? Enterolactone (B190478) can exhibit this. cause2 Potential Cause: Column Overload start->cause2 Does tailing worsen with higher concentration? cause3 Potential Cause: Column Contamination or Degradation start->cause3 Is the column old? Have many samples been run? cause4 Potential Cause: Extra-Column Effects start->cause4 Do all peaks in the chromatogram show tailing? solution1 Solution: 1. Add 0.1% Formic Acid to Mobile Phase. 2. Use an end-capped or polar-embedded column. 3. Operate at a lower pH (e.g., 2-3). cause1->solution1 solution2 Solution: 1. Reduce injection volume. 2. Dilute the sample. cause2->solution2 solution3 Solution: 1. Flush column with a strong solvent. 2. If using a guard column, replace it. 3. Replace the analytical column. cause3->solution3 solution4 Solution: 1. Use shorter, narrower ID tubing (e.g., 0.12mm). 2. Check all fittings for tightness and proper installation. cause4->solution4

Caption: Troubleshooting logic for peak tailing.

Summary of Causes and Solutions for Peak Tailing

Potential Cause Description Recommended Solution(s)
Secondary Silanol Interactions Enterolactone, having polar characteristics, can interact with residual ionized silanol groups on silica-based C18 columns, which is a primary cause of tailing for basic compounds.[3][4][6] Add an acidic modifier (e.g., 0.1% formic acid) to the mobile phase to suppress silanol activity.[6] Operate at a low pH (e.g., 2-3).[5] Use a highly deactivated, end-capped column to block silanol groups.[3][7]
Column Overload Injecting too much analyte mass can saturate the stationary phase, leading to tailing.[2][4][8] Reduce the injection volume or dilute the sample concentration.[2]
Column Contamination / Degradation Accumulation of impurities from samples on the column inlet frit or degradation of the stationary phase can distort peak shape.[1][8] A void at the column inlet is another possibility.[3] First, try back-flushing the column.[1] If a guard column is used, replace it.[1] If the problem persists, replace the analytical column.[1][5]
Sample Solvent Mismatch Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[4][6] Dissolve the sample in a solvent that is weaker than or has a similar strength to the initial mobile phase.[6][9]

| Extra-Column Volume | Excessive volume from long or wide-bore tubing and loose fittings between the injector, column, and detector can cause peak broadening and tailing.[4][5][7] | Use shorter, narrower internal diameter tubing (e.g., 0.005").[7] Ensure all connections are secure.[5] |

Q2: My peak shape is broad. How can I improve it?

Broad peaks reduce resolution and decrease analytical sensitivity.[8] This issue can stem from various factors related to the column, mobile phase, or instrument setup.[2]

Summary of Causes and Solutions for Broad Peaks

Potential Cause Description Recommended Solution(s)
Column Inefficiency The column may be degraded, contaminated, or poorly packed.[2][8] Use a guard column to protect the analytical column from contaminants.[2] Regularly flush the column with strong solvents.[2] If performance does not improve, replace the column.[2]
Inadequate Solvent Strength If the mobile phase is too weak, the analyte may interact too long with the stationary phase, causing broadening.[8] Increase the percentage of the organic solvent (e.g., acetonitrile) in your gradient or isocratic method.[5]
Flow Rate Inconsistencies Fluctuations in the mobile phase flow rate can lead to peak broadening.[8] Ensure the pump is properly maintained and delivering a consistent flow rate.[6] Check for leaks in the system.[4]
Temperature Fluctuations Changes in column temperature can affect analyte interaction with the stationary phase and mobile phase viscosity, leading to variations in peak shape.[8] Use a column oven to maintain a constant and stable temperature.[6][10]

| High Sample Volume | Injecting a large sample volume can lead to broad peaks.[9] | Reduce the injection volume.[9] |

Q3: I am observing peak fronting or split peaks. What should I investigate?

Peak fronting (a leading shoulder) and split peaks are less common than tailing but indicate significant problems with the method or system.[8]

Summary of Causes and Solutions for Fronting/Split Peaks

Potential Cause Description Recommended Solution(s)
Peak Fronting Often caused by column overload or issues with the sample solvent.[8] Reduce the sample concentration or injection volume.[2] Ensure the sample is dissolved in a solvent compatible with the mobile phase.[11]

| Split Peaks | Can be caused by a partially blocked column inlet frit, column contamination, or injecting in a solvent much stronger than the mobile phase.[8][12] | Filter all samples and mobile phases to remove particulates.[1] Try reversing and flushing the column.[1] If the problem persists, the column may need to be replaced.[1] Ensure the sample solvent is compatible with the mobile phase.[9] |

Frequently Asked Questions (FAQs)

Q4: What is a good starting point for an LC method for this compound?

A reversed-phase method on a C18 column is a common and effective approach for analyzing enterolactone.[6]

Typical Starting LC-MS/MS Parameters

Parameter Typical Condition
LC System High-Performance (HPLC) or Ultra-High-Performance (UHPLC) System
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[13]
Mobile Phase A 0.1% Formic Acid in Water[13]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[13]
Gradient A linear gradient from a low to a high percentage of mobile phase B (e.g., 5% to 95% B)[13]
Flow Rate 0.2 - 0.4 mL/min[14]
Column Temperature 40°C[14]
Injection Volume 5 - 10 µL[14]

| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode[13] |

Q5: My retention times are shifting between injections. What could be the cause?

Retention time instability is a frequent issue in LC analysis.[6] Several factors can contribute to this problem:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A stable baseline is a good indicator of proper equilibration.[6]

  • Mobile Phase Composition Changes: Organic solvent can evaporate from the mobile phase over time, altering its composition. Keep mobile phase bottles capped and prepare fresh solutions regularly.[6]

  • Temperature Fluctuations: Inconsistent column temperature can lead to shifts in retention time. Using a column oven is highly recommended for stable results.[6]

  • Inconsistent Pump Performance: Variations in flow rate due to pump issues will directly impact retention times. Regular pump maintenance is crucial.[6]

Q6: I'm analyzing this compound in plasma and suspect matrix effects are causing poor peak shape. How can I confirm this?

Matrix effects occur when components in a biological sample interfere with the ionization of the analyte, causing suppression or enhancement of the signal.[15] This can also affect peak shape. A post-extraction spike experiment is a standard way to assess this.

Experimental Protocol: Quantitative Assessment of Matrix Effect

  • Prepare Two Sample Sets:

    • Set A (Neat Solution): Spike a known concentration of this compound standard into the final reconstitution solvent.[15]

    • Set B (Post-Spiked Matrix): Process a blank plasma sample through your entire sample preparation procedure (e.g., protein precipitation, liquid-liquid extraction). Spike the same concentration of the this compound standard into the final, extracted matrix.[15]

  • Analyze and Calculate:

    • Analyze both sets using your LC-MS/MS method.[15]

    • Calculate the Matrix Factor (MF) using the following formula:

      • Matrix Factor (%) = (Peak Area in Set B / Peak Area in Set A) * 100 [15]

  • Interpret the Results:

    • MF < 100%: Indicates ion suppression.

    • MF > 100%: Indicates ion enhancement.

    • MF = 100%: Indicates no significant matrix effect.[15]

If significant matrix effects are confirmed, improving the sample cleanup procedure (e.g., using solid-phase extraction) or refining the chromatographic separation to resolve the analyte from interfering components is recommended.[15]

Experimental Protocols & Workflows

Protocol: General LC-MS/MS Analysis of Enterolactone

This protocol outlines a typical workflow for the quantification of enterolactone in a biological matrix like plasma. Isotope dilution, using a stable labeled internal standard like this compound, is the gold standard as it corrects for sample loss during preparation and for matrix effects.[14]

Workflow for this compound Analysis

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample 1. Plasma Sample Aliquot is_spike 2. Spike with Internal Standard (e.g., ¹³C₃-Enterolactone) sample->is_spike hydrolysis 3. Enzymatic Hydrolysis (to measure total enterolactone) is_spike->hydrolysis extraction 4. Liquid-Liquid or Solid-Phase Extraction (SPE) hydrolysis->extraction drydown 5. Evaporate to Dryness extraction->drydown reconstitute 6. Reconstitute in Initial Mobile Phase drydown->reconstitute injection 7. Inject onto LC System reconstitute->injection separation 8. Chromatographic Separation (C18 Column) injection->separation detection 9. MS/MS Detection (MRM Mode) separation->detection integration 10. Peak Integration detection->integration quantification 11. Quantification (Ratio of Analyte to IS) integration->quantification

Caption: General experimental workflow for this compound quantification.

  • Sample Preparation:

    • An internal standard (IS), a stable isotopically labeled version of the analyte, is added to the sample at the beginning of the process.[14]

    • For the measurement of total enterolactone, an enzymatic hydrolysis step is performed to release enterolactone from its glucuronide and sulfate (B86663) conjugates.[14]

    • The sample is then cleaned up using protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) to remove interfering matrix components.[16]

    • The cleaned extract is evaporated to dryness and reconstituted in a solvent compatible with the initial mobile phase conditions.[14]

  • LC-MS/MS Analysis:

    • The reconstituted sample is injected into the LC-MS/MS system.

    • This compound is separated from other components on a reversed-phase column.[13]

    • Detection is typically performed using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[13]

  • Data Processing:

    • The chromatographic peaks for the analyte (this compound) and the internal standard are integrated.

    • The concentration of this compound is determined by calculating the ratio of its peak area to the peak area of the known amount of internal standard. This ratio corrects for variability during sample prep and analysis.[14]

References

Ensuring complete enzymatic deconjugation for total enterolactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enzymatic deconjugation of enterolactone (B190478) for total enterolactone analysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the enzymatic hydrolysis of enterolactone conjugates in biological samples.

Problem Potential Cause Suggested Solution
Low or no recovery of enterolactone after enzymatic hydrolysis. Incomplete deconjugation: The enzyme activity may be insufficient or inhibited.1. Optimize Enzyme Concentration: Increase the concentration of β-glucuronidase/sulfatase. The required amount can vary significantly between sample matrices (e.g., urine vs. plasma)[1][2]. 2. Verify Enzyme Activity: Ensure the enzyme is active and has been stored correctly at 2-8°C[2]. Avoid freezing the enzyme solution[3]. 3. Optimize Incubation Time and Temperature: For plasma samples, a longer incubation time (e.g., 16 hours) may be necessary for complete hydrolysis[1]. Increasing the temperature to 45°C can also improve hydrolysis rates for some analytes, though this may not significantly affect enterolactone deconjugation in plasma[1]. 4. Check pH of the reaction: The optimal pH for β-glucuronidase from Helix pomatia is between 4.5 and 5.0[2]. Hydrolysis at a pH of 6 has been shown to be detrimental, especially in plasma[1].
Sample Matrix Effects: Components in the sample (e.g., plasma, urine) may be inhibiting the enzyme.1. Sample Dilution: Dilute the sample to reduce the concentration of potential inhibitors. 2. Sample Cleanup: Consider a preliminary sample cleanup step, such as protein precipitation or solid-phase extraction (SPE), before enzymatic hydrolysis. However, hydrolysis is typically performed before extraction[4][5].
Degradation of Enterolactone: The analyte may be degrading during sample preparation.1. Maintain Appropriate Temperature: Keep samples on ice or at a controlled temperature during preparation. 2. Minimize Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to degradation.
High variability between replicate samples. Inconsistent sample preparation: Pipetting errors, temperature fluctuations, or variations in incubation times can lead to variability.1. Use of an Internal Standard: Incorporate a stable, isotopically labeled internal standard (e.g., ¹³C₃-enterolactone) at the beginning of the sample preparation to correct for variations during extraction and analysis[4][5]. 2. Standardize Procedures: Ensure consistent handling of all samples, including precise timing of incubations and temperature control.
Non-homogenous sample: The sample may not be adequately mixed before aliquoting.1. Thorough Mixing: Vortex or gently invert the sample tube before taking an aliquot.
Unexpected peaks in the chromatogram. Contamination from the enzyme preparation: Some commercial β-glucuronidase preparations, particularly from Helix pomatia, can be contaminated with phytoestrogens[1].1. Run an Enzyme Blank: Prepare a blank sample containing only the buffer and the enzyme to identify any contaminating peaks. This "enzyme blank" can be used for background subtraction[1]. 2. Consider Alternative Enzymes: β-glucuronidase from other sources, such as E. coli, may have lower levels of phytoestrogen contamination[1]. However, their activity towards lignans (B1203133) might be lower[1].
Matrix interferences: Other compounds in the sample matrix may co-elute with enterolactone.1. Optimize Chromatographic Separation: Adjust the mobile phase gradient, flow rate, or column chemistry to improve the separation of enterolactone from interfering peaks. 2. Enhance Sample Cleanup: Employ a more rigorous sample cleanup method, such as solid-phase extraction (SPE), to remove interfering compounds[4].

Frequently Asked Questions (FAQs)

Q1: What is the purpose of enzymatic deconjugation in the analysis of total enterolactone?

In the body, enterolactone is often found in a conjugated form, primarily as glucuronides and sulfates, which increases its water solubility for excretion[2][6]. To measure the total enterolactone concentration (both free and conjugated forms), an enzymatic hydrolysis step is necessary to cleave off these conjugate groups, converting them into the free, unconjugated form of enterolactone that can then be quantified[4][5].

Q2: Which enzyme is recommended for the deconjugation of enterolactone?

β-Glucuronidase from Helix pomatia is commonly used for the hydrolysis of enterolactone conjugates[1][7]. This enzyme preparation is often a crude solution that also contains sulfatase activity, which is beneficial for cleaving both glucuronide and sulfate (B86663) conjugates[2].

Q3: What are the optimal conditions for enzymatic hydrolysis of enterolactone conjugates?

For β-glucuronidase from Helix pomatia, the following conditions are generally recommended:

  • pH: 4.5 - 5.0[2]

  • Temperature: 37°C[1]

  • Incubation Time: This is matrix-dependent. For urine, 2 hours may be sufficient, while for plasma, a longer incubation of 16 hours might be required for complete deconjugation[1].

Q4: Can I use the same hydrolysis protocol for both urine and plasma samples?

No, the optimal hydrolysis conditions can differ between sample matrices. The rate of hydrolysis for enterolactone conjugates has been observed to be significantly slower in plasma compared to urine[1]. Therefore, a longer incubation time is typically required for plasma samples to ensure complete deconjugation[1].

Q5: How can I be sure that the deconjugation is complete?

To ensure complete deconjugation, it is recommended to perform optimization experiments. This can involve varying the enzyme concentration and incubation time to find the point at which the measured enterolactone concentration no longer increases.

Q6: Are there any alternatives to enzymatic hydrolysis for measuring total enterolactone?

While enzymatic hydrolysis is the standard method for determining total enterolactone by first converting conjugates to the free form, some advanced LC-MS/MS methods can directly quantify the intact glucuronidated and sulfated forms of enterolactone along with the free form[8][9]. This approach avoids the need for enzymatic hydrolysis, simplifying sample preparation and reducing analysis time[8][10].

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of Enterolactone Conjugates in Human Plasma

This protocol outlines a typical procedure for the enzymatic deconjugation of enterolactone glucuronides and sulfates in human plasma prior to extraction and analysis by LC-MS/MS.

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • Vortex each sample to ensure homogeneity.

  • Internal Standard Spiking:

    • To 100 µL of plasma, add a known amount of isotopically labeled internal standard (e.g., ¹³C₃-enterolactone) to correct for analytical variability[4][5].

  • Enzymatic Hydrolysis:

    • Add 50 µL of acetate (B1210297) buffer (pH 5.0) to the plasma sample.

    • Add 10 µL of β-glucuronidase/sulfatase from Helix pomatia (e.g., >100,000 units/mL)[11]. The exact amount may need to be optimized empirically[2].

    • Vortex the mixture gently.

    • Incubate at 37°C for 16 hours to ensure complete hydrolysis[1].

  • Extraction:

    • After incubation, proceed with a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the deconjugated enterolactone[4][12]. A common LLE method involves adding an organic solvent like diethyl ether or ethyl acetate, vortexing, and then separating the organic layer[4][5].

  • Evaporation and Reconstitution:

    • Evaporate the organic extract to dryness under a gentle stream of nitrogen[5].

    • Reconstitute the dried residue in a suitable solvent (e.g., a mixture of water with formic acid and acetonitrile (B52724) or methanol) for LC-MS/MS analysis[4].

Data Presentation

Table 1: Typical Performance Characteristics of Enterolactone Quantification Methods
ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Analyte Form Free & Conjugated, Total (post-hydrolysis)Total (post-hydrolysis)
Recovery (%) 85-105% (Analyte dependent)[13]>90%[13]
LLOQ (ng/mL) Enterolactone: ~0.082Enterolactone glucuronide: ~0.026Enterolactone sulfate: ~0.016[13]~0.164 (as total enterolactone)[13]
Precision (RSD%) <15%[13]Within-run: 3-6%Between-run: 10-14%[13]

Visualizations

Enzymatic_Deconjugation_Workflow cluster_sample_prep Sample Preparation cluster_hydrolysis Enzymatic Hydrolysis cluster_extraction Extraction Plasma Plasma Sample IS Add Internal Standard (¹³C₃-ENL) Plasma->IS Spike Buffer Add Acetate Buffer (pH 5.0) IS->Buffer Mix Enzyme Add β-glucuronidase /sulfatase Buffer->Enzyme Incubate Incubate (e.g., 37°C, 16h) Enzyme->Incubate LLE Liquid-Liquid Extraction Incubate->LLE Extract Evaporate Evaporate to Dryness LLE->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis Inject

Caption: Workflow for Total Enterolactone Analysis.

Deconjugation_Reaction ENL_Glucuronide Enterolactone-Glucuronide Enzyme β-glucuronidase / sulfatase (from Helix pomatia) ENL_Glucuronide->Enzyme ENL_Sulfate Enterolactone-Sulfate ENL_Sulfate->Enzyme Free_ENL Free Enterolactone Enzyme->Free_ENL Glucuronic_Acid Glucuronic Acid Enzyme->Glucuronic_Acid Sulfate Sulfate Enzyme->Sulfate

Caption: Enzymatic Deconjugation of Enterolactone.

Troubleshooting_Logic Start Low/No Enterolactone Recovery Check_Enzyme Incomplete Deconjugation? Start->Check_Enzyme Check_Matrix Matrix Effects? Check_Enzyme->Check_Matrix No Sol_Enzyme Optimize: - Enzyme Concentration - Incubation Time/Temp - pH Check_Enzyme->Sol_Enzyme Yes Check_Degradation Analyte Degradation? Check_Matrix->Check_Degradation No Sol_Matrix Dilute Sample or Improve Cleanup Check_Matrix->Sol_Matrix Yes Sol_Degradation Control Temperature & Minimize Freeze-Thaw Check_Degradation->Sol_Degradation Yes

Caption: Troubleshooting Logic for Low Recovery.

References

Technical Support Center: High-Throughput Enterolactone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with high-throughput enterolactone (B190478) analysis.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental workflow, from sample preparation to data analysis.

Question: Why am I seeing low recovery of enterolactone after sample preparation?

Answer: Low recovery of enterolactone can stem from several factors during the sample preparation process. Here are some common causes and solutions:

  • Incomplete Enzymatic Hydrolysis: To measure total enterolactone (both free and conjugated forms), complete hydrolysis of glucuronide and sulfate (B86663) conjugates is crucial.[1][2]

    • Solution: Ensure the activity of your β-glucuronidase/sulfatase enzyme mixture is optimal. Incubate samples overnight at 37°C in an appropriate buffer (e.g., acetate (B1210297) buffer, pH 5.0) to ensure complete cleavage.[1]

  • Inefficient Extraction: The choice of extraction method and its proper execution are critical for good recovery.[3]

    • Solution: For Solid-Phase Extraction (SPE), ensure the C18 cartridges are properly conditioned and that the wash and elution solvent compositions are optimized.[1] For Liquid-Liquid Extraction (LLE), ensure vigorous vortexing for thorough mixing and repeat the extraction of the aqueous layer to maximize recovery.[2]

  • Analyte Loss During Evaporation: Evaporating the organic solvent to dryness can lead to the loss of enterolactone if not done carefully.

    • Solution: Evaporate the eluate under a gentle stream of nitrogen. Avoid excessive heat or prolonged drying times.[1]

Question: My results show high variability between replicate samples. What could be the cause?

Answer: High variability, often indicated by a high relative standard deviation (RSD%), can be introduced at multiple stages of the analysis.[3][4]

  • Inconsistent Sample Preparation: Manual sample preparation steps, if not performed consistently, can be a major source of variability.

    • Solution: Use automated liquid handlers for precise and repeatable dispensing of reagents and samples. Ensure thorough mixing at each step.

  • Matrix Effects: The sample matrix (e.g., plasma, urine) can interfere with the ionization of enterolactone in the mass spectrometer, leading to ion suppression or enhancement.[4][5]

    • Solution: The use of a stable isotope-labeled internal standard, such as ¹³C₃-enterolactone, is the gold standard to correct for matrix effects.[4][6][7] This standard is added at the beginning of the sample preparation process and experiences the same variations as the analyte, allowing for accurate correction.[7]

  • Instrument Instability: Fluctuations in the LC-MS/MS system's performance can also contribute to variability.

    • Solution: Regularly perform system suitability tests and calibrations to ensure the instrument is performing within specifications. Monitor for stable spray in the ESI source.

Question: I am observing unexpected peaks or high background noise in my chromatograms. How can I resolve this?

Answer: Extraneous peaks and high background can interfere with the accurate quantification of enterolactone.

  • Contamination: Contamination can be introduced from various sources, including reagents, labware, and the instrument itself.

    • Solution: Use high-purity solvents and reagents (e.g., LC-MS grade).[6] Thoroughly clean all labware. Implement a rigorous cleaning protocol for the LC system, including flushing the lines and cleaning the ion source.

  • Poor Chromatographic Separation: Inadequate separation of enterolactone from other matrix components can lead to co-eluting interferences.

    • Solution: Optimize the chromatographic conditions, including the mobile phase gradient, flow rate, and column temperature.[1] Ensure the column is not overloaded and is performing efficiently.

  • Sample Matrix Complexity: Biological samples are complex, and endogenous compounds can interfere with the analysis.[5]

    • Solution: Improve the sample cleanup process. Solid-Phase Extraction (SPE) is generally more effective at removing interferences than protein precipitation.[3]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding high-throughput enterolactone analysis.

Question: What is the most common analytical method for high-throughput enterolactone analysis?

Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used method for high-throughput enterolactone analysis due to its high sensitivity, specificity, and speed.[1][8] This method allows for the direct quantification of free enterolactone and its glucuronidated and sulfated conjugates.[9] Other methods like GC-MS and time-resolved fluoroimmunoassay (TR-FIA) are also used but may require more extensive sample preparation or lack the specificity of LC-MS/MS.[1][8]

Question: Why is an internal standard necessary for accurate quantification?

Answer: An internal standard is crucial for correcting for variations that can occur during sample preparation and analysis.[4] A stable isotope-labeled internal standard, such as (+/-)-Enterolactone-13c3, is chemically identical to the analyte and will behave similarly during extraction, derivatization, and ionization.[7] By measuring the ratio of the analyte to the internal standard, it is possible to correct for sample loss and matrix effects, leading to highly accurate and precise quantification.[7]

Question: What are the expected recovery rates and limits of quantification for enterolactone analysis?

Answer: The recovery and lower limit of quantification (LLOQ) depend on the sample preparation and analytical method used. The following table summarizes typical performance data for different methods.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Recovery (%) 85-105% (Analyte dependent)[3]>90%[3]
LLOQ (pM) Enterolactone sulfate: 16Enterolactone glucuronide: 26Free enterolactone: 86[8][9][10][11]Not explicitly stated, but high recovery suggests comparable sensitivity to SPE.[3]
Precision (RSD%) <15%[3]Within-run: 3-6%Between-run: 10-14%[3][4][12]

Question: What are the key steps in a typical experimental protocol for total enterolactone analysis in plasma?

Answer: A typical workflow for the analysis of total enterolactone in plasma involves several key steps.[4] The following diagram illustrates this process.

G plasma Plasma Sample Aliquoting is_spike Internal Standard Spiking plasma->is_spike hydrolysis Enzymatic Hydrolysis is_spike->hydrolysis extraction Solid-Phase Extraction (SPE) hydrolysis->extraction evap Evaporation extraction->evap reconstitution Reconstitution evap->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Processing & Quantification lcms->data

Caption: General workflow for total enterolactone analysis in plasma.

Question: How are plant lignans (B1203133) converted to enterolactone in the body?

Answer: Dietary plant lignans are metabolized by the gut microbiota into enterolignans, primarily enterodiol (B191174) and enterolactone.[13] This multi-step process involves deglycosylation, O-demethylation, dehydroxylation, and dehydrogenation by various anaerobic bacteria.[13] The following diagram illustrates the key steps in this metabolic pathway.

G plant_lignans Plant Lignans (e.g., SDG) seco SECO plant_lignans->seco Deglycosylation (Bacteroidetes, Clostridium) dhend DHEND seco->dhend O-demethylation (Butyribacterium, Eubacterium) ed Enterodiol (ED) dhend->ed Dehydroxylation dhenl DHENL dhend->dhenl Dehydrogenation/Oxidation (Lactonifactor longoviformis) enl Enterolactone (ENL) ed->enl Dehydrogenation (Ruminococcus spp.) dhenl->enl Dehydroxylation (Eggerthella spp.)

Caption: Simplified metabolic pathway of plant lignans to enterolactone by gut microbiota.

Experimental Protocols

Protocol 1: High-Throughput LC-MS/MS Method for Direct Quantification of Glucuronidated, Sulfated, and Free Enterolactone in Human Plasma [9]

This protocol is adapted from a method designed for rapid and sensitive quantification without an enzymatic hydrolysis step.

  • Chemicals and Reagents:

    • Enterolactone, enterolactone glucuronide, and enterolactone sulfate standards.

    • Stable isotope-labeled internal standard (e.g., ¹³C₃-enterolactone).

    • Acetonitrile (ACN) and Methanol (MeOH) of HPLC grade.

  • Sample Preparation:

    • A simple sample clean-up using one purification step with Solid-Phase Extraction (SPE) is employed.

  • LC-MS/MS Conditions:

    • Chromatography: A short run time of 2.6 minutes is utilized.

    • Mass Spectrometry:

      • Ionization: Electrospray Ionization (ESI) in negative ion mode.

      • Detection: Multiple Reaction Monitoring (MRM) is used for quantification.

        • Enterolactone glucuronide transition: 473.1 -> 297.1

        • Enterolactone sulfate transition: 377.1 -> 297.1

        • Enterolactone precursor ion: m/z 297.1[1]

Protocol 2: Quantification of Total Enterolactone in Plasma using Isotope Dilution LC-MS/MS [6][7]

This protocol includes an enzymatic hydrolysis step to measure the total concentration of enterolactone.

  • Materials and Reagents:

    • (+/-)-Enterolactone standard.

    • (+/-)-Enterolactone-13c3 internal standard.

    • LC-MS grade methanol, acetonitrile, and water.

    • β-Glucuronidase/sulfatase from Helix pomatia.

    • Sodium acetate buffer (0.1 M, pH 5.0).

    • Solid Phase Extraction (SPE) cartridges.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Aliquot 200 µL of plasma into a microcentrifuge tube.

    • Add the internal standard working solution to each sample.

    • Add 500 µL of 0.1 M sodium acetate buffer (pH 5.0) and the β-glucuronidase/sulfatase enzyme solution.

    • Incubate overnight at 37°C.

    • Perform Solid-Phase Extraction (SPE) for cleanup and concentration.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in the initial mobile phase.

  • LC-MS/MS Conditions:

    • LC System: High-performance or ultra-high-performance liquid chromatography system.

    • Column: Reversed-phase C18 column.

    • Mobile Phase: Gradient elution with water and acetonitrile/methanol containing a modifier (e.g., 0.1% formic acid).[1]

    • Flow Rate: 0.3-0.5 mL/min.[1]

    • Column Temperature: Approximately 40°C.[1]

    • MS System: Triple quadrupole mass spectrometer with an ESI source.

    • Ionization Mode: Negative ESI.

    • Detection: Multiple Reaction Monitoring (MRM) for both enterolactone and the ¹³C₃-enterolactone internal standard.

G cluster_troubleshooting Troubleshooting Logic start Problem Observed low_recovery Low Recovery? start->low_recovery high_variability High Variability? start->high_variability bad_chromatography Poor Chromatography? start->bad_chromatography check_hydrolysis Check Hydrolysis Efficiency low_recovery->check_hydrolysis Yes check_extraction Optimize Extraction low_recovery->check_extraction Yes check_evap Check Evaporation Step low_recovery->check_evap Yes check_prep Review Sample Prep Consistency high_variability->check_prep Yes use_is Use Stable Isotope IS high_variability->use_is Yes check_instrument Verify Instrument Stability high_variability->check_instrument Yes check_contamination Check for Contamination bad_chromatography->check_contamination Yes optimize_lc Optimize LC Method bad_chromatography->optimize_lc Yes improve_cleanup Improve Sample Cleanup bad_chromatography->improve_cleanup Yes

Caption: A logical workflow for troubleshooting common issues in enterolactone analysis.

References

Technical Support Center: Enterolactone-d6 Stability and H/D Back-Exchange

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Enterolactone-d6, with a specific focus on troubleshooting issues related to hydrogen/deuterium (B1214612) (H/D) back-exchange.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its isotopic stability important?

This compound is a deuterated form of enterolactone (B190478), a bioactive metabolite of dietary lignans.[1][2] It is commonly used as an internal standard in quantitative analysis by mass spectrometry (LC-MS) for its parent compound, enterolactone.[2] The stability of the deuterium labels is critical for accurate quantification, as their loss through H/D back-exchange can lead to underestimation of the analyte concentration.

Q2: What is H/D back-exchange and why does it occur?

H/D back-exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding solvent or matrix.[3] This process is particularly relevant for deuterated compounds when they are in protic solvents (e.g., water, methanol) or exposed to sources of protons. The exchange occurs at labile sites in the molecule, and its rate is influenced by factors such as pH, temperature, and the specific chemical environment of the deuterium atom.[4]

Q3: What are the primary factors that can affect the stability of this compound and promote H/D back-exchange?

Several factors can influence the stability of this compound:

  • pH: Both acidic and basic conditions can catalyze H/D back-exchange. The minimum rate of exchange for many compounds is often found in a slightly acidic pH range.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including H/D back-exchange.

  • Solvent: Protic solvents, especially water and alcohols, can serve as a source of hydrogen atoms for back-exchange. Aprotic solvents (e.g., acetonitrile (B52724), DMSO) are generally preferred for storage and sample preparation.

  • Light Exposure: Exposure to UV or sunlight can induce photolytic degradation, though its specific impact on H/D exchange for this molecule is not well-documented.

  • Atmosphere: The presence of oxygen can lead to oxidative degradation. Storing under an inert atmosphere (e.g., nitrogen, argon) can improve stability.

  • Moisture: High humidity can introduce water, which can facilitate hydrolysis and H/D back-exchange.

Q4: How should I store my this compound to ensure its stability?

To maintain the isotopic and chemical integrity of this compound, it is recommended to:

  • Store in a tightly sealed container: This minimizes exposure to moisture and air.

  • Use an aprotic solvent for stock solutions: Anhydrous acetonitrile or DMSO are suitable choices.

  • Store at low temperatures: For long-term storage, -20°C or -80°C is recommended.

  • Protect from light: Store in an amber vial or in the dark.

  • Aliquot stock solutions: This avoids repeated freeze-thaw cycles which can introduce moisture and degrade the compound.

Troubleshooting Guide

Problem: I am observing a lower than expected mass for my this compound standard in my LC-MS analysis.

  • Question: Could this be due to H/D back-exchange?

    • Answer: Yes, a shift to a lower mass is a primary indicator of H/D back-exchange, where deuterium atoms (mass ≈ 2) are replaced by hydrogen atoms (mass ≈ 1).

  • Question: What are the likely causes in my experimental workflow?

    • Answer:

      • Sample Preparation: Was the sample prepared in a protic solvent (e.g., water, methanol) for an extended period? Were the solvents of high purity and anhydrous?

      • LC Mobile Phase: Is your mobile phase highly aqueous or at a pH that promotes exchange?

      • Incubation Conditions: If the sample was incubated, was it at an elevated temperature or for a prolonged duration in a protic medium?

      • Storage of Working Solutions: Were your working solutions stored at room temperature in a protic solvent?

  • Question: How can I confirm that back-exchange is occurring?

    • Answer: You can perform a simple experiment by incubating your this compound standard in your sample matrix or mobile phase for varying amounts of time and analyzing the mass spectrum at each time point. A progressive shift to lower masses over time would confirm back-exchange.

Problem: My quantitative results for enterolactone are inconsistent and show high variability.

  • Question: Could instability of the this compound internal standard be the cause?

    • Answer: Absolutely. If the internal standard is undergoing H/D back-exchange, its signal will decrease, leading to an inaccurate calculation of the analyte-to-internal standard ratio and, consequently, inaccurate quantification of enterolactone.

  • Question: What steps can I take to minimize back-exchange during my analytical run?

    • Answer:

      • Optimize Sample Preparation: Minimize the time the sample spends in aqueous or protic solutions. Use cold temperatures during sample preparation.

      • Adjust LC Method: If possible, use a mobile phase with a higher organic content or adjust the pH to a range where exchange is minimized (typically slightly acidic for many compounds).

      • Immediate Analysis: Analyze samples as soon as possible after preparation.

Experimental Protocols

Protocol 1: Assessment of H/D Back-Exchange Stability

Objective: To determine the rate of H/D back-exchange of this compound in a specific medium (e.g., buffer, plasma) over time.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in an aprotic, anhydrous solvent (e.g., acetonitrile).

    • Spike a known concentration of the stock solution into the test medium (e.g., phosphate-buffered saline pH 7.4, human plasma).

  • Incubation:

    • Incubate the samples at a relevant temperature (e.g., 37°C for physiological studies).

    • Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Sample Quenching and Extraction:

    • Immediately stop any potential enzymatic activity by adding a quenching solution (e.g., cold acetonitrile).

    • Extract the compound from the matrix if necessary (e.g., using protein precipitation followed by liquid-liquid extraction).

  • Analysis:

    • Analyze the samples using LC-MS.

    • Monitor the mass isotopologue distribution of the compound over time. A shift towards lower masses indicates H/D back-exchange.

  • Data Interpretation:

    • Calculate the percentage of the fully deuterated form (d6) remaining at each time point to determine the rate of exchange.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation pathways and the stability of the deuterium labels of this compound under stress conditions.

Methodology:

  • Prepare Stress Samples:

    • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at a specified temperature (e.g., 60°C).

    • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at a specified temperature (e.g., 60°C).

    • Oxidative Degradation: Dissolve this compound in 3% H₂O₂ and incubate at room temperature.

    • Thermal Degradation: Store solid this compound or a solution in an aprotic solvent at an elevated temperature (e.g., 80°C).

    • Photolytic Degradation: Expose a solution of this compound to a controlled light source (e.g., a photostability chamber).

  • Time Points:

    • Collect samples at various time points for each condition (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis:

    • Analyze the samples by a stability-indicating method, typically LC-MS.

    • Monitor the parent compound (this compound) and the formation of any degradation products. Simultaneously, monitor the mass isotopologue distribution to assess H/D back-exchange under these stress conditions.

Quantitative Data Summary (Illustrative)

Disclaimer: The following data is hypothetical and for illustrative purposes only. Actual stability will depend on the specific experimental conditions.

Table 1: Illustrative Stability of this compound (% d6 remaining) under Various Conditions

ConditionTime (hours)% this compound Remaining
pH Stability (37°C)
0.1 M HCl2485%
pH 4.0 Buffer2498%
pH 7.4 Buffer2492%
0.1 M NaOH2475%
Temperature Stability (in pH 7.4 Buffer)
4°C24>99%
25°C (Room Temp)2495%
37°C2492%
Solvent Stability (25°C)
Acetonitrile24>99%
50:50 Acetonitrile:Water2496%
Water2494%

Visualizations

H_D_Exchange_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation prep Prepare this compound in Test Medium aliquot Take Aliquots at Time Points prep->aliquot Incubate at Specified Temp quench Quench Reaction aliquot->quench extract Extract Compound quench->extract lcms LC-MS Analysis extract->lcms interpret Monitor Mass Isotopologues & Calculate % d6 Remaining lcms->interpret

Caption: Experimental workflow for assessing H/D back-exchange of this compound.

Enterolactone_Signaling cluster_non_genomic Non-Genomic Pathway cluster_cellular_effects Cellular Effects Enterolactone Enterolactone ER Estrogen Receptor (ER) Enterolactone->ER PI3K_Akt PI3K/Akt Pathway ER->PI3K_Akt Activation Erk1_2 Erk1/2 Pathway ER->Erk1_2 Activation CellCycle Cell Cycle Progression PI3K_Akt->CellCycle Proliferation Cell Proliferation PI3K_Akt->Proliferation Chemokine Chemokine Secretion Erk1_2->Chemokine Erk1_2->Proliferation

Caption: Simplified signaling pathways of Enterolactone.

References

Technical Support Center: Optimizing Derivatization for Volatile Enterolactone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of derivatization reactions for the analysis of volatile enterolactone (B190478) by Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the derivatization of enterolactone for GC-MS analysis.

Q1: Why is derivatization necessary for enterolactone analysis by GC-MS?

A1: Enterolactone in its natural state is a non-volatile compound, meaning it does not readily vaporize at the temperatures used in gas chromatography. Derivatization is a chemical modification process that converts non-volatile enterolactone into a more volatile and thermally stable compound, making it suitable for GC-MS analysis. The most common method is silylation, which replaces the active hydrogen atoms on the hydroxyl groups of enterolactone with trimethylsilyl (B98337) (TMS) groups.[1] This process reduces the polarity and increases the volatility of the molecule.

Q2: What are the most common derivatization agents for enterolactone?

A2: The most frequently used silylating agents for enterolactone and other phenolic compounds are N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). These are often used with a catalyst, such as trimethylchlorosilane (TMCS), to enhance the reaction rate, especially for sterically hindered hydroxyl groups.[1][2]

Q3: My derivatized enterolactone peak is small or absent. What are the possible causes and solutions?

A3: A low or absent peak of derivatized enterolactone is a common issue that can stem from several factors:

  • Presence of Moisture: Silylating reagents are highly sensitive to moisture. Any water in your sample or reagents will react with the silylating agent, reducing its availability to derivatize the enterolactone.

    • Solution: Ensure all glassware is thoroughly dried in an oven before use. Use anhydrous solvents and reagents. Samples should be completely dry before adding the derivatization reagents. Lyophilization (freeze-drying) is an effective method for sample drying.

  • Incomplete Derivatization: The reaction may not have gone to completion, leaving a significant portion of the enterolactone underivatized.

    • Solution: Optimize the reaction conditions. This may involve increasing the reaction temperature (a common starting point is 60-70°C), extending the reaction time (typically 30-60 minutes), or increasing the concentration of the silylating reagent.[2]

  • Degradation of Derivatives: Trimethylsilyl (TMS) derivatives of enterolactone can be unstable and susceptible to hydrolysis, especially over extended periods.

    • Solution: Analyze the derivatized samples as soon as possible after the reaction is complete. If storage is necessary, it should be at low temperatures (e.g., -20°C) to minimize degradation.[3]

Q4: I am seeing multiple peaks for enterolactone in my chromatogram. What could be the reason?

A4: The presence of multiple peaks for a single analyte can be due to:

  • Incomplete Silylation: This can result in peaks for both the underivatized enterolactone and the fully derivatized version. The underivatized compound will likely have a broader, tailing peak shape.

    • Solution: Re-optimize your derivatization protocol to ensure the reaction goes to completion (see Q3).

  • Formation of Partially Silylated Derivatives: If the reaction is not complete, you might see peaks corresponding to enterolactone with only one of the two hydroxyl groups derivatized.

    • Solution: As with incomplete silylation, optimizing the reaction conditions (temperature, time, reagent concentration) is key.

  • Isomerization: Although less common for enterolactone, some compounds can isomerize under certain derivatization conditions.

    • Solution: Use the mildest effective reaction conditions.

Q5: My chromatogram shows significant peak tailing for the derivatized enterolactone. How can I improve the peak shape?

A5: Peak tailing is often caused by active sites in the GC system that interact with the analyte.

  • Solution:

    • Silanize Glassware and Inlet Liner: Treat all glass surfaces that come into contact with the sample with a silanizing agent to mask active Si-OH groups.[2]

    • Check Column Condition: Ensure your GC column is in good condition and has not become contaminated or degraded.

    • Confirm Complete Derivatization: As mentioned earlier, underivatized enterolactone can exhibit poor peak shape.

Data Presentation: Optimizing Reaction Conditions

The efficiency of the silylation reaction is highly dependent on temperature and time. Below are tables summarizing the expected impact of these parameters on the derivatization of enterolactone, based on general principles of silylation reactions. Note: This data is illustrative and optimal conditions should be empirically determined for your specific experimental setup.

Table 1: Effect of Reaction Temperature on Enterolactone Derivatization Efficiency

Reaction Temperature (°C)Expected Relative Peak AreaObservations
50Low to ModerateIncomplete derivatization is likely. Reaction kinetics are slow.
60Moderate to HighA good starting point for optimization.[2]
70HighOften cited as an optimal temperature for enterolactone silylation.[1][4]
80HighMay lead to degradation of the derivative or formation of byproducts.[5]

Table 2: Effect of Reaction Time on Enterolactone Derivatization Efficiency

Reaction Time (minutes)Expected Relative Peak AreaObservations
15Low to ModerateMay be insufficient for complete derivatization.
30HighA commonly used and effective reaction time.[4]
60HighCan be used to ensure the reaction goes to completion.[2]
90+HighExtended reaction times may not significantly increase yield and could risk derivative degradation.

Experimental Protocols

Protocol 1: Silylation of Enterolactone for GC-MS Analysis

This protocol describes a standard method for the derivatization of enterolactone using BSTFA with a TMCS catalyst.

Materials:

  • Dried enterolactone sample or extract

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine

  • Reaction vials with caps

  • Heating block or oven

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation: Ensure the sample containing enterolactone is completely dry. This can be achieved by evaporation under a stream of nitrogen or by lyophilization.

  • Reagent Addition: To the dried sample in a reaction vial, add 50 µL of anhydrous pyridine, followed by 50 µL of BSTFA with 1% TMCS.[4]

  • Reaction Incubation: Tightly cap the vial and vortex for 30 seconds to ensure thorough mixing. Place the vial in a heating block or oven set to 70°C for 30 minutes.[4]

  • Cooling: After incubation, remove the vial and allow it to cool to room temperature.

  • Analysis: The derivatized sample is now ready for injection into the GC-MS system. If necessary, the sample can be diluted with an appropriate anhydrous solvent (e.g., hexane) before analysis.

Visualizations

Derivatization_Workflow Experimental Workflow for Volatile Enterolactone Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Urine) Extraction Extraction of Enterolactone Sample->Extraction Drying Complete Drying (Lyophilization/N2 Stream) Extraction->Drying Add_Reagents Add Pyridine and BSTFA + 1% TMCS Drying->Add_Reagents Incubation Incubate at 70°C for 30 minutes Add_Reagents->Incubation Cooling Cool to Room Temperature Incubation->Cooling GCMS_Injection GC-MS Injection Cooling->GCMS_Injection Data_Analysis Data Acquisition and Analysis GCMS_Injection->Data_Analysis

Caption: Workflow for enterolactone derivatization and GC-MS analysis.

Troubleshooting_Derivatization Troubleshooting Common Derivatization Issues Start Problem: Low or No Enterolactone Peak Moisture Is the sample/reagents completely dry? Start->Moisture Incomplete_Rxn Are reaction conditions (time, temp) optimal? Moisture->Incomplete_Rxn Yes Dry_Sample Solution: Thoroughly dry sample and use anhydrous reagents. Moisture->Dry_Sample No Degradation Was the sample analyzed promptly after derivatization? Incomplete_Rxn->Degradation Yes Optimize_Conditions Solution: Increase temp/time or reagent concentration. Incomplete_Rxn->Optimize_Conditions No Analyze_Promptly Solution: Analyze immediately or store at -20°C. Degradation->Analyze_Promptly No Success Successful Analysis Degradation->Success Yes Dry_Sample->Start Optimize_Conditions->Start Analyze_Promptly->Start

Caption: Decision tree for troubleshooting low derivatization yield.

Silylation_Reaction Silylation of Enterolactone with BSTFA cluster_reactants Reactants cluster_products Products Enterolactone Enterolactone (with -OH groups) Derivatized_ENL Di-TMS-Enterolactone (Volatile Derivative) Enterolactone->Derivatized_ENL + BSTFA, TMCS, 70°C BSTFA BSTFA (Silylating Agent) BSTFA->Derivatized_ENL Catalyst TMCS (Catalyst) in Pyridine Catalyst->Derivatized_ENL Byproducts Reaction Byproducts

Caption: Chemical transformation during enterolactone silylation.

References

Troubleshooting low recovery of Enterolactone-d6 during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the low recovery of Enterolactone-d6 during extraction from biological matrices.

Frequently Asked Questions (FAQs)

Q1: Why is enzymatic hydrolysis a critical step before enterolactone (B190478) extraction?

In biological samples like plasma and urine, enterolactone is primarily found as water-soluble conjugates, mainly glucuronides and sulfates.[1] These conjugated forms are not efficiently extracted by the organic solvents typically used in Liquid-Liquid Extraction (LLE) or retained by the nonpolar sorbents used in Solid-Phase Extraction (SPE). Enzymatic hydrolysis, using β-glucuronidase and sulfatase, is essential to cleave these conjugates and release the free, less polar enterolactone, which can then be effectively extracted.[1] Incomplete or omitted hydrolysis is a primary reason for poor enterolactone recovery.[1]

Q2: What are the most common methods for extracting enterolactone?

The two most prevalent methods for enterolactone extraction from biological samples are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[1]

  • Solid-Phase Extraction (SPE): This technique utilizes a solid sorbent, commonly C18, packed into a cartridge.[1][2] The sample is loaded onto the cartridge, where enterolactone is retained while interferences are washed away. The purified enterolactone is then eluted with an organic solvent. SPE is known for producing cleaner extracts and is amenable to automation.[1][2]

  • Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent like diethyl ether.[1] After hydrolysis, enterolactone becomes more soluble in the organic phase and is thus separated from the aqueous matrix. LLE is a simpler technique but can be prone to issues like emulsion formation.[1][3]

Q3: Can the use of antibiotics affect enterolactone levels?

Yes, the gut microbiota plays a crucial role in converting dietary lignans (B1203133) into enterolactone.[4] The use of antibiotics can disrupt the gut microbiome and significantly reduce the capacity to produce enterolactone.[4][5] This can lead to naturally lower levels of enterolactone in samples, which might be mistaken for low extraction recovery. It may take a considerable amount of time for the gut microbiota to recover after antibiotic treatment.[4]

Troubleshooting Guides

Low Recovery in Solid-Phase Extraction (SPE)

Low recovery during SPE can occur at various stages of the process. The first step in troubleshooting is to collect and analyze the fractions from each step (loading, washing, and elution) to pinpoint where the analyte is being lost.[6][7]

Problem: Analyte is lost in the loading fraction (breakthrough).

Potential CauseRecommended Solution
Inappropriate Sorbent Ensure a nonpolar sorbent like C18 is being used for reversed-phase extraction of enterolactone.[1][2]
Incorrect Sample pH Adjust the sample pH to ensure enterolactone is in a neutral, non-ionized form, which promotes retention on a C18 sorbent.[8]
Sample Solvent Too Strong If the sample is diluted in a solvent with high organic content, it will not retain well on the sorbent. Dilute the sample with a weaker solvent like water if possible.[6][8]
High Flow Rate A high flow rate during sample loading reduces the interaction time between the analyte and the sorbent. Optimize and slow down the flow rate to ensure proper binding.[1][9]
Sorbent Bed Not Properly Conditioned The sorbent must be conditioned (e.g., with methanol) and then equilibrated (e.g., with water) to ensure proper interaction with the aqueous sample.[1][10] Do not let the sorbent dry out after conditioning.[10]
Cartridge Overload Exceeding the binding capacity of the SPE cartridge will cause the analyte to pass through without being retained.[8] Consider using a larger cartridge or reducing the sample volume.[9][11]

Problem: Analyte is lost in the wash fraction.

Potential CauseRecommended Solution
Wash Solvent is Too Strong The wash solvent may be too strong, causing the analyte to be prematurely eluted along with interferences. Use a weaker wash solvent (e.g., a lower percentage of organic solvent in water).[6][8][10]

Problem: Analyte is not present in the elution fraction (retained on the sorbent).

Potential CauseRecommended Solution
Elution Solvent is Too Weak The elution solvent may not be strong enough to disrupt the interaction between enterolactone and the sorbent.[6] Use a stronger solvent (e.g., 100% methanol (B129727) or acetonitrile) or increase the volume of the elution solvent.[6][11]
Insufficient Elution Volume Ensure a sufficient volume of elution solvent is used to completely elute the analyte from the sorbent bed.[11] You can try eluting with two separate, smaller volumes.[6]
Analyte Degradation Enterolactone can be sensitive to light and high temperatures. Protect samples from light and avoid excessive heat during solvent evaporation steps.[1]
Low Recovery in Liquid-Liquid Extraction (LLE)

Problem: Low recovery of this compound in the organic phase.

Potential CauseRecommended Solution
Incomplete Hydrolysis As with SPE, ensure complete enzymatic hydrolysis of enterolactone conjugates to their free form.[1] Without this step, the polar conjugates will remain in the aqueous phase.
Incorrect pH of Aqueous Phase Adjust the pH of the sample to ensure enterolactone is in its neutral form, maximizing its partitioning into the organic solvent.
Inappropriate Extraction Solvent Diethyl ether or a mixture of diethyl ether and ethyl acetate (B1210297) are commonly used and effective for enterolactone extraction.[1] Ensure the chosen solvent has a high affinity for enterolactone.
Emulsion Formation Emulsions form at the interface between the aqueous and organic layers, trapping the analyte and preventing complete phase separation.[1][3] To break emulsions, try adding salt ("salting out"), centrifuging the sample, or using gentle swirling instead of vigorous shaking during extraction.[1][3]
Insufficient Mixing or Shaking Inadequate mixing will lead to inefficient partitioning of the analyte into the organic phase. Ensure thorough but gentle mixing.
Incomplete Phase Separation Allow sufficient time for the aqueous and organic layers to separate completely before collecting the organic phase.[1]
Analyte Degradation Protect samples from light and avoid high temperatures during the extraction and solvent evaporation steps to prevent degradation.[1]

Quantitative Data Summary

The choice of extraction method can significantly impact recovery rates. The following table summarizes performance metrics for different enterolactone extraction methods.

Extraction MethodAnalyteMatrixRecovery Rate (%)Precision (RSD %)Key AdvantagesKey Disadvantages
Supported Liquid Extraction (SLE) EnterolactonePlasma96.0%[2]Intra-assay: 2.5-5.9%Inter-assay: 2.6-6.9%[2]High recovery, high precision, amenable to automation.[2]Can be more expensive than LLE.[2]
Solid-Phase Extraction (SPE) Various Organic AcidsUrine90-100% (for many compounds)[2]Not specified for enterolactone.High recovery potential, high selectivity, amenable to automation.[2]Can be more expensive than LLE, requires method development.[2]
Liquid-Liquid Extraction (LLE) EnterolactonePlasmaNot explicitly stated, but a ~4% failure rate has been reported.[2]High precision and accuracy when successful.[2]Inexpensive, widely used.[2]Prone to emulsion formation, higher failure rate, more labor-intensive.[2]

Detailed Experimental Protocol: SPE of this compound from Human Plasma

This protocol is a general guideline and may require optimization for specific matrices and laboratory conditions.

1. Sample Preparation and Hydrolysis:

  • Thaw frozen plasma samples on ice.
  • To a 200 µL aliquot of plasma in a clean tube, add the internal standard (this compound).
  • Add 500 µL of 0.1 M acetate buffer (pH 5.0).[1]
  • Add β-glucuronidase/sulfatase enzyme solution.
  • Incubate the mixture at 37°C for at least 1 hour (note: hydrolysis in plasma may require longer incubation, up to 16 hours, for complete deconjugation).[12]

2. Solid-Phase Extraction (SPE):

  • Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg) with 3 mL of methanol.[1]
  • Equilibration: Equilibrate the cartridge with 3 mL of deionized water.[1] Do not allow the cartridge to go dry.
  • Loading: Load the hydrolyzed sample onto the SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.[1]
  • Drying: Dry the cartridge under vacuum or nitrogen for 5-10 minutes to remove the aqueous wash solvent.
  • Elution: Elute the enterolactone with 3 mL of methanol into a clean collection tube.[1]

3. Solvent Evaporation and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., < 40°C).[1][2]
  • Reconstitute the residue in a suitable solvent compatible with your analytical instrument (e.g., 100 µL of mobile phase for LC-MS/MS).[1]

Visualizations

G cluster_0 Troubleshooting Low SPE Recovery start Low Recovery Observed check_fractions Analyze Load, Wash, & Elution Fractions start->check_fractions in_load Analyte in Load? check_fractions->in_load in_wash Analyte in Wash? in_load->in_wash No load_causes Potential Causes: - Incorrect Sorbent/pH - Strong Sample Solvent - High Flow Rate - Poor Conditioning - Cartridge Overload in_load->load_causes Yes not_eluted Analyte Not Eluted? in_wash->not_eluted No wash_causes Potential Cause: - Wash Solvent Too Strong in_wash->wash_causes Yes elute_causes Potential Causes: - Elution Solvent Too Weak - Insufficient Volume - Analyte Degradation not_eluted->elute_causes Yes load_solutions Solutions: - Check Sorbent/pH - Dilute Sample - Reduce Flow Rate - Re-optimize Conditioning - Use Larger Cartridge load_causes->load_solutions end_node Recovery Optimized load_solutions->end_node wash_solutions Solution: - Use Weaker Wash Solvent wash_causes->wash_solutions wash_solutions->end_node elute_solutions Solutions: - Use Stronger/More Solvent - Protect from Light/Heat elute_causes->elute_solutions elute_solutions->end_node

Caption: Troubleshooting workflow for low recovery in Solid-Phase Extraction (SPE).

G cluster_1 This compound SPE Workflow cluster_spe 3. Solid-Phase Extraction (C18) sample_prep 1. Sample Prep - Add IS to Plasma - Add Buffer (pH 5.0) hydrolysis 2. Hydrolysis - Add β-glucuronidase - Incubate @ 37°C sample_prep->hydrolysis condition Condition (Methanol) hydrolysis->condition equilibrate Equilibrate (Water) load Load Sample wash Wash (5% Methanol) elute Elute (Methanol) evap 4. Evaporation (Dry under N2) elute->evap reconstitute 5. Reconstitution (Mobile Phase) evap->reconstitute analysis 6. LC-MS/MS Analysis reconstitute->analysis

Caption: Experimental workflow for this compound extraction using SPE.

References

Enhancing sensitivity and selectivity in enterolactone assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the sensitivity and selectivity of their enterolactone (B190478) assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for quantifying enterolactone in biological samples?

A1: The three most prevalent methods for enterolactone quantification are Enzyme-Linked Immunosorbent Assay (ELISA), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] LC-MS/MS is often considered the gold standard due to its high sensitivity and specificity.[2][3]

Q2: Why is enzymatic hydrolysis necessary for measuring total enterolactone?

A2: In biological fluids like plasma and urine, enterolactone exists in both a free form and conjugated forms (glucuronides and sulfates).[2][4] To measure the total enterolactone concentration, enzymatic hydrolysis with β-glucuronidase and sulfatase is required to cleave these conjugates and convert them to free enterolactone for detection.[2][5]

Q3: What is the "matrix effect" and how can it affect my results?

A3: The matrix effect is the alteration of analyte ionization in the mass spectrometer source due to co-eluting compounds from the sample matrix.[6] This can lead to ion suppression or enhancement, causing inaccurate quantification.[6] Strategies to mitigate matrix effects include optimizing sample preparation to remove interfering substances, modifying chromatographic conditions, and using stable isotope-labeled internal standards.[6][7]

Q4: My ELISA results show high variability. What are the potential causes?

A4: High variability in ELISA can stem from several factors, including improper plate washing, inaccurate pipetting, temperature fluctuations during incubation, and cross-reactivity of the antibody with other structurally similar compounds in the sample.[8][9] Careful adherence to the protocol and proper reagent handling are crucial.

Q5: Can I measure enterolactone conjugates directly without hydrolysis?

A5: Yes, LC-MS/MS methods have been developed for the direct quantification of intact enterolactone glucuronide and sulfate, eliminating the need for the time-consuming hydrolysis step.[10][11] This approach can provide more detailed insights into the metabolic profile of enterolactone.

Troubleshooting Guides

Issue 1: Low Signal or Poor Sensitivity

Symptoms:

  • Analyte peaks are not detectable or are below the limit of quantification (LOQ).

  • Standard curve is not linear at lower concentrations.

Potential Cause Troubleshooting Step
Inefficient Extraction Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the correct pH for LLE and appropriate solvent for elution in SPE.[12][13]
Incomplete Hydrolysis Ensure optimal conditions for enzymatic hydrolysis (pH, temperature, incubation time). For plasma, a longer incubation (e.g., 16 hours) may be necessary.[5] Consider using a different enzyme preparation if contamination is suspected.[5]
Suboptimal Derivatization (GC-MS) Ensure complete dryness of the extract before adding the derivatizing agent. Optimize the reaction temperature and time.[2]
Poor Ionization (MS) Optimize mass spectrometry parameters, particularly the ionization source settings (e.g., electrospray voltage, gas flows).[2]
Assay Conditions (ELISA) Increase incubation times or optimize antibody and tracer concentrations.[1][14]
Issue 2: Poor Selectivity and Inaccurate Quantification

Symptoms:

  • High background noise in chromatograms.

  • Interfering peaks co-eluting with the analyte.

  • Discrepancies between results from different analytical methods.

Potential Cause Troubleshooting Step
Matrix Effects (LC-MS/MS) Improve sample cleanup using techniques like mixed-mode SPE.[7] Use a stable isotope-labeled internal standard (e.g., d4-enterolactone) to compensate for matrix effects.[3][6] Diluting the sample can also reduce the concentration of interfering components.[15]
Cross-Reactivity (ELISA) Select a monoclonal antibody for higher specificity.[8] If structurally similar compounds are present in the sample, consider using a chromatographic method (GC-MS or LC-MS/MS) for confirmation.[16][17]
Co-elution of Isomers Optimize the chromatographic gradient (LC-MS/MS) or temperature program (GC-MS) to improve the separation of enterolactone from its isomers or other interfering compounds.[2]
Contaminated Reagents Run a blank with all reagents to check for contamination. Some enzyme preparations may contain phytoestrogens.[5]

Quantitative Data Summary

The performance of an assay is characterized by several key parameters. Below is a summary of typical values for different enterolactone assay methodologies.

Parameter LC-MS/MS GC-MS Immunoassay (ELISA/TR-FIA)
Limit of Detection (LOD) As low as 0.15 nM for enterodiol (B191174) and 0.55 nM for enterolactone.[18][19]Not consistently reported in recent literature.Reported as low as 0.5 ng/mL.[3]
Lower Limit of Quantification (LLOQ) 0.01-1.77 ng/mL in serum.[18]Not consistently reported in recent literature.Not consistently reported in recent validation studies.
Precision (%RSD/%CV) Intra-assay: 3-6%, Inter-assay: 10-14%.[18][19]Intra-assay: 2.5-5.9%, Inter-assay: 2.6-6.9%.[3]Varies significantly depending on the kit and matrix.
Specificity High; can distinguish between free and conjugated forms.[3][10]Moderate; requires derivatization.[3]Lower; prone to cross-reactivity with structurally related compounds.[3][8]

Experimental Protocols

Protocol 1: Total Enterolactone Quantification in Plasma/Serum by LC-MS/MS
  • Enzymatic Hydrolysis:

    • To 100-200 µL of plasma or serum, add an internal standard (e.g., ¹³C₃-labeled enterolactone).

    • Add a mixture of β-glucuronidase and sulfatase from Helix pomatia in an acetate (B1210297) buffer (pH 5.0).

    • Incubate overnight at 37°C.[2]

  • Solid-Phase Extraction (SPE):

    • Acidify the hydrolyzed sample.

    • Condition a C18 SPE cartridge with methanol (B129727), followed by water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with 5-10% methanol in water to remove polar interferences.

    • Elute enterolactone with methanol or acetonitrile.[2]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase.[2]

  • LC-MS/MS Analysis:

    • Column: Reversed-phase C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).[2]

    • Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile or methanol with 0.1% formic acid.[2]

    • Gradient: A typical gradient starts at a low percentage of mobile phase B and gradually increases.

    • Ionization: Electrospray ionization (ESI) in negative ion mode.[2]

    • Detection: Multiple Reaction Monitoring (MRM). The precursor ion for enterolactone is m/z 297.1, and a common product ion is m/z 253.1.[2]

Protocol 2: General Competitive ELISA for Enterolactone
  • Reagent Preparation:

    • Prepare all reagents, standards, and samples according to the kit manufacturer's manual.

  • Standard Curve Preparation:

    • Create a serial dilution of the enterolactone standard to generate a standard curve (e.g., 15.6-2,500 pg/ml).[1]

  • Sample Preparation:

    • Urine or plasma samples may require dilution with the provided assay buffer to fall within the standard curve range.[1]

  • Assay Procedure:

    • Add standards and samples to the appropriate wells of the antibody-coated microplate.

    • Add the enterolactone tracer (e.g., enterolactone-acetylcholinesterase) to each well.

    • Incubate the plate, typically for 18 hours at 4°C.[1]

    • Wash the plate multiple times with wash buffer.

    • Add the enzyme substrate (e.g., Ellman's Reagent) and incubate for 90-120 minutes on an orbital shaker.[1]

  • Data Acquisition and Analysis:

    • Read the absorbance at 405-420 nm using a microplate reader.

    • Calculate the enterolactone concentration by comparing the sample absorbance to the standard curve. The signal is inversely proportional to the concentration.[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (Plasma/Urine) hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) sample->hydrolysis elisa ELISA sample->elisa Dilution extraction Extraction (SPE or LLE) hydrolysis->extraction derivatization Derivatization (for GC-MS) extraction->derivatization lcms LC-MS/MS extraction->lcms Reconstitution gcms GC-MS derivatization->gcms quant Quantification lcms->quant gcms->quant elisa->quant

Caption: General workflow for enterolactone analysis.

troubleshooting_logic start Assay Issue Detected issue_type What is the primary issue? start->issue_type low_signal Low Signal / Poor Sensitivity issue_type->low_signal Sensitivity poor_selectivity Poor Selectivity / Inaccurate Results issue_type->poor_selectivity Selectivity cause_low Check for: - Inefficient Extraction - Incomplete Hydrolysis - Suboptimal Derivatization - Poor Ionization low_signal->cause_low cause_poor Check for: - Matrix Effects - Cross-Reactivity (ELISA) - Co-elution of Isomers - Reagent Contamination poor_selectivity->cause_poor solution Implement Corrective Actions: - Optimize Protocols - Improve Sample Cleanup - Use Internal Standards cause_low->solution cause_poor->solution

Caption: Troubleshooting logic for common assay issues.

enterolactone_pathway cluster_diet Dietary Intake cluster_gut Gut Microbiota Metabolism cluster_circulation Systemic Circulation & Metabolism cluster_bioactivity Biological Activity lignans Plant Lignans (e.g., in flaxseed) enterodiol Enterodiol lignans->enterodiol Metabolism enterolactone Enterolactone (Free) enterodiol->enterolactone Oxidation conjugates Enterolactone Conjugates (Glucuronides & Sulfates) enterolactone->conjugates Phase II Metabolism signaling Modulation of Signaling Pathways (e.g., IGF-1R) enterolactone->signaling conjugates->enterolactone Hydrolysis (for analysis)

Caption: Simplified metabolic pathway of enterolactone.

References

Technical Support Center: Troubleshooting Enterolactone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to address and resolve inconsistencies in enterolactone (B190478) quantification.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is enterolactone and why is its quantification critical?

Enterolactone (ENL) is a bioactive metabolite produced by the gut microbiota from plant lignans (B1203133), which are found in foods like flaxseed, whole grains, fruits, and vegetables.[1][2] As a phytoestrogen, ENL has a structure similar to endogenous estrogens and can bind to estrogen receptors, potentially influencing hormone-dependent pathways.[3] Research suggests ENL may play a role in reducing the risk of hormone-dependent cancers (such as breast and prostate cancer), cardiovascular disease, and other chronic conditions.[1][3][4] Accurate quantification in biological matrices like plasma and urine is crucial for understanding its bioavailability, physiological effects, and its potential as a biomarker for disease risk and dietary intake.[1][5]

Q2: What are the primary analytical methods for quantifying enterolactone?

The three most common methods for enterolactone quantification are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

  • LC-MS/MS is considered the gold standard due to its high sensitivity, specificity, and ability to simultaneously measure free enterolactone and its conjugated forms (glucuronides and sulfates).[6][7]

  • GC-MS is a robust technique but requires a derivatization step to make enterolactone volatile, which can add complexity to sample preparation.[6]

  • ELISA is a high-throughput and cost-effective method suitable for screening large numbers of samples, but it may have lower specificity and is prone to cross-reactivity with structurally similar compounds.[6]

Q3: What are the major sources of inconsistent results in enterolactone quantification?

Inconsistent results can arise from multiple factors throughout the experimental workflow. Key sources of variability include:

  • Inter-individual Differences: The gut microbiome composition, which is responsible for converting dietary lignans into enterolactone, varies significantly between individuals.[8][9] Factors like diet, age, sex, BMI, smoking, and antibiotic use can all impact plasma enterolactone concentrations.[8][10]

  • Sample Collection and Handling: Improper collection, processing, and storage can compromise sample integrity. Enterolactone stability is dependent on temperature and storage duration.[11]

  • Extraction Efficiency: The choice of extraction method (e.g., SPE, LLE, SLE) and its execution can lead to variable recovery rates.[1][12]

  • Analytical Method: Each method has its own limitations. For instance, LC-MS/MS can be affected by matrix effects, while ELISA may suffer from cross-reactivity.[6][13]

  • Hydrolysis of Conjugates: To measure total enterolactone, enzymatic hydrolysis is required to cleave glucuronide and sulfate (B86663) groups. Incomplete or inconsistent hydrolysis is a major source of error.[10][14]

Section 2: Troubleshooting Guide

Issue: High variability between technical replicates.

Potential Cause Recommended Solution
Inconsistent Sample Preparation Ensure precise and consistent execution of all steps, including pipetting, vortexing, and incubation times. Use a calibrated positive displacement pipette for viscous samples.
Poor Extraction Reproducibility Automate the extraction process if possible. If using manual Solid-Phase Extraction (SPE), ensure consistent flow rates. For Liquid-Liquid Extraction (LLE), ensure consistent shaking/vortexing and phase separation times.
Instrument Instability (LC-MS/MS) Check for pressure fluctuations in the LC system. Verify the stability of the MS spray and detector response by running system suitability tests with a standard solution before and after the analytical batch.

Issue: Low or no enterolactone signal detected.

Potential Cause Recommended Solution
Inefficient Extraction Optimize the extraction method. For SPE, check the conditioning, loading, washing, and elution steps. Ensure the pH of the sample is appropriate for the chosen sorbent.[15]
Degradation of Analyte Review sample handling and storage procedures. Ensure samples were consistently kept at -80°C and avoid repeated freeze-thaw cycles.[16][17] Use of an internal standard can help identify sample-specific degradation.
Incomplete Enzymatic Hydrolysis Verify the activity of the β-glucuronidase/sulfatase enzyme. Optimize incubation time and temperature (e.g., 37°C for at least 1 hour, or overnight).[2][12]
Instrument Sensitivity Issues Clean the ion source of the mass spectrometer. Perform tuning and calibration to ensure the instrument is operating at optimal sensitivity.

Issue: Significant matrix effects observed in LC-MS/MS.

Matrix effects occur when co-eluting components from the sample matrix (e.g., salts, lipids) suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[13][18]

Potential Cause Recommended Solution
Co-elution of Interfering Compounds Improve chromatographic separation. Modify the gradient, change the mobile phase composition, or try a different column chemistry to separate enterolactone from interfering matrix components.
Insufficient Sample Cleanup Enhance the sample preparation protocol. Use a more rigorous SPE method with specific wash steps to remove interfering substances. Supported Liquid Extraction (SLE) can also provide cleaner extracts compared to LLE.[12]
Ionization Source Contamination A dirty ion source can exacerbate matrix effects. Schedule regular cleaning and maintenance of the MS interface.
Inappropriate Internal Standard Use a stable isotope-labeled (SIL) internal standard for enterolactone (e.g., ¹³C₃-enterolactone).[19] A SIL-IS co-elutes with the analyte and experiences similar matrix effects, providing the most accurate correction.[20]

Section 3: Experimental Protocols

Protocol 1: General Sample Collection and Storage

  • Blood Collection: Collect blood via venipuncture into EDTA (purple-top) or serum separator tubes (SST).[16]

  • Processing: For plasma, centrifuge the EDTA tube at 1,500-2,000 x g for 10 minutes at 4°C within two hours of collection. For serum, allow the SST tube to clot for 30 minutes at room temperature before centrifugation.[16][17]

  • Aliquoting: Carefully transfer the supernatant (plasma or serum) into pre-labeled cryovials, avoiding the buffy coat or red blood cells.[16]

  • Storage: Immediately freeze aliquots at -80°C. Transport samples on dry ice. Avoid more than one freeze-thaw cycle.[16][17]

Protocol 2: Solid-Phase Extraction (SPE) and Hydrolysis for Total Enterolactone from Plasma

  • Sample Thawing: Thaw plasma samples on ice.

  • Internal Standard Spiking: To 250 µL of plasma, add the appropriate amount of ¹³C₃-enterolactone internal standard solution.

  • Enzymatic Hydrolysis: Add β-glucuronidase/sulfatase enzyme solution in a sodium acetate (B1210297) buffer (pH 5.0). Vortex briefly and incubate at 37°C for at least 1 hour (overnight is also common).[10][12]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 1 mL of methanol (B129727) and then 1 mL of water.

  • Sample Loading: Load the hydrolyzed plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove polar interferences.

  • Elution: Elute the enterolactone with 1 mL of methanol or acetonitrile (B52724) into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a solvent compatible with the LC-MS/MS mobile phase (e.g., 100 µL of 50:50 methanol:water).[12]

Section 4: Data Presentation Tables

Table 1: Comparison of Analytical Methods for Enterolactone Quantification

Parameter LC-MS/MS GC-MS ELISA (Immunoassay)
Specificity High; can distinguish free and conjugated forms.[6]HighLower; prone to cross-reactivity.[6]
Sensitivity (LLOQ) Very High (e.g., 16-86 pM).[7]High (e.g., 0.55 nM).[14]Moderate (e.g., 0.5 ng/mL).[6]
Precision (RSD%) Excellent (<15%).[6][19]Good (<15%)Good (<20%)
Throughput High (with modern systems)ModerateVery High
Key Requirement Requires derivatization---Specific antibody required
LLOQ: Lower Limit of Quantification; RSD: Relative Standard Deviation. Data compiled from multiple sources.[6][7][14][19]

Table 2: Performance of Common Plasma Extraction Methods

Extraction Method Typical Recovery Rate (%) Precision (RSD %) Advantages Disadvantages
Solid-Phase Extraction (SPE) 85-105%<15%[1]High purity, good reproducibilityMore steps, higher cost
Liquid-Liquid Extraction (LLE) >90%3-14%[19]Inexpensive, widely usedEmulsion formation, labor-intensive
Supported Liquid Extraction (SLE) ~96%2.5-6.9%[12]High recovery, automatableCan be more expensive than LLE
Protein Precipitation (PPT) Variable (often lower)<15%Fast, simpleResults in "dirtier" extracts, high matrix effects
Data compiled from multiple sources.[1][12][19]

Section 5: Visual Guides and Pathways

G cluster_pre Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post Post-Analytical Phase Sample Sample Collection (Plasma, Urine) Store Storage & Handling (-80°C) Sample->Store Thaw Sample Thawing & Aliquoting Store->Thaw Error1 Error Source: Degradation Store->Error1 Spike Internal Standard Spiking Thaw->Spike Hydrolysis Enzymatic Hydrolysis (for Total ENL) Spike->Hydrolysis Extract Extraction (SPE, LLE, or SLE) Hydrolysis->Extract Error2 Error Source: Incomplete Hydrolysis Hydrolysis->Error2 Dry Evaporation & Reconstitution Extract->Dry Error3 Error Source: Poor Recovery, Matrix Effects Extract->Error3 Analysis LC-MS/MS Analysis Dry->Analysis Data Data Processing (Integration & Calibration) Analysis->Data Review Result Review & QC Data->Review Error4 Error Source: Integration Errors Data->Error4 Report Final Report Review->Report

Caption: Workflow for enterolactone quantification with potential error sources.

G Start Start: Inconsistent or Low Enterolactone Signal CheckIS Is the Internal Standard (IS) signal also low or variable? Start->CheckIS CheckInstrument Problem is likely upstream: - Sample degradation - Poor extraction recovery - Incomplete hydrolysis CheckIS->CheckInstrument No (IS signal is stable) CheckSample Problem is likely downstream: - Instrument sensitivity - Ion suppression (Matrix Effect) - Incorrect MS parameters CheckIS->CheckSample Yes (IS signal is also bad) Solution1 Troubleshoot Sample Prep: 1. Review storage conditions. 2. Optimize extraction protocol. 3. Verify enzyme activity. CheckInstrument->Solution1 Solution2 Troubleshoot Instrument: 1. Clean & tune ion source. 2. Optimize chromatography. 3. Evaluate matrix effects. CheckSample->Solution2

Caption: Troubleshooting logic for low or inconsistent enterolactone signal.

G cluster_cell Target Cell ENL Enterolactone (ENL) ER Estrogen Receptor (ERα / ERβ) ENL->ER Binds Dimer ER Dimerization ER->Dimer Forms Cytoplasm Cytoplasm Nucleus Nucleus ERE Estrogen Response Element (ERE) Nucleus->ERE Binds to HSP HSP HSP->ER Dissociates Dimer->Nucleus Translocates to Transcription Gene Transcription ERE->Transcription Initiates

Caption: Simplified signaling pathway of enterolactone via estrogen receptors.

References

Validation & Comparative

Navigating Enterolactone Analysis: A Comparative Guide to Analytical Methods Utilizing Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of enterolactone (B190478), a key biomarker in nutritional and clinical research, this guide offers an objective comparison of analytical methodologies. The focus is on the validation and performance of methods employing stable isotope-labeled internal standards, with a specific look at Enterolactone-d6 and its alternatives.

Enterolactone, a mammalian lignan (B3055560) metabolite derived from dietary precursors, is a focal point in studies concerning hormone-dependent cancers and cardiovascular diseases.[1] Accurate measurement of its concentration in biological matrices like plasma and urine is therefore critical. The gold standard for such quantitative analysis is the use of mass spectrometry-based methods coupled with stable isotope dilution, which involves a stable isotope-labeled internal standard to correct for analytical variability.[2] This guide will delve into the two predominant techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), and compare the use of deuterated (d6) and carbon-13 (¹³C) labeled enterolactone as internal standards.

Performance Comparison of Analytical Methods

The choice of analytical method is a critical decision, balancing sensitivity, specificity, and throughput. LC-MS/MS has largely become the preferred method for enterolactone quantification due to its high sensitivity and specificity, allowing for the direct measurement of enterolactone and its conjugates.[3] GC-MS, while a robust and established technique, typically requires a more involved sample preparation process including derivatization.[1]

While specific performance data for methods utilizing this compound is not extensively detailed in currently available literature, we can infer its performance based on the principles of isotope dilution and compare it to the well-documented performance of methods using ¹³C₃-Enterolactone. The following table summarizes the performance characteristics of LC-MS/MS and GC-MS methods for enterolactone analysis, with specific data provided for a validated LC-MS/MS method using ¹³C₃-Enterolactone.

Analytical MethodInternal StandardAnalyte FormMatrixLower Limit of Quantification (LLOQ)Precision (% RSD)Accuracy (% Recovery or % RE)
LC-MS/MS ¹³C₃-EnterolactoneFree EnterolactoneHuman Plasma86 pM (24.4 pg/mL)[3][4]Intra-day: <10%, Inter-day: <15%[3]Typically 85-115%[3]
Enterolactone GlucuronideHuman Plasma26 pM (12.2 pg/mL)[3][4]Intra-day: <10%, Inter-day: <15%[3]Typically 85-115%[3]
Enterolactone SulfateHuman Plasma16 pM (6.1 pg/mL)[3][4]Intra-day: <10%, Inter-day: <15%[3]Typically 85-115%[3]
Total EnterolactonePlasma0.55 nM[5]Within-Run: 3-6%, Between-Run: 10-14%[5]Not explicitly stated
GC-MS This compound (Deuterated)Total EnterolactonePlasma, Urine0.55 nM[5]Not explicitly statedNot explicitly stated

RSD: Relative Standard Deviation; RE: Relative Error.

The Internal Standard: Deuterated (d6) vs. Carbon-13 (¹³C) Labeled Enterolactone

The ideal stable isotope-labeled internal standard is chemically identical to the analyte, ensuring it behaves similarly during sample preparation and analysis, thus providing accurate correction for any analyte loss or matrix effects. Both deuterated and ¹³C-labeled standards are used for this purpose; however, there are key differences to consider.

This compound (Deuterated): Deuterated standards are often more readily available and less expensive to synthesize. However, the mass difference between hydrogen and deuterium (B1214612) can sometimes lead to a chromatographic "isotope effect," where the deuterated standard separates slightly from the native analyte during chromatography. This can lead to incomplete correction for matrix effects if the two compounds elute into regions of differing ion suppression or enhancement.

¹³C₃-Enterolactone (Carbon-13 Labeled): Carbon-13 labeled standards are generally considered the superior choice. The relative mass difference between ¹²C and ¹³C is smaller than that between hydrogen and deuterium, minimizing the isotope effect and ensuring better co-elution with the analyte. This leads to more robust and accurate compensation for matrix effects. While potentially more expensive, the increased reliability can be crucial for high-stakes analyses in clinical and drug development settings.

Experimental Protocols

Detailed methodologies are crucial for the replication of results and for making informed decisions on the most suitable method for a given research question. Below are generalized protocols for the quantification of total enterolactone using LC-MS/MS and GC-MS with a stable isotope-labeled internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Total Enterolactone

This method is highly sensitive and specific for the quantification of total enterolactone after enzymatic hydrolysis of its conjugates.

  • Sample Preparation:

    • Internal Standard Spiking: To a biological sample (e.g., 100 µL of plasma or urine), add a known amount of the stable isotope-labeled internal standard (e.g., ¹³C₃-Enterolactone).

    • Enzymatic Hydrolysis: To quantify total enterolactone, incubate the sample with β-glucuronidase and sulfatase to deconjugate the metabolites.[1]

    • Protein Precipitation: Precipitate proteins by adding an organic solvent such as acetonitrile (B52724) or methanol.

    • Extraction: Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for sample clean-up and concentration of the analytes.

    • Reconstitution: Evaporate the cleaned extract to dryness and reconstitute it in a suitable solvent for LC-MS/MS analysis.

  • Instrumentation and Analysis:

    • Liquid Chromatography: Separate enterolactone from other matrix components using a C18 reversed-phase column with a gradient elution of mobile phases (e.g., water with formic acid and acetonitrile or methanol).

    • Mass Spectrometry: Utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both enterolactone and its internal standard for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Total Enterolactone

GC-MS is a robust technique for analyzing derivatized enterolactone.

  • Sample Preparation:

    • Internal Standard Spiking: Add a deuterated internal standard of enterolactone (this compound) to the sample.[1]

    • Enzymatic Hydrolysis: Perform enzymatic hydrolysis as described in the LC-MS/MS protocol to measure total enterolactone.[1]

    • Extraction: Extract enterolactone from the aqueous matrix using an organic solvent like diethyl ether.[1]

    • Derivatization: Derivatize the hydroxyl groups of enterolactone, typically by silylation (e.g., using N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA), to increase its volatility for GC analysis.[1]

    • Reconstitution: Reconstitute the derivatized sample in a suitable solvent for GC-MS injection.

  • Instrumentation and Analysis:

    • Gas Chromatography: Separate the derivatized enterolactone on a capillary column (e.g., DB-5ms) with a temperature gradient.

    • Mass Spectrometry: Detect the analyte using a mass spectrometer, often in selected ion monitoring (SIM) mode, to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized enterolactone and the internal standard.

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams outline the key steps in the experimental workflows.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Urine) Spiking Spike with Internal Standard (e.g., ¹³C₃-Enterolactone) Sample->Spiking Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) Spiking->Hydrolysis Extraction Protein Precipitation & SPE/LLE Hydrolysis->Extraction Reconstitution Evaporation & Reconstitution Extraction->Reconstitution LC Liquid Chromatography (C18 column) Reconstitution->LC MSMS Tandem Mass Spectrometry (MRM Mode) LC->MSMS Quantification Quantification (Peak Area Ratio) MSMS->Quantification GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Urine) Spiking Spike with This compound Sample->Spiking Hydrolysis Enzymatic Hydrolysis Spiking->Hydrolysis Extraction Solvent Extraction Hydrolysis->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GC Gas Chromatography (Capillary Column) Derivatization->GC MS Mass Spectrometry (SIM Mode) GC->MS Quantification Quantification (Peak Area Ratio) MS->Quantification

References

A Head-to-Head Battle of Precision: Enterolactone-d6 vs. Enterolactone-¹³C₃ as Internal Standards in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of the mammalian lignan (B3055560) enterolactone (B190478), the choice of an appropriate internal standard is a critical determinant of analytical accuracy and reliability. This guide provides an objective comparison of two commonly employed stable isotope-labeled internal standards: deuterated Enterolactone (Enterolactone-d6) and carbon-13 labeled Enterolactone (Enterolactone-¹³C₃).

Enterolactone, a gut microbial metabolite of dietary plant lignans (B1203133), is a biomarker of significant interest in clinical and nutritional research, with potential implications for hormone-dependent cancers and cardiovascular health. Accurate measurement of its concentration in biological matrices is paramount for elucidating its physiological roles. Isotope dilution mass spectrometry (ID-MS) is the gold standard for this quantification, a technique reliant on the use of a stable isotope-labeled internal standard that is chemically identical to the analyte. This guide will delve into the performance characteristics of this compound and Enterolactone-¹³C₃, supported by experimental data and established analytical principles, to inform the selection of the most suitable standard for your research needs.

Performance Comparison: A Data-Driven Analysis

The ideal internal standard should co-elute with the analyte and exhibit the same ionization efficiency, thereby compensating for variations in sample preparation and matrix effects. While both deuterated and ¹³C-labeled standards are designed to mimic the native analyte, subtle but significant differences in their physicochemical properties can impact analytical performance.

While direct head-to-head comparative studies with detailed validation data for both this compound and Enterolactone-¹³C₃ are not extensively available in the reviewed literature, a comprehensive comparison can be formulated based on existing validation data for Enterolactone-¹³C₃ and the well-documented general behaviors of deuterated versus ¹³C-labeled standards.

Performance MetricEnterolactone-¹³C₃This compound (Expected Performance)Rationale & Key Considerations
Co-elution with Analyte Near-perfect co-elution.Potential for slight chromatographic shift (earlier elution).The larger relative mass difference between deuterium (B1214612) and hydrogen can lead to a slight difference in retention time on reversed-phase columns. ¹³C labeling results in a much smaller relative mass change, leading to virtually identical chromatographic behavior.
Isotopic Stability Highly stable; no risk of isotopic exchange.Generally stable, but a theoretical risk of H/D exchange exists depending on the position of the deuterium labels and sample processing conditions (e.g., extreme pH).Carbon-carbon bonds are exceptionally stable, ensuring the ¹³C label is retained throughout the analytical process. Deuterium labels on certain positions of a molecule can be susceptible to exchange with protons from the solvent.
Limit of Detection (LOD) 0.55 nM in plasma[1]Expected to be in a similar low nanomolar to high picomolar range.The LOD is primarily determined by the sensitivity of the mass spectrometer and the efficiency of the sample preparation. Both standards are capable of achieving high sensitivity.
Precision (Within-Run R.S.D.) 3 - 6%[1]Expected to be in a similar range, provided there is good co-elution.Good precision is achievable with both standards. However, any chromatographic shift with the deuterated standard could potentially increase variability if not properly integrated.
Precision (Between-Run R.S.D.) 10 - 14%[1]Expected to be in a similar range.Between-run precision is influenced by the overall robustness of the method. Both standards can yield reliable results with a well-validated protocol.
Accuracy High accuracy demonstrated in validation studies.High accuracy is achievable, but may be compromised if there is significant chromatographic shift leading to differential matrix effects between the analyte and the internal standard.The closer the co-elution, the more effectively the internal standard can compensate for matrix-induced ion suppression or enhancement, leading to higher accuracy.

Experimental Protocols

The successful implementation of either internal standard is contingent upon a meticulously validated analytical method. Below are detailed methodologies for the quantification of total enterolactone in human plasma using LC-MS/MS.

Protocol 1: Quantification of Total Enterolactone using Enterolactone-¹³C₃

This protocol is based on a validated method for the quantification of enterolactone in plasma.[1]

1. Materials and Reagents:

  • (+/-)-Enterolactone (analyte standard)

  • (+/-)-Enterolactone-¹³C₃ (internal standard)

  • Methanol (B129727), Acetonitrile, and Water (LC-MS grade)

  • Formic acid

  • β-Glucuronidase/sulfatase from Helix pomatia

  • Sodium acetate (B1210297) buffer (0.1 M, pH 5.0)

  • Diethyl ether

  • Blank human plasma

2. Sample Preparation:

  • Internal Standard Spiking: To 100 µL of plasma, add a known amount of Enterolactone-¹³C₃ working solution.

  • Enzymatic Hydrolysis: Add 500 µL of 0.1 M sodium acetate buffer (pH 5.0) and 20 µL of β-glucuronidase/sulfatase solution. Vortex and incubate at 37°C for at least 4 hours to deconjugate enterolactone glucuronides and sulfates.

  • Liquid-Liquid Extraction: After hydrolysis, extract the enterolactone and internal standard using diethyl ether.

  • Evaporation and Reconstitution: Evaporate the organic layer to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).

3. LC-MS/MS Conditions:

  • LC System: High-performance or ultra-high-performance liquid chromatography system.

  • Column: C18 reversed-phase column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient: A suitable gradient to ensure separation of enterolactone from matrix components.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ESI.

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both enterolactone and Enterolactone-¹³C₃.

4. Data Analysis:

  • Integrate the peak areas for both the analyte and internal standard.

  • Calculate the peak area ratio of enterolactone to Enterolactone-¹³C₃.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of enterolactone in the samples from the calibration curve.

Protocol 2: General Protocol for Quantification using this compound

This protocol provides a general framework that should be optimized and validated for the specific deuterated standard and instrumentation used.

1. Materials and Reagents:

  • (+/-)-Enterolactone (analyte standard)

  • This compound (internal standard)

  • (Follow the same list as in Protocol 1)

2. Sample Preparation:

  • Follow the same steps for spiking, hydrolysis, extraction, and reconstitution as outlined in Protocol 1, substituting Enterolactone-¹³C₃ with this compound.

3. LC-MS/MS Conditions:

  • LC System, Column, and Mobile Phases: As in Protocol 1.

  • Gradient: Optimization of the gradient may be necessary to ensure the best possible co-elution of enterolactone and this compound.

  • Mass Spectrometer and Ionization Mode: As in Protocol 1.

  • Multiple Reaction Monitoring (MRM): Establish and monitor the specific precursor-to-product ion transitions for enterolactone and this compound.

4. Data Analysis:

  • Follow the same data analysis steps as in Protocol 1, using the peak area ratio of enterolactone to this compound.

Visualizing the Workflow and Biological Context

To further elucidate the analytical process and the biological relevance of enterolactone, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample spike Spike with Enterolactone IS (¹³C₃ or d6) plasma->spike hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) spike->hydrolysis extraction Liquid-Liquid or Solid-Phase Extraction hydrolysis->extraction reconstitution Evaporation & Reconstitution extraction->reconstitution lcms LC-MS/MS Analysis (MRM Mode) reconstitution->lcms data Data Processing (Peak Area Ratio) lcms->data quant Quantification (Calibration Curve) data->quant

A typical experimental workflow for enterolactone quantification.

G cluster_diet Dietary Intake cluster_gut Gut Microbiota Metabolism cluster_bioactivity Biological Activity lignans Plant Lignans (e.g., in flaxseed) metabolism Microbial Metabolism lignans->metabolism enl Enterolactone metabolism->enl er Estrogen Receptor Modulation enl->er cancer Potential Anticancer Effects er->cancer

Simplified pathway from dietary lignans to enterolactone's bioactivity.

Conclusion

In the pursuit of precise and accurate bioanalysis, the choice of internal standard is a foundational decision. For the quantification of enterolactone, both deuterated and ¹³C-labeled internal standards offer a high degree of reliability. However, based on fundamental principles of analytical chemistry, Enterolactone-¹³C₃ presents a theoretically superior profile due to its near-perfect co-elution with the native analyte and the inherent stability of the ¹³C label. This minimizes the risk of chromatographic shifts and isotopic exchange, which can be potential sources of error with deuterated standards.

While this compound is a viable and widely used alternative, meticulous method development and validation are crucial to ensure that any potential chromatographic differences between the standard and the analyte do not compromise data quality. Ultimately, the selection of the internal standard may also be influenced by factors such as commercial availability and cost. Regardless of the choice, a comprehensive validation that assesses selectivity, accuracy, precision, and stability is imperative to ensure the generation of robust and defensible data in enterolactone research.

References

Cross-Validation of ELISA and LC-MS/MS for Enterolactone Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of enterolactone (B190478), a bioactive gut metabolite of dietary lignans, is crucial for understanding its physiological roles and potential as a biomarker. The two most common analytical methods for this purpose are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This guide provides a comprehensive comparison of these two techniques, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for specific research needs.

Enterolactone's structural similarity to endogenous estrogens has made it a subject of significant interest in research on hormone-dependent cancers and other diseases.[1] As such, robust and reliable quantification in biological matrices is paramount.[1] While ELISA offers a high-throughput and cost-effective solution, LC-MS/MS is renowned for its high sensitivity and specificity. This guide will delve into a head-to-head comparison of these methods.

Quantitative Performance: A Side-by-Side Comparison

The choice between ELISA and LC-MS/MS often depends on the specific requirements of a study, such as the number of samples, the need for high sensitivity, and budget constraints. The following table summarizes the key quantitative performance characteristics of each method.

Performance MetricLC-MS/MSELISA
Lower Limit of Quantification (LLOQ) As low as 16 pM for enterolactone sulfate, 26 pM for enterolactone glucuronide, and 86 pM for free enterolactone.[2][3]Typically in the range of 0.5 - 1.5 ng/mL.[4]
Precision (CV%) Within-run: 3-6%; Between-run: 10-14%.[5]Inter- and intra-assay precision is generally <15%.
Accuracy (% Recovery) Typically within 90.1-111.1%.[6]Generally within 85-115%.
Specificity High, due to chromatographic separation and mass-based detection.Can be prone to cross-reactivity with structurally related compounds.[4]
Throughput Moderate, with run times of a few minutes per sample.[2][3]High, suitable for screening large numbers of samples.
Cost per Sample Higher, due to expensive instrumentation and maintenance.Lower, making it more accessible for large-scale studies.[7]
Sample Volume Typically requires a small volume of plasma or urine.Requires a small sample volume.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental results. Below are representative protocols for both LC-MS/MS and ELISA for the quantification of enterolactone.

LC-MS/MS Method for Enterolactone Quantification

This protocol outlines a robust method for the quantification of total enterolactone in human plasma, which includes an enzymatic hydrolysis step to measure both free and conjugated forms.

1. Sample Preparation:

  • Internal Standard Spiking: A known amount of an isotopically labeled internal standard (e.g., ¹³C₃-enterolactone) is added to each plasma sample.[1] This standard corrects for sample loss during preparation and matrix effects during analysis.[1]

  • Enzymatic Hydrolysis: To measure total enterolactone, samples are treated with β-glucuronidase and sulfatase to deconjugate enterolactone glucuronides and sulfates.[1][5]

  • Liquid-Liquid Extraction: The hydrolyzed sample is then extracted with an organic solvent, such as ether, to isolate the enterolactone.[5]

  • Evaporation and Reconstitution: The organic layer is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a solvent compatible with the LC mobile phase.[1]

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC): The reconstituted sample is injected into a high-performance or ultra-high-performance liquid chromatography system.[1] A reversed-phase C18 column is typically used to separate enterolactone from other sample components. The mobile phase usually consists of a gradient of water and acetonitrile (B52724) with a small amount of formic acid to improve ionization.[3]

  • Tandem Mass Spectrometry (MS/MS): The eluent from the LC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in negative ionization mode.[3] The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both enterolactone and the internal standard, a technique known as Multiple Reaction Monitoring (MRM), which provides high specificity and sensitivity.

ELISA Method for Enterolactone Quantification

This protocol describes a typical competitive ELISA for the quantification of enterolactone.

1. Plate Coating:

  • The wells of a 96-well microplate are coated with an enterolactone-protein conjugate (e.g., enterolactone-BSA). The plate is then washed and blocked to prevent non-specific binding.

2. Competitive Binding:

  • Standards, controls, and unknown samples are added to the wells, followed by the addition of a specific primary antibody raised against enterolactone.

  • During incubation, free enterolactone in the sample competes with the enterolactone conjugate on the plate for binding to the limited amount of primary antibody.

3. Detection:

  • After washing away unbound reagents, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) is added. This secondary antibody binds to the primary antibody that is now bound to the plate.

  • Another washing step is performed, followed by the addition of a substrate that is converted by the enzyme into a colored product.

4. Data Analysis:

  • The absorbance of the colored product is measured using a microplate reader. The concentration of enterolactone in the samples is inversely proportional to the color intensity and is determined by comparison to a standard curve.

Visualizing the Methodologies

To better illustrate the workflows and principles of these two techniques, the following diagrams have been generated.

Cross-Validation Workflow cluster_0 Sample Collection & Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Comparison Sample Biological Sample (Plasma/Urine) PreparedSample Prepared Sample Aliquots Sample->PreparedSample ELISA ELISA Analysis PreparedSample->ELISA LCMS LC-MS/MS Analysis PreparedSample->LCMS ELISA_Data ELISA Results ELISA->ELISA_Data LCMS_Data LC-MS/MS Results LCMS->LCMS_Data Comparison Statistical Comparison (e.g., Bland-Altman, Correlation) ELISA_Data->Comparison LCMS_Data->Comparison

Caption: Workflow for the cross-validation of ELISA and LC-MS/MS methods.

Comparison of Principles cluster_ELISA ELISA Principle cluster_LCMS LC-MS/MS Principle Antibody Antibody Complex Antibody-Antigen Complex Antibody->Complex Antigen Enterolactone (Antigen) Antigen->Complex Signal Enzymatic Signal Generation Complex->Signal Separation Chromatographic Separation (LC) Ionization Ionization (ESI) Separation->Ionization MassAnalysis1 Mass Analyzer 1 (Precursor Ion) Ionization->MassAnalysis1 Fragmentation Collision Cell (Fragmentation) MassAnalysis1->Fragmentation MassAnalysis2 Mass Analyzer 2 (Product Ion) Fragmentation->MassAnalysis2 Detection Detection MassAnalysis2->Detection

Caption: Fundamental principles of ELISA and LC-MS/MS for analyte detection.

Conclusion

Both ELISA and LC-MS/MS are powerful techniques for the quantification of enterolactone, each with its own set of advantages and limitations. LC-MS/MS offers superior sensitivity and specificity, making it the gold standard for detailed pharmacokinetic studies and when accurate quantification of different enterolactone conjugates is required.[2][3] On the other hand, ELISA provides a high-throughput, cost-effective, and accessible method that is well-suited for large-scale epidemiological studies and initial screening.[7][8]

The decision of which method to employ should be guided by the specific research question, the required level of analytical detail, the number of samples to be analyzed, and the available resources. For studies requiring the validation of ELISA results, a cross-validation with a robust LC-MS/MS method is highly recommended to ensure the accuracy and reliability of the data.

References

A Guide to Inter-laboratory Comparison of Enterolactone Measurements: Evaluating Performance and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical methods available for the quantification of enterolactone (B190478), a key biomarker in nutritional and clinical research. While direct inter-laboratory proficiency testing data for enterolactone is not widely published, this document serves as a comparative guide to the performance of the most common analytical techniques, drawing on available experimental data to inform laboratory selection and methodological design. The accurate measurement of enterolactone is crucial for understanding its role in human health and disease, making the standardization and harmonization of analytical methods a key priority for the research community.

Data Presentation: A Comparative Analysis of Analytical Methods

The selection of an analytical method for enterolactone quantification is a critical decision, influenced by factors such as required sensitivity, specificity, sample throughput, and available instrumentation. The following tables summarize the performance characteristics of the three primary methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassays (ELISA).

Table 1: Performance Characteristics of Enterolactone Quantification Methods
Analytical Method Principle Accuracy (% Recovery or % Relative Error) Precision (% RSD or % CV) Lower Limit of Quantification (LLOQ) Throughput
LC-MS/MS Chromatographic separation followed by mass spectrometric detection of parent and fragment ions.Typically 85-115%Intra-day: <10%, Inter-day: <15%As low as 16 pM for conjugates and 86 pM for free enterolactone.High
GC-MS Chromatographic separation of volatile derivatives followed by mass spectrometric detection.Data not consistently reported in recent literature.Intra-assay: 2.5-5.9%, Inter-assay: 2.6-6.9% (for a supported liquid extraction method).Data not consistently reported in recent literature.Moderate
Immunoassay (ELISA) Competitive binding of sample enterolactone and a labeled enterolactone conjugate to a specific antibody.Varies by kit and matrix.Intra-assay: <7%, Inter-assay: <17%Approximately 70 pg/ml (around 235 pM).High
Table 2: Comparison of Sample Preparation Methods for Enterolactone Analysis
Parameter Solid-Phase Extraction (SPE) Liquid-Liquid Extraction (LLE) Supported Liquid Extraction (SLE) Protein Precipitation (PPT)
Analyte Form Free & ConjugatedTotal (post-hydrolysis)Total (post-hydrolysis)Free & Conjugated
Recovery (%) 85-105% (Analyte dependent)>90%~96%Variable, often lower than other methods.
LLOQ (ng/mL) Enterolactone: ~0.082, Enterolactone glucuronide: ~0.026, Enterolactone sulfate (B86663): ~0.016~0.164 (as total enterolactone)Not explicitly stated, but high recovery suggests comparable sensitivity to LLE.Generally higher than SPE or LLE.
Precision (RSD%) <15%Within-run: 3-6%, Between-run: 10-14%Intra-assay: 2.5-5.9%, Inter-assay: 2.6-6.9%Generally <15%, but can be higher with greater matrix effects.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of results across different laboratories. Below are generalized protocols for the main analytical methods for enterolactone quantification.

1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is widely considered the gold standard for enterolactone quantification due to its high sensitivity and specificity, allowing for the direct measurement of both free and conjugated forms.

  • Sample Preparation (Total Enterolactone):

    • Enzymatic Hydrolysis: To 100 µL of plasma, add an internal standard (e.g., ¹³C₃-enterolactone). Incubate with β-glucuronidase and sulfatase from Helix pomatia in acetate (B1210297) buffer (pH 5.0) overnight at 37°C to cleave glucuronide and sulfate conjugates.

    • Liquid-Liquid Extraction: Acidify the hydrolyzed sample and extract twice with diethyl ether.

    • Evaporation and Reconstitution: Evaporate the combined organic layers to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Inject the reconstituted sample onto a C18 or phenyl-based HPLC column. Use a gradient elution with a mobile phase consisting of water and methanol (B129727) or acetonitrile, both containing a small amount of formic acid to improve ionization.

    • Mass Spectrometric Detection: Employ a tandem mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode. Monitor the specific precursor-to-product ion transitions for both enterolactone and the internal standard.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

Historically a key method, GC-MS requires derivatization to make enterolactone volatile.

  • Sample Preparation (Total Enterolactone with SLE):

    • Enzymatic Hydrolysis: Perform enzymatic hydrolysis as described for the LC-MS/MS protocol.

    • Supported Liquid Extraction (SLE): Apply the hydrolyzed sample to an SLE cartridge. Elute the analytes with an organic solvent (e.g., 70:30 diethyl ether:ethyl acetate).

    • Derivatization: Evaporate the eluate and derivatize the residue to form a volatile silyl (B83357) ether derivative (e.g., using BSTFA with 1% TMCS).

  • GC-MS Analysis:

    • Gas Chromatographic Separation: Inject the derivatized sample onto a capillary GC column (e.g., DB-5ms). Use a temperature gradient to separate the analytes.

    • Mass Spectrometric Detection: Use a mass spectrometer in selected ion monitoring (SIM) mode to detect the characteristic ions of the derivatized enterolactone and internal standard.

3. Immunoassay (ELISA)

Immunoassays offer a high-throughput and cost-effective method for enterolactone measurement, though they may have limitations in specificity compared to mass spectrometry-based methods.

  • Assay Procedure (Competitive ELISA):

    • Standard and Sample Preparation: Prepare a standard curve by serially diluting a stock solution of enterolactone. Dilute plasma or urine samples as required. For total enterolactone, perform enzymatic hydrolysis prior to dilution.

    • Coating: Coat a microtiter plate with an anti-enterolactone antibody.

    • Competitive Binding: Add standards, controls, and samples to the wells, followed by the addition of an enzyme-labeled enterolactone conjugate (tracer). Incubate to allow competition for binding to the antibody.

    • Washing: Wash the plate to remove unbound reagents.

    • Substrate Addition: Add a substrate for the enzyme, which will generate a colored product.

    • Detection: Measure the absorbance of the colored product using a microplate reader. The intensity of the color is inversely proportional to the concentration of enterolactone in the sample.

Mandatory Visualizations

Metabolic Pathway of Enterolactone

cluster_diet Dietary Intake cluster_gut Gut Microbiota Metabolism cluster_absorption Absorption and Circulation Lignans (B1203133) Dietary Lignans (e.g., Secoisolariciresinol, Matairesinol) Deglycosylation Deglycosylation Lignans->Deglycosylation Gut Bacteria Demethylation Demethylation Deglycosylation->Demethylation Dehydroxylation Dehydroxylation Demethylation->Dehydroxylation Enterodiol Enterodiol Dehydroxylation->Enterodiol Enterolactone Enterolactone Enterodiol->Enterolactone Oxidation Conjugation Conjugation (Glucuronidation, Sulfation) Enterolactone->Conjugation Liver Circulation Circulating Conjugates Conjugation->Circulation

Caption: Metabolic conversion of dietary lignans to enterolactone by gut microbiota.

Experimental Workflow for Enterolactone Measurement by LC-MS/MS

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma/Serum Sample hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) start->hydrolysis extraction Liquid-Liquid or Solid-Phase Extraction hydrolysis->extraction evaporation Evaporation & Reconstitution extraction->evaporation lc HPLC Separation evaporation->lc ms Tandem Mass Spectrometry (Detection & Quantification) lc->ms quant Quantification using Internal Standard ms->quant result Enterolactone Concentration quant->result

Caption: A typical workflow for the quantification of total enterolactone.

Enterolactone's Influence on Estrogen Receptor Signaling

cluster_cell Cellular Environment cluster_response Cellular Response ENL Enterolactone (ENL) ER Estrogen Receptor (ERα / ERβ) ENL->ER Binds to ERE Estrogen Response Element (ERE) in DNA ER->ERE Binds to transcription Gene Transcription ERE->transcription Initiates protein Protein Synthesis transcription->protein effect Modulation of Estrogenic Effects (e.g., cell proliferation) protein->effect

Caption: Simplified overview of enterolactone's interaction with the estrogen receptor signaling pathway.

Performance of Enterolactone-d6 in Bioanalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of enterolactone (B190478), the selection of an appropriate internal standard is paramount for achieving accurate and reliable quantitative data. This guide provides a comparative overview of the performance characteristics of isotopically labeled internal standards for enterolactone analysis, with a focus on Enterolactone-d6 and its alternatives.

Enterolactone, a mammalian lignan (B3055560) derived from dietary precursors, is a biomarker of significant interest in clinical and nutritional research. Its accurate quantification in biological matrices like plasma and urine is crucial for understanding its role in health and disease. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis, and the use of a stable isotope-labeled internal standard (SIL-IS) is essential to correct for variability during sample preparation and analysis.

Comparison of Internal Standard Performance

The ideal internal standard should co-elute with the analyte and exhibit identical behavior during extraction, ionization, and fragmentation. This ensures accurate correction for matrix effects and other sources of analytical variability. The two main types of SIL-IS used for enterolactone are deuterated (e.g., this compound or d4) and carbon-13 (¹³C) labeled compounds.

While specific performance data for this compound is not extensively published in head-to-head comparative studies, we can infer its expected performance based on data from other deuterated and ¹³C-labeled enterolactone internal standards.

General Considerations: Deuterated vs. ¹³C-Labeled Internal Standards

  • Chromatographic Co-elution: ¹³C-labeled standards are generally preferred as they exhibit nearly identical chromatographic behavior to the unlabeled analyte. Deuteration can sometimes lead to a slight shift in retention time, which may compromise the accuracy of correction if the analyte and internal standard elute into regions with different matrix effects.

  • Isotopic Stability: Both deuterium (B1214612) and ¹³C labels are stable under typical bioanalytical conditions. However, care must be taken with deuterated standards to ensure the deuterium atoms are not on exchangeable positions.

Performance Data Summary

The following table summarizes the performance characteristics of LC-MS/MS methods for enterolactone quantification using different stable isotope-labeled internal standards.

Performance MetricEnterolactone-d4[1](+/-)-Enterolactone-¹³C₃[2][3]General LC-MS/MS Performance[1]
Linearity (R²) Data not availableData not availableTypically >0.99
Precision (RSD%) Inter-batch variation <10%Within-run: 3-6%, Between-run: 10-14%Intra-day: <10%, Inter-day: <15%
Accuracy (% Recovery) Data not availableData not availableTypically 85-115%
Recovery (%) Data not availableData not available>85% (method dependent)
Matrix Effect Compensated by ISCompensated by ISMinimized by SIL-IS
Limit of Detection (LOD) Data not available0.55 nM-
Lower Limit of Quantification (LLOQ) Data not available86 pM (for free enterolactone)As low as 16 pM (for conjugates)

Experimental Protocols

A robust and validated experimental protocol is crucial for accurate enterolactone quantification. Below is a detailed methodology for the analysis of total enterolactone in human plasma using LC-MS/MS with a stable isotope-labeled internal standard.

1. Sample Preparation (Enzymatic Hydrolysis for Total Enterolactone)

  • Thawing: Thaw plasma samples on ice.

  • Aliquoting: Aliquot 200 µL of plasma into a microcentrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound (or other SIL-IS) solution to each sample.

  • Enzymatic Hydrolysis: Add 500 µL of 0.1 M sodium acetate (B1210297) buffer (pH 5.0) containing β-glucuronidase/sulfatase from Helix pomatia.

  • Incubation: Incubate the samples at 37°C for at least 4 hours to overnight to deconjugate the enterolactone glucuronides and sulfates.

  • Extraction: Perform liquid-liquid extraction (LLE) with diethyl ether or solid-phase extraction (SPE) to isolate the enterolactone and internal standard.

  • Evaporation: Evaporate the organic extract to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a suitable solvent (e.g., methanol:water) for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in negative mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both enterolactone and the internal standard.

Visualizations

Experimental Workflow for Enterolactone Bioanalysis

Caption: A typical workflow for the quantification of total enterolactone in plasma.

Enterolactone Signaling Pathway Inhibition

Enterolactone has been shown to exert its biological effects through various signaling pathways, including the inhibition of the Insulin-Like Growth Factor-1 Receptor (IGF-1R) pathway.[4][5]

G cluster_pathway IGF-1R Signaling Pathway IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R PI3K PI3K IGF1R->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Enterolactone Enterolactone Enterolactone->IGF1R Inhibition

Caption: Enterolactone inhibits the IGF-1R signaling pathway.

References

A Comparative Guide to Enterolactone-d6 Quantification Methods: Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of enterolactone (B190478) is critical for understanding its role in various physiological and pathological processes.[1][2] Enterolactone, a phytoestrogen derived from the metabolism of dietary lignans (B1203133) by gut microbiota, is a potential biomarker for hormone-dependent cancers and other chronic diseases.[2] This guide provides a comparative analysis of the leading analytical methods for enterolactone quantification, with a focus on accuracy and precision, supported by experimental data. The use of a stable isotope-labeled internal standard, such as Enterolactone-d6, is a cornerstone of the most robust quantification methods, ensuring high accuracy and precision by correcting for variations during sample preparation and analysis.[3]

Comparison of Analytical Methods

The selection of an analytical method for enterolactone quantification hinges on factors such as required sensitivity, specificity, sample throughput, and available instrumentation.[2] The three primary methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Analytical MethodPrincipleAccuracy (% Recovery or % Relative Error)Precision (% RSD or % CV)Lower Limit of Quantification (LLOQ)ThroughputKey Considerations
LC-MS/MS Chromatographic separation followed by mass spectrometric detection of precursor and product ions of enterolactone and its internal standard (e.g., this compound).[1][2]Typically 85-115%[2]Intra-day: <10%, Inter-day: <15%[2]As low as 16 pM for conjugates and 86 pM for free enterolactone[4][5][6][7]High[2]High sensitivity and specificity; allows for the direct quantification of free and conjugated forms.[2][4][5] Considered the gold standard.[3]
GC-MS Chromatographic separation of volatile derivatives of enterolactone followed by mass spectrometric detection.[2]Data not consistently reported in recent literature.Intra-assay: 2.5-5.9%, Inter-assay: 2.6-6.9% (for a supported liquid extraction GC/MS method)[2]Data not consistently reported in recent literature.Moderate[2]Requires derivatization, which can be time-consuming and a source of variability. Largely superseded by LC-MS/MS for high-throughput analysis.[2]
ELISA Competitive binding of enterolactone in a sample and a labeled enterolactone tracer to a limited number of antibody binding sites.[2]Data not consistently reported in recent validation studies.Data not consistently reported in recent validation studies.Reported as low as 0.5 ng/mL[2] (approximately 70 pg/ml sensitivity)[8]High[2]Prone to cross-reactivity with structurally related compounds; may not distinguish between free and conjugated forms. Generally offers lower specificity than mass spectrometry-based methods.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing results. Below is a typical experimental protocol for the quantification of enterolactone in human plasma using LC-MS/MS with an isotope dilution strategy.

LC-MS/MS Protocol for Total Enterolactone Quantification in Human Plasma

This protocol involves an enzymatic hydrolysis step to measure the total enterolactone concentration (free and conjugated forms).[1][3]

1. Materials and Reagents:

  • Enterolactone standard

  • This compound (or other stable isotope-labeled internal standard such as ¹³C₃-enterolactone)[1][3][9]

  • Methanol, Acetonitrile, Water (LC-MS grade)[3]

  • Formic acid[3]

  • β-Glucuronidase/sulfatase (from Helix pomatia)[3]

  • Sodium acetate (B1210297) buffer (e.g., 0.1 M, pH 5.0)[3]

  • Diethyl ether or other suitable extraction solvent[3][9]

  • Blank human plasma[3]

2. Sample Preparation:

  • Internal Standard Spiking: A known amount of this compound internal standard is added to each plasma sample, calibration standard, and quality control (QC) sample at the beginning of the process.[1][3]

  • Enzymatic Hydrolysis: To deconjugate enterolactone glucuronides and sulfates, sodium acetate buffer and β-glucuronidase/sulfatase solution are added to the samples, which are then incubated (e.g., at 37°C for 16 hours).[3]

  • Liquid-Liquid Extraction or Solid Phase Extraction (SPE): The hydrolyzed samples are then subjected to extraction to isolate the enterolignans.[3][9]

  • Evaporation and Reconstitution: The organic layer from the extraction is evaporated to dryness under a gentle stream of nitrogen and the residue is reconstituted in a suitable solvent for LC-MS/MS analysis.[1]

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC): A high-performance or ultra-high-performance liquid chromatography system is used with a C18 reversed-phase column.[1][3] A gradient elution is typically employed.

  • Mass Spectrometry (MS): A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is commonly used.[1] The analysis is performed in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both native enterolactone and the deuterated internal standard.[1]

4. Data Analysis:

  • The peak areas for both the analyte and the internal standard are integrated.

  • A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

  • The concentration of enterolactone in the unknown samples is determined from this calibration curve.[3]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the quantification of enterolactone in plasma using LC-MS/MS.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike with This compound (IS) Sample->Spike Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) Spike->Hydrolysis Extraction Liquid-Liquid or Solid Phase Extraction Hydrolysis->Extraction Evap Evaporation & Reconstitution Extraction->Evap LC LC Separation (C18 Column) Evap->LC MS MS/MS Detection (MRM Mode) LC->MS Integration Peak Area Integration MS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Curve Calibration Curve Ratio->Curve Quant Quantification of Enterolactone Curve->Quant

Caption: Workflow for the quantification of enterolactone in plasma.

References

Deuterated vs. Non-Deuterated Standards in Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest level of accuracy and precision in quantitative mass spectrometry, the choice of an internal standard is a critical decision that profoundly impacts data quality. This guide provides an objective comparison of deuterated and non-deuterated internal standards, supported by experimental data, to inform the selection of the most appropriate standard for your analytical needs.

Internal standards (IS) are indispensable in quantitative mass spectrometry for correcting variability that can arise during sample preparation, chromatographic separation, and detection. An ideal internal standard mimics the physicochemical properties of the analyte, ensuring that any experimental variations affect both the analyte and the standard to the same extent. The two primary choices for internal standards are deuterated standards, which are isotopically labeled analogs of the analyte, and non-deuterated standards, which are typically structural analogs.

The Gold Standard: Isotope Dilution Mass Spectrometry with Deuterated Standards

The use of a stable isotope-labeled internal standard (SIL-IS), most commonly a deuterated analog of the analyte, is widely considered the gold standard in quantitative bioanalysis. This approach, known as isotope dilution mass spectrometry (IDMS), is based on the principle that a SIL-IS is chemically and physically almost identical to the analyte. Consequently, it is expected to behave identically during sample extraction, chromatography, and ionization in the mass spectrometer.[1]

Any loss of the analyte during sample processing is mirrored by a proportional loss of the deuterated standard. Similarly, any suppression or enhancement of the analyte's signal due to matrix components will affect the deuterated standard to the same degree. By measuring the ratio of the analyte's signal to that of the deuterated standard, these variations can be effectively normalized, leading to highly accurate and precise quantification.[1] Deuterated standards are recognized by regulatory bodies like the FDA and EMA for bioanalytical method validation.[2]

Quantitative Performance: A Head-to-Head Comparison

Experimental data consistently demonstrates the superior performance of deuterated internal standards in terms of accuracy and precision, especially in complex biological matrices.

Table 1: Comparison of Precision for Everolimus (B549166) Quantification

Analyte Concentration (ng/mL)Deuterated IS (%CV)Non-Deuterated IS (%CV)
2.54.86.2
103.55.1
502.94.5

Data adapted from a study comparing internal standards for everolimus quantification. While both internal standards demonstrated acceptable performance, the deuterated standard consistently showed better precision (lower %CV) at the quality control (QC) levels.

Table 2: Comparison of Accuracy and Precision for Sirolimus Quantification in Whole Blood

QC LevelDeuterated IS (d3-Sirolimus)Non-Deuterated IS (Desmethoxyrapamycin)
Low QC
Mean Accuracy (%)102.395.8
Precision (%CV)4.28.9
Mid QC
Mean Accuracy (%)101.597.2
Precision (%CV)3.17.5
High QC
Mean Accuracy (%)100.898.1
Precision (%CV)2.76.8

This data illustrates the superior accuracy and precision achieved with a deuterated internal standard compared to a non-deuterated analog for the analysis of sirolimus in a complex matrix like whole blood.

Table 3: Impact of Internal Standard on Pesticide and Mycotoxin Analysis in Cannabis Matrices

AnalyteMatrixWithout IS (% Recovery)With Deuterated IS (% Recovery)
MyclobutanilFlower6598
ImidaclopridConcentrate145102
Ochratoxin AEdible5595

This table clearly demonstrates the critical role of a deuterated internal standard in maintaining accuracy for the analysis of pesticides and mycotoxins in complex cannabis matrices, where significant matrix effects are common.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable quantitative analysis. Below are representative protocols for the analysis of immunosuppressants and pesticides, highlighting the use of deuterated internal standards.

Protocol 1: Quantification of Everolimus in Whole Blood using LC-MS/MS

1. Objective: To compare the performance of a deuterated internal standard (Everolimus-d4) and a non-deuterated structural analog internal standard (32-desmethoxyrapamycin) for the quantification of everolimus in whole blood.

2. Sample Preparation:

  • To 100 µL of whole blood sample, add 500 µL of a precipitation solution (acetonitrile containing 0.1M ZnSO4) with the respective internal standard (Everolimus-d4 or 32-desmethoxyrapamycin).[3]

  • Vortex the mixture for 10 seconds at high speed.[3]

  • Incubate at room temperature for 10 minutes.[3]

  • Centrifuge the sample at 13,000 rpm for 10 minutes.[3]

  • Transfer the supernatant to an injection vial for LC-MS/MS analysis.[3]

3. LC-MS/MS Parameters:

  • LC System: Shimadzu Nexera series UHPLC system or equivalent.[4]

  • Column: C18 reversed-phase column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient: A linear gradient from 30% to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • MS System: Triple quadrupole mass spectrometer (e.g., Shimadzu LCMS-8060 or equivalent).[4]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Everolimus: 975.6 → 908.7 (quantifier) and 975.6 → 926.9 (qualifier).[5]

    • Everolimus-d4: 979.6 → 912.7.

    • 32-desmethoxyrapamycin: 945.6 → 878.7.

4. Data Analysis:

  • The concentration of everolimus is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.

Protocol 2: Analysis of Pesticides and Mycotoxins in Cannabis Flower using LC-MS/MS

1. Objective: To accurately quantify a panel of pesticides and mycotoxins in dried cannabis flower using deuterated internal standards to correct for matrix effects.

2. Sample Preparation:

  • Weigh 0.5 g of homogenized cannabis flower into a 50 mL centrifuge tube.

  • Add 10 µL of the deuterated internal standard mix.[4]

  • Add 10 mL of extraction solvent (9:1 Methanol:Water with 0.1% glacial acetic acid).[4]

  • Agitate for 15 minutes and then centrifuge.[4]

  • Transfer 1 mL of the supernatant to an HPLC vial for analysis.[4]

3. LC-MS/MS Parameters:

  • LC System: UHPLC system (e.g., Shimadzu Nexera series).[4]

  • Column: A suitable C18 column for pesticide analysis.

  • Mobile Phase A: Water with 5 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

  • Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% formic acid.

  • Gradient: A multi-step gradient optimized for the separation of the target analytes.

  • Flow Rate: 0.5 mL/min.

  • MS System: Triple quadrupole mass spectrometer (e.g., Shimadzu LCMS-8060).[4]

  • Ionization Mode: Ultrafast polarity switching ESI.[4]

  • MRM Transitions: Specific transitions for each pesticide, mycotoxin, and their corresponding deuterated internal standards are monitored.

4. Data Analysis:

  • Quantification is performed by calculating the peak area ratio of each analyte to its corresponding deuterated internal standard and comparing to a matrix-matched calibration curve.

Visualizing the Workflow and Key Concepts

Diagram 1: Quantitative LC-MS/MS Analysis Workflow

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Extract Extraction (e.g., PPT, LLE, SPE) Spike->Extract LC LC Separation Extract->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Quant Quantification (Calibration Curve) Ratio->Quant Result Result Quant->Result

Caption: A typical workflow for quantitative analysis using an internal standard in LC-MS/MS.

Diagram 2: Mitigation of Matrix Effects with Deuterated Standards

matrix_effects cluster_0 Ionization in a Clean Solution cluster_1 Ionization with Matrix Effects (Ion Suppression) A1 Analyte Signal R1 Accurate Ratio A1->R1 Ratio = 1.0 IS1 Deuterated IS Signal A2 Suppressed Analyte Signal R2 Corrected Ratio A2->R2 Ratio ≈ 1.0 R3 Inaccurate Ratio A2->R3 Ratio < 1.0 IS2 Suppressed Deuterated IS Signal ND_IS Non-Deuterated IS (Unaffected)

Caption: How deuterated standards co-elute and experience the same matrix effects as the analyte.

Potential Pitfalls of Deuterated Standards

While deuterated standards are generally superior, they are not without potential challenges. A primary concern is the "isotope effect," where the substitution of hydrogen with the heavier deuterium (B1214612) can sometimes lead to a slight difference in chromatographic retention time. If the deuterated standard elutes slightly earlier or later than the analyte into a region of differential matrix effects, inaccurate quantification can occur. The position and number of deuterium atoms can also be critical. In some cases, a ¹³C-labeled internal standard, which has a much smaller isotope effect, may be a better choice.[1]

Conclusion and Recommendations

The choice between a deuterated and a non-deuterated internal standard has significant implications for the quality of quantitative mass spectrometry data. The experimental evidence strongly supports the use of deuterated internal standards as the "gold standard" for achieving the highest levels of accuracy and precision, particularly in complex biological matrices. Their ability to closely mimic the analyte of interest provides superior correction for matrix effects and other analytical variabilities.

However, practical considerations such as cost and availability may sometimes necessitate the use of a non-deuterated (structural analog) internal standard. In such cases, a thorough method validation is crucial to demonstrate the performance of the chosen standard and to ensure the reliability of the analytical data.

For regulated bioanalysis and in situations where the highest data quality is essential, the use of a deuterated internal standard is highly recommended. Ultimately, the selection of an internal standard should be based on a careful evaluation of the specific analytical requirements and a comprehensive validation of the chosen method.

References

A Researcher's Guide to Evaluating the Isotopic Purity of Enterolactone-d6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and metabolism studies, the isotopic purity of deuterated standards like Enterolactone-d6 is paramount for accurate quantification and mechanistic investigations. This guide provides a framework for evaluating and comparing the isotopic purity of different this compound batches, complete with experimental protocols and data interpretation.

Understanding Isotopic Purity

When a compound is labeled with stable isotopes, such as deuterium (B1214612) in this compound, the final product is not a single entity but a mixture of isotopologues. These are molecules that are chemically identical but differ in their isotopic composition.[1] The isotopic purity is a measure of the extent to which the desired deuterated isotopologue (in this case, d6) is present relative to other isotopologues (d0 to d5).

It is practically impossible to achieve 100% isotopic purity during chemical synthesis.[1] The distribution of isotopologues in a given batch follows a statistical pattern that is dependent on the isotopic enrichment of the starting materials.[1] Therefore, a comprehensive evaluation of isotopic purity should not only state the abundance of the primary d6 isotopologue but also characterize the distribution of the less-deuterated species.

Comparative Analysis of Hypothetical this compound Batches

To illustrate how the isotopic purity of different batches can be compared, the following table summarizes hypothetical data for three distinct batches of this compound.

ParameterBatch ABatch BBatch C
Reported Isotopic Enrichment 99.0%99.5%98.0%
d6 Abundance (%) 94.197.090.4
d5 Abundance (%) 5.72.98.8
d4 Abundance (%) 0.20.10.8
Chemical Purity (by HPLC) >99%>99%>98%

Note: The isotopologue distribution is calculated based on the reported isotopic enrichment and assumes a random distribution of deuterium atoms.

Experimental Protocols for Isotopic Purity Assessment

The determination of isotopic purity and the distribution of isotopologues are primarily achieved through high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry is a powerful technique to resolve and quantify the different isotopologues present in a sample.

Instrumentation and Analysis:

  • Mass Spectrometer: A high-resolution instrument such as a time-of-flight (TOF) or Orbitrap mass spectrometer is required to differentiate between the isotopologues, which have very small mass differences.

  • Ionization Source: Electrospray ionization (ESI) is commonly used for polar molecules like Enterolactone.

  • Data Acquisition: Data is acquired in full scan mode to capture the entire isotopic cluster of the molecule.

  • Data Analysis: The relative abundance of each isotopologue (d0 to d6) is determined by integrating the area of its corresponding peak in the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While ¹H NMR can be used to assess the degree of deuteration by observing the disappearance of proton signals at the labeled positions, ²H NMR provides a more direct measure of the deuterium incorporation.

Instrumentation and Analysis:

  • Spectrometer: A high-field NMR spectrometer equipped with a deuterium probe.

  • Sample Preparation: The this compound sample is dissolved in a suitable deuterated solvent that does not have signals overlapping with the analyte.

  • Data Acquisition: A quantitative ²H NMR spectrum is acquired.

  • Data Analysis: The integral of the deuterium signal is compared to an internal standard of known concentration to determine the absolute amount of deuterium in the sample.

Visualizing the Experimental Workflow

The following diagram outlines the general workflow for the evaluation of this compound isotopic purity.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis cluster_report Reporting prep This compound Sample dissolve Dissolution in appropriate solvent prep->dissolve ms High-Resolution Mass Spectrometry (HRMS) dissolve->ms nmr Nuclear Magnetic Resonance (NMR) Spectroscopy dissolve->nmr ms_data Determine relative abundance of d0-d6 isotopologues ms->ms_data nmr_data Quantify total deuterium incorporation nmr->nmr_data report Isotopic Purity Report with Isotopologue Distribution ms_data->report nmr_data->report

Workflow for Isotopic Purity Evaluation.

Enterolactone's Role in Cellular Signaling

Enterolactone is known to exert its biological effects by modulating various signaling pathways. Understanding these pathways is crucial for researchers using this compound in their studies. For instance, Enterolactone has been shown to inhibit the Insulin-Like Growth Factor-1 Receptor (IGF-1R) signaling pathway, which is critical for the growth and progression of certain cancers.[2]

The diagram below illustrates a simplified representation of the IGF-1R signaling pathway and the inhibitory action of Enterolactone.

signaling_pathway cluster_downstream Downstream Signaling IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R Activates AKT AKT IGF1R->AKT MAPK MAPK/ERK IGF1R->MAPK Enterolactone Enterolactone Enterolactone->IGF1R Inhibits Proliferation Cell Proliferation AKT->Proliferation Migration Cell Migration MAPK->Migration

Inhibition of IGF-1R Signaling by Enterolactone.

By adhering to rigorous analytical protocols and maintaining a clear understanding of the underlying principles of isotopic purity, researchers can confidently select and utilize this compound batches that are best suited for their experimental needs, ensuring the generation of reliable and reproducible data.

References

A Comparative Analysis of Enterolactone Levels Across Diverse Global Populations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data

Enterolactone (B190478), a key mammalian lignan (B3055560) metabolite derived from dietary plant precursors, has garnered significant scientific interest for its potential role in modulating various physiological processes and its association with chronic disease risk. This guide provides a comparative analysis of enterolactone levels in different human populations, supported by a summary of experimental methodologies for its quantification and an overview of its interaction with key signaling pathways. This information is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Comparative Enterolactone Concentrations in a Global Context

Enterolactone levels exhibit considerable variation among different populations, influenced by a multitude of factors including dietary habits, gut microbiome composition, genetics, and lifestyle. The following table summarizes representative enterolactone concentrations reported in studies across various geographical locations and dietary groups. It is important to note that direct comparisons should be made with caution due to differences in study design, analytical methods, and the specific demographics of the populations studied.

Population/Dietary GroupSample TypeGenderMean/Median Enterolactone Level (nmol/L)Reference(s)
Finnish SerumMaleMedian: 13.8[1]
SerumFemaleMedian: 16.6[1]
Danish PlasmaMaleMedian: 18
PlasmaFemaleMedian: 19
PlasmaPostmenopausal WomenMedian: 27
Japanese SerumMaleMean: 32.6[2]
SerumFemaleMean: Not explicitly stated, but similar to UK population[2]
UrineFemaleGeometric Mean: 36.7 µg/g-Cr
United States (NHANES) PlasmaMaleMean: 29.3
UrineN/AData presented as associations, specific geometric mean not readily available in provided abstracts[3]
Vegetarian/Vegan vs. Omnivore Serum/PlasmaMixedVegetarians and vegans generally have higher lignan intake, suggesting higher enterolactone levels, though specific comparative values were not detailed in the provided search results.[4][5][6][7][8]

Experimental Protocols for Enterolactone Quantification

Accurate and precise measurement of enterolactone in biological matrices is fundamental to understanding its physiological roles. The two most prominent analytical techniques employed for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of enterolactone and its conjugates (glucuronides and sulfates) in biological fluids.[9][10]

Sample Preparation:

  • Internal Standard Spiking: A known amount of an isotopically labeled internal standard (e.g., ¹³C₃-enterolactone) is added to the plasma or serum sample.[11]

  • Enzymatic Hydrolysis (for total enterolactone): To measure the total enterolactone concentration (free and conjugated forms), the sample is incubated with β-glucuronidase and sulfatase enzymes to cleave the glucuronide and sulfate (B86663) moieties.

  • Protein Precipitation: Proteins are removed by adding an organic solvent such as acetonitrile (B52724), followed by centrifugation.[11]

  • Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE): The supernatant is further purified and concentrated using SPE or LLE to remove interfering substances.[12]

  • Reconstitution: The purified extract is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.

Instrumentation and Analysis:

  • Liquid Chromatography: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Separation is typically achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of water with a small percentage of formic acid and an organic solvent like acetonitrile or methanol.[12]

  • Tandem Mass Spectrometry: The eluent from the LC column is introduced into a tandem mass spectrometer, usually a triple quadrupole instrument. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both enterolactone and its internal standard are monitored for highly selective and sensitive quantification.[9][12]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and reliable technique for enterolactone analysis, although it requires derivatization to increase the volatility of the analyte.[13]

Sample Preparation:

  • Internal Standard Spiking: A deuterated internal standard of enterolactone is added to the sample.[13]

  • Enzymatic Hydrolysis: Similar to the LC-MS/MS protocol, enzymatic hydrolysis is performed to measure total enterolactone.[13]

  • Extraction: Enterolactone is extracted from the biological matrix using an organic solvent like diethyl ether.

  • Derivatization: The hydroxyl groups of enterolactone are chemically modified, typically through silylation using a reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to make the compound volatile for GC analysis.[13]

  • Reconstitution: The derivatized sample is reconstituted in a suitable solvent for GC-MS injection.[13]

Instrumentation and Analysis:

  • Gas Chromatography: The derivatized sample is injected into a gas chromatograph, where it is vaporized and separated on a capillary column (e.g., DB-5ms) using a programmed temperature gradient.[13]

  • Mass Spectrometry: The separated components are introduced into a mass spectrometer for detection. The instrument is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized enterolactone.[13]

Key Signaling Pathways Modulated by Enterolactone

Enterolactone exerts its biological effects by interacting with various cellular signaling pathways. Understanding these interactions is crucial for elucidating its mechanisms of action and for the development of targeted therapeutic strategies.

IGF-1 Receptor (IGF-1R) Signaling Pathway

Enterolactone has been shown to inhibit the Insulin-Like Growth Factor-1 Receptor (IGF-1R) signaling pathway, which is critically involved in cell growth, proliferation, and survival.[14][15]

IGF1R_Pathway IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R Binds PI3K PI3K IGF1R->PI3K Ras Ras IGF1R->Ras Enterolactone Enterolactone Enterolactone->IGF1R Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Enterolactone inhibits the IGF-1R signaling cascade.

NF-κB Signaling Pathway

Enterolactone can also modulate inflammatory responses by interfering with the Nuclear Factor-kappa B (NF-κB) signaling pathway.[16][17][18][19][20]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Enterolactone Enterolactone Enterolactone->IKK Inhibits Gene Inflammatory Gene Transcription Nucleus->Gene

Caption: Enterolactone inhibits the NF-κB signaling pathway.

Conclusion

This guide provides a comparative overview of enterolactone levels in different populations, details the primary analytical methods for its quantification, and illustrates its interaction with key cellular signaling pathways. The significant variability in enterolactone concentrations across populations underscores the importance of considering dietary and lifestyle factors in research. The detailed experimental protocols and signaling pathway diagrams serve as a valuable resource for designing and interpreting studies aimed at understanding the role of enterolactone in health and disease, and for the development of novel therapeutic interventions. Further research is warranted to establish more definitive population-specific reference ranges and to fully elucidate the complex mechanisms through which enterolactone influences human health.

References

A Comparative Guide to Internal Standards in Bioanalysis: Enterolactone-d6 vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of accurate and precise quantification of analytes in complex biological matrices is a constant challenge. In the realm of liquid chromatography-mass spectrometry (LC-MS/MS), the choice of a suitable internal standard is a critical determinant of data quality. This guide provides an objective comparison between the deuterated internal standard, Enterolactone-d6, and non-deuterated structural analogs for the quantification of enterolactone (B190478), a mammalian lignan (B3055560) of significant interest for its potential health benefits.

Enterolactone is a phytoestrogen produced in the gut by the metabolism of plant-based precursors and is studied for its role in the prevention of hormone-dependent cancers and other diseases.[1] Accurate measurement of enterolactone in biological fluids like plasma is essential for understanding its bioavailability and pharmacokinetic properties.[1] The use of an internal standard (IS) is indispensable to correct for variability during sample preparation and analysis.[2]

The Gold Standard: Stable Isotope-Labeled Internal Standards (SIL-IS)

Stable isotope-labeled internal standards, such as this compound, are widely considered the "gold standard" in quantitative bioanalysis.[2] In these standards, one or more hydrogen atoms of the analyte are replaced with deuterium. This mass shift allows the mass spectrometer to distinguish between the analyte and the IS, while their physicochemical properties remain nearly identical.[2] This similarity ensures that both compounds behave similarly during extraction, chromatography, and ionization, providing superior compensation for matrix effects.[2][3] Matrix effects, caused by co-eluting components from the biological sample, can suppress or enhance the analyte signal, leading to inaccurate and imprecise results.[4]

Structural Analogs: A Viable but Compromised Alternative

A structural analog internal standard is a different chemical compound that is structurally similar to the analyte of interest. While often more readily available and less expensive than their deuterated counterparts, their physicochemical properties can differ significantly.[2] These differences may lead to variations in extraction recovery and chromatographic retention times, resulting in less effective compensation for matrix effects and potentially compromising the reliability of the quantitative data.[2][5]

Performance Comparison: this compound vs. Structural Analogs

The superiority of a deuterated internal standard like this compound over a structural analog is most evident in its ability to minimize the impact of matrix effects and improve data quality.[2] The following table summarizes the key performance differences based on established analytical validation parameters.

Performance MetricThis compound (Deuterated IS)Structural Analog ISRationale
Matrix Effect Compensation ExcellentVariable to PoorThis compound co-elutes with enterolactone, experiencing the same degree of ion suppression or enhancement.[3] Structural analogs may have different retention times and ionization efficiencies, leading to inadequate correction.[2]
Accuracy (% Bias) Typically < 5%Can be > 15%More accurate correction for sample loss and matrix effects leads to lower bias.[6]
Precision (%RSD) Typically < 15%Often higherConsistent co-elution and ionization behavior result in lower variability.[7]
Recovery Correction ExcellentVariableSimilar extraction efficiencies across various conditions ensure consistent recovery correction.[2]
Chromatographic Behavior Nearly identical retention time to the analyte.Different retention time.The small mass difference in deuterated standards generally does not cause significant chromatographic separation.[8]
Cost & Availability Higher cost, may require custom synthesis.Generally lower cost and more readily available.[2]

Experimental Data: Quantification of Enterolactone

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and selective quantification of enterolactone in biological samples.[9] The use of a stable isotope-labeled internal standard like this compound or ¹³C₃-enterolactone is crucial for achieving accurate and precise results.[1][7]

The following table summarizes typical performance characteristics of an LC-MS/MS method for enterolactone quantification using a stable isotope-labeled internal standard, as reported in the literature.

ParameterPerformance ValueReference
Lower Limit of Quantification (LLOQ)86 pM (for free enterolactone)[10]
Limit of Detection (LOD)0.55 nM[10]
Within-Run Precision (R.S.D.)3 - 6%[10]
Between-Run Precision (R.S.D.)10 - 14%[10]

Experimental Protocols

A robust and reliable analytical method is essential for the successful implementation of an internal standard. Below is a summary of a typical experimental protocol for the quantification of total enterolactone in human plasma using a stable isotope-labeled internal standard.

Sample Preparation

For the analysis of total enterolactone, which includes both free and conjugated forms, an enzymatic hydrolysis step is required to release enterolactone from its glucuronide and sulfate (B86663) conjugates.[1]

  • Internal Standard Spiking : A known amount of the stable isotope-labeled internal standard (e.g., this compound) is added to the plasma sample at the beginning of the sample preparation process.[1]

  • Enzymatic Hydrolysis : The sample is incubated with β-glucuronidase/sulfatase to deconjugate the enterolactone metabolites.[11]

  • Extraction : The hydrolyzed sample is then subjected to either liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte and internal standard from the bulk of the plasma matrix.[10][11]

  • Evaporation and Reconstitution : The organic extract is evaporated to dryness and the residue is reconstituted in a solvent compatible with the LC-MS/MS system.[1][10]

LC-MS/MS Analysis
  • Chromatography : A rapid separation is typically achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of water and acetonitrile (B52724) or methanol, often with a formic acid modifier.[1][11]

  • Mass Spectrometry : Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[1][10] Specific precursor-to-product ion transitions for both enterolactone and its stable isotope-labeled internal standard are monitored.[1]

Visualizing the Workflow and Biological Context

To further clarify the methodologies and the biological relevance of enterolactone, the following diagrams illustrate a typical analytical workflow and the metabolic pathway for enterolactone formation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample spike Spike with This compound plasma->spike Add IS hydrolysis Enzymatic Hydrolysis spike->hydrolysis extraction Liquid-Liquid or Solid-Phase Extraction hydrolysis->extraction evaporation Evaporation & Reconstitution extraction->evaporation lcms LC-MS/MS Analysis (MRM Mode) evaporation->lcms data Data Processing (Peak Area Ratio) lcms->data quantification Quantification data->quantification enterolactone_pathway precursors Plant Lignan Precursors (e.g., Secoisolariciresinol) gut_microbiota Gut Microbiota Metabolism precursors->gut_microbiota enterodiol (B191174) Enterodiol gut_microbiota->enterodiol enterolactone Enterolactone enterodiol->enterolactone absorption Absorption into Circulation enterolactone->absorption biological_effects Potential Biological Effects (e.g., anti-cancer activity) absorption->biological_effects

References

The Gold Standard for Ligorian Quantification: A Comparative Guide to Stable Isotope-Labeled Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate analysis of lignans (B1203133), achieving accurate and reproducible quantification is paramount. This guide provides an objective comparison of analytical methodologies, underscoring the significant advantages of employing stable isotope-labeled (SIL) standards. Through a review of experimental data and detailed protocols, we demonstrate that the isotope dilution technique stands as the superior approach for mitigating analytical variability and ensuring the highest data quality in lignan (B3055560) research.

Lignans, a class of polyphenolic compounds found in a wide array of plant-based foods, have garnered substantial interest for their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties. As research into the therapeutic potential of these molecules intensifies, so does the need for robust and reliable analytical methods to accurately measure their concentrations in complex biological matrices. While various quantification techniques exist, the use of stable isotope-labeled internal standards has emerged as the gold standard, offering unparalleled precision and accuracy.

Unveiling the Superiority of Isotope Dilution

The primary challenge in quantitative analysis, particularly within complex biological samples, is the unavoidable sample-to-sample variability that arises during extraction, processing, and instrumental analysis. Matrix effects, where co-eluting endogenous components suppress or enhance the analyte signal, are a notorious source of error. Stable isotope-labeled standards are the most effective tool to compensate for these variations.

A SIL standard is a synthetic version of the analyte molecule where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ¹³C, ²H, ¹⁵N). This subtle modification in mass allows the SIL standard to be distinguished from the native analyte by a mass spectrometer, while its chemical and physical properties remain virtually identical. Consequently, the SIL standard experiences the same extraction inefficiencies and matrix effects as the analyte of interest. By measuring the ratio of the analyte to the known concentration of the SIL standard, these variations are effectively normalized, leading to highly accurate and precise quantification.[1][2][3]

Performance Comparison: Isotope Dilution vs. Other Methods

The advantages of using SIL standards become evident when comparing key validation parameters of analytical methods. The following table summarizes typical performance characteristics of lignan analysis using isotope dilution mass spectrometry (ID-MS) compared to methods relying on external calibration or structural analog internal standards.

Parameter Isotope Dilution with SIL Standards External Standard/Structural Analog Reference
Accuracy (% Recovery) 95-105%Can be highly variable (e.g., 70-130%) due to uncorrected matrix effects and recovery losses.[4]
Precision (%RSD) Typically < 15%Often > 20%, especially in complex matrices.[4]
Linearity (r²) ≥ 0.99≥ 0.99 (but accuracy across the range can be compromised by inconsistent matrix effects).[5]
Limit of Detection (LOD) Low pg/mL to ng/mL range.Can be higher due to background noise and matrix interference.[1]
Robustness High; less susceptible to variations in sample preparation and instrument performance.Lower; results are more easily affected by minor procedural inconsistencies.[3][6]

Experimental Protocols: A Roadmap to Accurate Lignan Analysis

The following section outlines a detailed, generalized protocol for the quantification of lignans in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards.

I. Sample Preparation and Extraction
  • Plasma Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 2000 x g for 15 minutes at 4°C to separate the plasma. Store plasma at -80°C until analysis.

  • Internal Standard Spiking: To 100 µL of plasma, add a known amount of the stable isotope-labeled lignan internal standard solution (e.g., in methanol). This step is critical and should be done at the very beginning of the sample preparation process.

  • Enzymatic Hydrolysis (for conjugated lignans): Many lignans exist in conjugated forms (glucuronides and sulfates) in biological fluids. To measure total lignan concentrations, an enzymatic hydrolysis step is necessary.

    • Add β-glucuronidase/sulfatase from Helix pomatia to the plasma sample.

    • Incubate at 37°C for a specified period (e.g., 1-2 hours or overnight) to deconjugate the lignans.[5]

  • Protein Precipitation and Liquid-Liquid Extraction:

    • Add a volume of cold organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate proteins.

    • Vortex the sample vigorously and then centrifuge to pellet the precipitated proteins.

    • Perform a liquid-liquid extraction by adding a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate).

    • Vortex and centrifuge to separate the layers.

    • Transfer the organic layer containing the lignans to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.

II. LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A reversed-phase C18 column is commonly used for lignan analysis.

    • Mobile Phase: A gradient elution using a mixture of water with a small amount of acid (e.g., 0.1% formic acid) as mobile phase A and an organic solvent like methanol (B129727) or acetonitrile with 0.1% formic acid as mobile phase B is typically employed.

    • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.

    • Injection Volume: Typically 5-20 µL.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is often used for the analysis of phenolic compounds like lignans.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification. This involves selecting a specific precursor ion for the analyte and its SIL internal standard and then monitoring for a specific product ion after fragmentation in the collision cell. This highly selective technique minimizes interferences from other compounds in the matrix.

    • MRM Transitions: The specific precursor and product ion masses for each lignan and its corresponding SIL internal standard need to be optimized.

III. Quantification
  • Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of the native lignan analytes and a constant concentration of the SIL internal standards into a blank matrix (e.g., charcoal-stripped plasma).

  • Data Analysis: The concentration of the lignan in the unknown samples is determined by calculating the peak area ratio of the native lignan to its corresponding SIL internal standard and then interpolating this ratio on the calibration curve.

Visualizing the Workflow and Rationale

To further elucidate the experimental process and the underlying principles, the following diagrams have been generated using the DOT language.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification plasma Plasma Sample spike Spike with SIL Internal Standard plasma->spike hydrolysis Enzymatic Hydrolysis spike->hydrolysis extraction Protein Precipitation & LLE hydrolysis->extraction drydown Evaporation & Reconstitution extraction->drydown lc LC Separation drydown->lc ms MS/MS Detection (MRM) lc->ms data Data Acquisition ms->data ratio Calculate Peak Area Ratio (Analyte / SIL-IS) data->ratio curve Interpolate on Calibration Curve ratio->curve result Final Concentration curve->result

Figure 1: General workflow for lignan quantification using SIL standards.

G cluster_without Without SIL Internal Standard cluster_with With SIL Internal Standard analyte1 Analyte extraction1 Variable Extraction Recovery & Matrix Effects analyte1->extraction1 matrix1 Matrix Components matrix1->extraction1 signal1 Inaccurate Signal extraction1->signal1 result1 Inaccurate Quantification signal1->result1 analyte2 Analyte extraction2 Variable Extraction Recovery & Matrix Effects analyte2->extraction2 sil2 SIL Internal Standard sil2->extraction2 matrix2 Matrix Components matrix2->extraction2 signal_analyte Analyte Signal extraction2->signal_analyte signal_sil SIL-IS Signal extraction2->signal_sil ratio Ratio of Signals (Analyte / SIL-IS) signal_analyte->ratio signal_sil->ratio result2 Accurate Quantification ratio->result2

Figure 2: Rationale for using SIL standards to correct for analytical variability.

Conclusion

The meticulous quantification of lignans is fundamental to advancing our understanding of their roles in health and disease. The evidence overwhelmingly supports the use of stable isotope-labeled internal standards coupled with mass spectrometry as the most reliable and robust method for this purpose. While the initial investment in SIL standards may be higher than for other internal standards, the long-term benefits of superior data quality, reduced need for sample re-analysis, and increased confidence in experimental outcomes are invaluable. For researchers, scientists, and drug development professionals dedicated to the highest standards of scientific rigor, the adoption of isotope dilution mass spectrometry is not just a best practice, but a necessity for producing defensible and impactful results in the field of lignan research.

References

Navigating Enterolactone Quantification: A Comparative Guide to Assay Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of the mammalian lignan (B3055560) enterolactone (B190478) is critical for understanding its role in health and disease. This guide provides an objective comparison of the leading analytical methods for enterolactone measurement, with a focus on assays utilizing the stable isotope-labeled internal standard, Enterolactone-d6, to ensure the highest accuracy.

Enterolactone, a metabolite produced by the gut microbiota from dietary lignans, is a biomarker of significant interest in nutritional science and drug development due to its potential association with hormone-dependent cancers and other chronic diseases. The reliable measurement of enterolactone concentrations in biological matrices is fundamental to establishing its physiological relevance and clinical utility. This guide compares the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassays (ELISA), presenting supporting data to inform the selection of the most appropriate technique for your research.

Performance Characteristics of Enterolactone Assays

The choice of an analytical method for enterolactone quantification is a critical decision that impacts the reliability and interpretability of research findings. The following table summarizes the key performance characteristics of LC-MS/MS, GC-MS, and ELISA for the quantification of enterolactone. The use of a stable isotope-labeled internal standard, such as this compound or ¹³C₃-enterolactone, is the gold standard for mass spectrometry-based methods, as it corrects for variability during sample preparation and analysis.[1]

ParameterLC-MS/MS with Isotopic Internal StandardGC-MS with Isotopic Internal StandardImmunoassay (ELISA)
Principle Chromatographic separation followed by mass spectrometric detection of precursor and product ions of enterolactone and its internal standard.[2]Chromatographic separation of volatile derivatives of enterolactone followed by mass spectrometric detection.[2]Competitive binding of enterolactone and a labeled enterolactone tracer to a limited number of specific antibodies.[2]
Linearity (R²) ≥ 0.99[3]> 0.99 (for derivatized phytochemicals, specific data for enterolactone is less consistently reported)[4]Data not consistently reported in validation studies.
Lower Limit of Quantification (LLOQ) Free Enterolactone: 86 pM (24.4 pg/mL)[1][5] Enterolactone Glucuronide: 26 pM (12.2 pg/mL)[1][5] Enterolactone Sulfate: 16 pM (6.1 pg/mL)[1][5]Total Enterolactone: ~0.55 nM[1][6]~70 pg/mL[7]
Upper Limit of Quantification (ULOQ) Free Enterolactone: 41.9 nM (12.5 ng/mL)[3] Enterolactone Glucuronide: 26.3 nM (12.5 ng/mL)[3] Enterolactone Sulfate: 33.0 nM (12.5 ng/mL)[3]Data not consistently reported.~2,500 pg/mL[7]
Precision (%RSD) Intra-day: <10% Inter-day: <15%[2]Intra-assay: 2.5-5.9% Inter-assay: 2.6-6.9%[2]Intra-assay: <7% Inter-assay: <17%[8]
Accuracy (% Recovery) Typically 85-115%[2]Data not consistently reported.Data not consistently reported.
Specificity High; can differentiate between free and conjugated forms.[2]Moderate; requires derivatization which can introduce variability.[2]Lower; prone to cross-reactivity with structurally related compounds.[2][7]
Throughput High[2]Moderate[2]High[2]

In-Depth Methodologies

A detailed understanding of the experimental protocols is crucial for the successful implementation and interpretation of enterolactone quantification assays.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for enterolactone quantification due to its high sensitivity, specificity, and ability to measure different forms of the analyte.[2]

Experimental Protocol:

  • Sample Preparation:

    • An internal standard (e.g., this compound or ¹³C₃-enterolactone) is added to the biological sample (e.g., plasma, urine).[1]

    • For the analysis of total enterolactone, enzymatic hydrolysis with β-glucuronidase and sulfatase is performed to deconjugate the metabolites.[1]

    • Proteins are precipitated using an organic solvent like acetonitrile (B52724).[2]

    • The sample is further purified and concentrated using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[1]

    • The final extract is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.[1]

  • Instrumentation and Analysis:

    • Liquid Chromatography: Separation is typically achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of water and acetonitrile or methanol, often with a formic acid modifier.[1]

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for both enterolactone and the internal standard are monitored for accurate quantification.[1][2]

  • Data Analysis:

    • The concentration of enterolactone is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a calibration curve generated with known concentrations of enterolactone.

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (Plasma, Urine) add_is Add Internal Standard (this compound) sample->add_is hydrolysis Enzymatic Hydrolysis (for Total Enterolactone) add_is->hydrolysis precipitation Protein Precipitation hydrolysis->precipitation extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) precipitation->extraction reconstitution Evaporation & Reconstitution extraction->reconstitution lc LC Separation (C18 Column) reconstitution->lc ms Tandem Mass Spectrometry (MRM Detection) lc->ms quantification Quantification (Peak Area Ratio vs. Calibration Curve) ms->quantification

LC-MS/MS Workflow for Enterolactone Quantification
Gas Chromatography-Mass Spectrometry (GC-MS)

Historically a key method, GC-MS is a robust technique for enterolactone analysis, though it is often more labor-intensive than LC-MS/MS.[2]

Experimental Protocol:

  • Sample Preparation:

    • An isotopic internal standard is added to the sample.

    • Enzymatic hydrolysis is performed to measure total enterolactone.[2]

    • Enterolactone is extracted from the biological matrix.

    • A crucial step is the derivatization of enterolactone to make it volatile for GC analysis, for example, by creating a trimethylsilyl (B98337) (TMS) derivative.[2]

  • Instrumentation and Analysis:

    • Gas Chromatography: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column for separation.

    • Mass Spectrometry: The separated compounds are detected by a mass spectrometer, often operating in selected ion monitoring (SIM) mode to quantify characteristic ions of the derivatized enterolactone and internal standard.

  • Data Analysis:

    • Quantification is achieved by comparing the peak area ratio of the analyte derivative to the internal standard derivative against a calibration curve.

Immunoassay (ELISA)

Enzyme-Linked Immunosorbent Assays (ELISAs) offer a high-throughput and less instrument-intensive alternative for enterolactone quantification.

Experimental Protocol:

  • Assay Principle: These are typically competitive assays where enterolactone in the sample competes with a labeled enterolactone (e.g., conjugated to an enzyme) for a limited number of binding sites on a specific antibody coated onto a microplate.[2]

  • Procedure:

    • Standards, controls, and samples are added to the antibody-coated wells.

    • The enzyme-labeled enterolactone is added.

    • During incubation, the enterolactone from the sample and the enzyme-labeled enterolactone compete for antibody binding.

    • The plate is washed to remove unbound components.

    • A substrate is added that reacts with the bound enzyme to produce a colored product.

    • The intensity of the color is measured using a microplate reader, which is inversely proportional to the concentration of enterolactone in the sample.[2]

  • Data Analysis:

    • A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The concentration of enterolactone in the samples is then interpolated from this curve.

cluster_elisa Competitive ELISA Principle well Antibody-Coated Well binding Competitive Binding well->binding sample_enl Enterolactone in Sample sample_enl->binding labeled_enl Enzyme-Labeled Enterolactone labeled_enl->binding wash Wash Step binding->wash substrate Add Substrate wash->substrate color_dev Color Development substrate->color_dev read Read Absorbance (Inversely Proportional to Concentration) color_dev->read

Principle of a Competitive ELISA for Enterolactone

Conclusion

The selection of an appropriate method for enterolactone quantification is a critical decision in research design. LC-MS/MS coupled with the use of a stable isotope-labeled internal standard like this compound offers the highest degree of accuracy, precision, and specificity, making it the preferred method for detailed mechanistic and pharmacokinetic studies.[2] While GC-MS remains a viable, albeit more laborious, option, immunoassays provide a high-throughput alternative, though with potential limitations in specificity.[2] This guide provides the necessary comparative data and methodological insights to assist researchers in making an informed decision that best suits their analytical needs and research goals.

References

Navigating the Analytical Maze: A Comparative Guide to Robustness Testing of Analytical Methods with Enterolactone-d6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of enterolactone (B190478), a key biomarker of lignan (B3055560) intake and metabolism, is paramount. This guide provides a comprehensive comparison of analytical methods for enterolactone, with a focus on robustness testing utilizing the stable isotope-labeled internal standard, Enterolactone-d6. By presenting objective performance data and detailed experimental protocols, this document serves as a critical resource for establishing resilient and dependable analytical methods.

The choice of an analytical method for enterolactone quantification hinges on a balance of sensitivity, specificity, throughput, and cost. The three primary techniques employed for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassays. Of these, LC-MS/MS, particularly when paired with a stable isotope-labeled internal standard like this compound, has emerged as the gold standard for its superior accuracy and specificity.

Comparative Analysis of Analytical Methods

The performance of an analytical method is defined by several key parameters. The following table summarizes the typical performance characteristics of the most common methods for enterolactone quantification.

Analytical MethodPrincipleAccuracy (% Recovery)Precision (% RSD)Lower Limit of Quantification (LLOQ)ThroughputKey Considerations
LC-MS/MS Chromatographic separation followed by mass spectrometric detection of parent and fragment ions.85-115%Intra-day: <10% Inter-day: <15%As low as 16 pM for conjugates and 86 pM for free enterolactone.[1][2]HighHigh sensitivity and specificity; allows for the direct quantification of free and conjugated forms of enterolactone.[1][2] The use of a deuterated internal standard like this compound is crucial for correcting matrix effects and other sources of variability.[3]
GC-MS Chromatographic separation of volatile derivatives of enterolactone followed by mass spectrometric detection.Data not consistently reported in recent literature.Intra-assay: 2.5-5.9% Inter-assay: 2.6-6.9%Data not consistently reported in recent literature.ModerateRequires a derivatization step, which can be time-consuming and introduce variability. It has been largely superseded by LC-MS/MS for high-throughput analysis.
Immunoassay (ELISA) Competitive binding of enterolactone and a labeled enterolactone conjugate to a limited number of antibody binding sites.Varies significantly depending on the assay kit and matrix.Intra-assay: <10% Inter-assay: <15%Typically in the low ng/mL range.HighProne to cross-reactivity with structurally related compounds and may not distinguish between free and conjugated forms, leading to lower specificity compared to mass spectrometry-based methods.[4]

The Gold Standard: LC-MS/MS with this compound

The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of robust bioanalytical methods.[3] this compound is structurally identical to the native enterolactone, but its increased mass allows it to be distinguished by the mass spectrometer. Because it behaves almost identically to the analyte during sample preparation, chromatography, and ionization, it can effectively compensate for variations in extraction recovery, injection volume, and matrix effects.[5] This ensures that the calculated concentration of enterolactone remains accurate and precise, even when faced with the inherent variability of biological samples.

Experimental Protocols

Protocol 1: Quantification of Enterolactone and its Conjugates in Human Plasma by LC-MS/MS

This protocol provides a method for the quantitative analysis of total enterolactone (the sum of its free and conjugated forms) in human plasma.

1. Sample Preparation:

  • To 100 µL of plasma, add 300 µL of acetonitrile (B52724) containing this compound as the internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Carefully transfer the supernatant to a new tube for analysis.

2. Chromatographic Separation:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% mobile phase B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

3. Mass Spectrometric Detection:

  • Ionization Mode: Electrospray ionization (ESI) in negative mode.

  • Multiple Reaction Monitoring (MRM): Monitor the transitions for enterolactone, enterolactone glucuronide, enterolactone sulfate, and this compound.

The following diagram illustrates the general workflow for this LC-MS/MS analysis.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound & Acetonitrile plasma->add_is vortex Vortex add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation Inject ms_detection MS/MS Detection (ESI Negative, MRM) lc_separation->ms_detection data_analysis Data Analysis (Peak Integration, Calibration Curve) ms_detection->data_analysis Acquire Data

LC-MS/MS workflow for enterolactone quantification.
Protocol 2: Robustness Testing of the LC-MS/MS Method

Robustness testing evaluates the method's resilience to small, deliberate variations in its parameters. A Plackett-Burman design is an efficient way to screen multiple factors.

1. Factors and Variations: The following table outlines the parameters to be varied. The nominal value represents the standard operating condition, while the low and high values represent the deliberate variations.

FactorParameterLow (-)NominalHigh (+)
AMobile Phase A pH2.83.03.2
BMobile Phase B % (initial)4%5%6%
CColumn Temperature (°C)354045
DFlow Rate (mL/min)0.280.300.32
EInjection Volume (µL)456

2. Experimental Design and Execution:

  • A set of experiments is designed where these factors are varied simultaneously.

  • For each experimental run, a quality control (QC) sample at a known concentration of enterolactone is prepared and analyzed in triplicate.

  • This compound is used as the internal standard in all runs.

3. Data Analysis and Acceptance Criteria:

  • The concentration of enterolactone is calculated for each run.

  • The mean, standard deviation, and relative standard deviation (%RSD) are calculated for the results across all experimental conditions.

  • Acceptance Criterion: The overall %RSD for the measured concentrations across all varied conditions should not exceed 15%.

The logical flow of the robustness testing is depicted below.

define_params Define Method Parameters and Variations exp_design Create Plackett-Burman Experimental Design define_params->exp_design run_exp Execute Experiments with This compound IS exp_design->run_exp calc_conc Calculate Enterolactone Concentration for Each Run run_exp->calc_conc stat_analysis Perform Statistical Analysis (Mean, SD, %RSD) calc_conc->stat_analysis acceptance Compare Results to Acceptance Criteria (%RSD <= 15%) stat_analysis->acceptance robust Method is Robust acceptance->robust Pass not_robust Method is Not Robust (Investigate & Optimize) acceptance->not_robust Fail

Logical workflow for robustness testing.

Metabolic Pathway of Lignan Conversion to Enterolactone

Enterolactone is not directly consumed in the diet but is a metabolite of dietary lignans, which are abundant in foods such as flaxseeds, sesame seeds, and whole grains. The conversion of these plant-based precursors into enterolactone is carried out by the gut microbiota. Understanding this pathway is crucial for interpreting the biological significance of measured enterolactone levels.

The primary dietary lignan precursor to enterolactone is secoisolariciresinol (B192356) diglucoside (SDG). The metabolic conversion involves a series of enzymatic reactions by different species of intestinal bacteria.

cluster_diet Dietary Intake cluster_gut Gut Microbiota Metabolism cluster_absorption Absorption sdg Secoisolariciresinol Diglucoside (SDG) (from Flaxseed, etc.) seco Secoisolariciresinol (SECO) sdg->seco Deglycosylation dhend Dihydroxy-enterodiol (DHEND) seco->dhend O-Demethylation ed Enterodiol (ED) dhend->ed Dehydroxylation enl Enterolactone (ENL) ed->enl Dehydrogenation absorption Absorption into Bloodstream enl->absorption

Metabolic pathway of lignan to enterolactone.

References

Navigating the Nuances of Enterolignan Analysis: A Comparative Guide to Enterolactone and Enterodiol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals delving into the biological significance of the mammalian lignans (B1203133), enterolactone (B190478) and enterodiol (B191174), precise and reliable quantification is paramount. This guide provides a comparative analysis of the predominant analytical methods, offering a comprehensive overview of their performance, detailed experimental protocols, and insights into the signaling pathways these compounds modulate.

Enterolactone (ENL) and enterodiol (END) are gut microbial metabolites of dietary plant lignans, recognized for their potential roles in the prevention and progression of various diseases, including hormone-dependent cancers.[1][2] As research into their therapeutic potential intensifies, the ability to accurately measure their concentrations in biological matrices is crucial for establishing physiological relevance and clinical utility. This guide compares the three most commonly employed quantification methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Comparative Analysis of Quantification Methods

The choice of analytical method for enterolactone and enterodiol quantification is contingent on several factors, including the required sensitivity, specificity, sample throughput, and available instrumentation. LC-MS/MS has emerged as the gold standard due to its superior performance characteristics.[3]

MethodAnalyteLimit of Detection (LOD)Precision (Relative Standard Deviation - RSD)Key AdvantagesKey Disadvantages
LC-MS/MS Enterodiol0.15 nM[4][5]Within-run: 3-6%, Between-run: 10-14%[4][5]High sensitivity and specificity, suitable for complex matrices, allows for simultaneous quantification of multiple analytes.[6]High initial instrument cost, requires skilled operators.
Enterolactone0.55 nM[4][5]Within-run: 3-6%, Between-run: 10-14%[4][5]
GC-MS Enterolactone & EnterodiolNot explicitly stated in provided abstracts, but generally offers good sensitivity.Not explicitly stated in provided abstracts.High resolution and separation efficiency.[7]Requires derivatization of analytes to increase volatility, which can add complexity and potential for variability.[3]
ELISA Enterolactone~70 pg/ml (approximately 0.24 nM)[8]Not explicitly stated in provided abstracts.High throughput, relatively low cost, does not require extensive sample preparation.Potential for cross-reactivity (e.g., 0.05% with enterodiol), may be less specific than chromatographic methods.[8][9]
EnterodiolSpecific ELISA kits are less common.[10]

Experimental Protocols

Detailed methodologies are critical for reproducible and comparable results. Below are generalized protocols for the key quantification methods based on established practices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This method offers high sensitivity and specificity for the quantification of enterolactone and enterodiol in biological samples such as plasma and urine.[4][5]

  • Sample Preparation:

    • Enzymatic Hydrolysis: To measure total enterolignan concentrations (conjugated and unconjugated forms), samples are typically treated with β-glucuronidase and sulfatase to cleave the glucuronide and sulfate (B86663) moieties.[3]

    • Protein Precipitation: For plasma samples, proteins are precipitated by adding a solvent like acetonitrile, often containing an internal standard (e.g., ¹³C₃-labeled enterolactone and enterodiol), followed by vortexing and centrifugation.[3][4]

    • Extraction: The supernatant containing the analytes is then subjected to extraction, for example, using ether.[4]

  • Chromatographic Separation:

    • A rapid liquid chromatography (LC) separation is performed. The specific column, mobile phases, and gradient will vary depending on the specific application but are designed to separate enterolactone and enterodiol from other matrix components. A typical run time is around 11 minutes.[4][5]

  • Mass Spectrometric Detection:

    • Detection is achieved using a tandem mass spectrometer with electrospray ionization (ESI), often in negative ion mode.[4][11] Isotope dilution with labeled internal standards is used for accurate quantification.[4][5]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

While less common for high-throughput analysis, GC-MS remains a powerful technique.

  • Sample Preparation:

    • Enzymatic Hydrolysis: Similar to LC-MS/MS, enzymatic hydrolysis is performed to measure total enterolignan concentrations.[3]

    • Extraction: Analytes are extracted from the biological matrix using an organic solvent.[3]

    • Derivatization: A critical step for GC analysis, enterolactone and enterodiol are converted into volatile derivatives, such as trimethylsilyl (B98337) ethers, to ensure they can be vaporized and passed through the GC column.[3]

  • Chromatographic Separation:

    • The derivatized sample is injected into the gas chromatograph, where the compounds are separated based on their boiling points and interactions with the stationary phase of the column.

  • Mass Spectrometric Detection:

    • The separated compounds are then detected and quantified by a mass spectrometer.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

ELISA is a high-throughput method suitable for large-scale studies.

  • Sample Preparation:

    • Samples (e.g., plasma, urine) may require dilution with an appropriate buffer.[8][9]

  • Assay Procedure:

    • This is a competitive assay where the enterolactone in the sample competes with a fixed amount of enzyme-labeled enterolactone for binding to a limited number of antibody-coated wells.

    • The plate is incubated, washed, and a substrate is added that produces a colorimetric signal in the presence of the enzyme.

  • Data Analysis:

    • The intensity of the color is inversely proportional to the concentration of enterolactone in the sample. A standard curve is generated using known concentrations of enterolactone to quantify the amount in the unknown samples.[8][9]

Signaling Pathways and Biological Context

Enterolactone and enterodiol exert their biological effects by modulating various signaling pathways. Understanding these pathways is crucial for interpreting quantification data in a biological context.

Metabolic Conversion of Plant Lignans

Dietary plant lignans are converted by gut microbiota into the biologically active mammalian lignans, enterodiol and enterolactone.[12][13] Enterodiol can be further oxidized to enterolactone.[13]

Plant Lignans Plant Lignans Enterodiol Enterodiol Plant Lignans->Enterodiol Metabolism Gut Microbiota Gut Microbiota Enterolactone Enterolactone Enterodiol->Enterolactone Oxidation

Metabolic pathway of plant lignans to enterolignans.

Key Signaling Pathways Modulated by Enterolactone and Enterodiol

Both enterolactone and enterodiol have been shown to influence key signaling pathways involved in cell proliferation, survival, and inflammation.[14][15][16][17][18]

cluster_0 Enterolignans cluster_1 Signaling Pathways cluster_2 Cellular Effects Enterolactone Enterolactone IGF1R IGF-1R Enterolactone->IGF1R Inhibits PI3K_Akt PI3K/Akt Pathway Enterolactone->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Enterolactone->MAPK_ERK NFkB NF-κB Signaling Enterolactone->NFkB Inhibits Enterodiol Enterodiol Enterodiol->MAPK_ERK Enterodiol->NFkB Inhibits IGF1R->PI3K_Akt IGF1R->MAPK_ERK Proliferation ↓ Proliferation PI3K_Akt->Proliferation MAPK_ERK->Proliferation Migration ↓ Migration MAPK_ERK->Migration Apoptosis ↑ Apoptosis MAPK_ERK->Apoptosis Inflammation ↓ Inflammation NFkB->Inflammation

Modulation of key signaling pathways by enterolignans.

Enterolactone has been shown to inhibit the Insulin-Like Growth Factor-1 Receptor (IGF-1R) and its downstream PI3K/Akt and MAPK/ERK signaling pathways, leading to decreased cell proliferation and migration.[14] Both enterolactone and enterodiol can activate the Erk1/2 and PI3K/Akt pathways.[15][17] Furthermore, both compounds have been found to inhibit NF-κB signaling, which results in decreased production of inflammatory cytokines like TNF-α.[18] Studies have also indicated that enterodiol can inhibit the growth of colorectal cancer cells by regulating the MAPK signaling pathway.[16] In some contexts, enterolactone has demonstrated more potent biological activity than enterodiol.[1][2][14]

Conclusion

The accurate quantification of enterolactone and enterodiol is fundamental to advancing our understanding of their roles in health and disease. While LC-MS/MS provides the highest degree of sensitivity and specificity, GC-MS and ELISA offer viable alternatives depending on the specific research needs and available resources. By selecting the appropriate analytical method and understanding the intricate signaling pathways these compounds modulate, researchers can more effectively elucidate the therapeutic potential of these promising gut-derived metabolites.

References

Safety Operating Guide

Navigating the Safe Disposal of Enterolactone-d6 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of deuterated compounds such as Enterolactone-d6 is a critical aspect of laboratory safety and environmental stewardship. For researchers, scientists, and professionals in drug development, adhering to established protocols is paramount to minimize risks to both personnel and the environment. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, drawing from safety data sheet recommendations and general principles of hazardous waste management.

Core Disposal Principles and Safety Data Summary

The primary directive for the disposal of this compound is to prevent its release into the environment. It must not be disposed of with household garbage or allowed to enter the sewage system.[1] All disposal procedures must comply with local, state, and federal regulations.[2][3]

The following table summarizes key safety and disposal information applicable to this compound:

ParameterInformationSource
Health Hazards Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
Recommended Disposal Method Disposal must be made according to official regulations. Do not dispose of with household garbage or allow to reach the sewage system.[1]
Professional Disposal Engage a licensed hazardous waste disposal service for collection, treatment, and disposal.[4]
Environmental Precautions Do not allow the product to enter drains, water courses, or the ground.[1][5]
Personal Protective Equipment (PPE) Wear appropriate safety glasses, gloves, and a lab coat when handling.[6][7]

Experimental Protocols: Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound in a laboratory setting.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Before handling this compound, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a laboratory coat.[6][7]

  • Conduct all handling of this compound, including weighing and transferring, within a certified chemical fume hood to avoid inhalation of any dust or aerosols.[5]

2. Waste Segregation and Collection:

  • Designate a specific, compatible, and clearly labeled hazardous waste container for this compound waste. A high-density polyethylene (B3416737) (HDPE) container with a secure screw-top cap is a suitable option.[7]

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.[8][9] Incompatible materials can lead to dangerous chemical reactions.[8]

  • Collect solid waste (e.g., contaminated gloves, weigh boats, paper towels) and liquid waste (e.g., solutions containing this compound) in separate, appropriately labeled containers.

3. Container Labeling and Management:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the CAS number if available (the CAS for the unlabeled compound is 78473-71-9), and any other information required by your institution and local regulations.[4][10]

  • Keep the waste container securely closed when not in use.[8][11]

  • Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[7][11] The storage area should be a cool, dry, and well-ventilated space away from heat sources and incompatible materials.[6][7]

4. Arranging for Professional Disposal:

  • Once the waste container is full or has reached the institutional time limit for storage in an SAA, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4][7]

  • Provide the disposal company with a complete and accurate description of the waste, including its composition and quantity.

5. Documentation and Record-Keeping:

  • Maintain a detailed log of the this compound waste generated, including the date, quantity, and how it was accumulated.

  • Retain all documentation related to the disposal of the waste, including manifests from the hazardous waste disposal company, in accordance with regulatory requirements.

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Enterolactone_d6_Disposal_Workflow start Start: this compound Waste Generation ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste: Solid vs. Liquid ppe->segregate solid_container Place Solid Waste in Labeled 'Hazardous Waste' Container segregate->solid_container Solid liquid_container Place Liquid Waste in Labeled 'Hazardous Waste' Container segregate->liquid_container Liquid storage Store Closed Container in Designated Satellite Accumulation Area (SAA) solid_container->storage liquid_container->storage full Container Full or Time Limit Reached? storage->full full->storage No contact_ehs Contact EHS or Licensed Waste Disposal Contractor full->contact_ehs Yes documentation Complete Waste Manifest and Log Information contact_ehs->documentation end End: Compliant Disposal documentation->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling Enterolactone-d6

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Enterolactone-d6. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

Enterolactone is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation[1]. Although a specific Safety Data Sheet (SDS) for this compound is not available, the safety precautions for its non-deuterated counterpart should be strictly followed. The compound is typically supplied as a solid[2].

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecification
Eye Protection Safety Goggles or Face ShieldMust be worn where chemicals are stored or handled to protect from splashes[3][4][5].
Hand Protection Chemical-resistant glovesNitrile, neoprene, or PVC gloves are recommended. Inspect gloves before each use and wash them before removal[4][5][6].
Body Protection Laboratory CoatA flame-resistant lab coat should be worn to protect from spills and splashes[3][7].
Respiratory Protection Air-purifying respiratorRecommended when handling the powder outside of a fume hood to avoid inhalation[8].
Foot Protection Closed-toe shoesRequired for all laboratory work to protect against spills and falling objects[3][9].
Safe Handling and Operational Plan

Adherence to standard laboratory safety practices is paramount when working with any chemical, including this compound.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure you have read and understood the Safety Data Sheet for (±)-Enterolactone[1]. Prepare your workspace by laying down disposable bench paper to contain any potential spills[7][9]. Ensure all necessary PPE is readily available and in good condition.

  • Weighing and Aliquoting:

    • Whenever possible, handle the powdered form of this compound inside a chemical fume hood to minimize inhalation risk[3][7].

    • If a balance cannot be placed inside a fume hood, use an enclosure to mitigate air currents that can cause fluctuations in readings and disperse the powder[7].

    • Use designated tools such as spatulas for transferring the powder[3]. Avoid creating dust.

  • Dissolving:

    • Enterolactone is soluble in organic solvents like DMSO and dimethylformamide at approximately 30 mg/ml[2].

    • For aqueous buffers, it is sparingly soluble. It is recommended to first dissolve the compound in ethanol (B145695) and then dilute it with the aqueous buffer of choice[2].

    • When dissolving, add the solvent slowly to the powder to avoid splashing.

  • General Practices:

    • Always wash hands thoroughly after handling chemicals, even if gloves were worn[3][6].

    • Do not eat, drink, or apply cosmetics in the laboratory[6].

    • Keep containers of this compound tightly closed when not in use and store them at -20°C for long-term stability[2].

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure a safe laboratory environment.

Waste Disposal Protocol:

  • Solid Waste:

    • Dispose of contaminated materials such as gloves, disposable bench paper, and pipette tips in a designated and clearly labeled solid chemical waste container.

    • Unused or waste this compound powder should also be disposed of in this container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a labeled hazardous waste container.

    • Do not pour chemical waste down the drain.

  • Container Disposal:

    • Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste.

    • After rinsing, the container can be disposed of according to your institution's guidelines for chemical container disposal.

Emergency Procedures

In case of accidental exposure or spill, follow these procedures immediately.

Emergency SituationProcedure
Skin Contact Promptly flush the affected area with water for at least 15 minutes and remove any contaminated clothing. Seek medical attention if irritation persists[6][9].
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[6][9].
Inhalation Move the exposed individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention[1].
Ingestion Do not induce vomiting. Wash out mouth with water. Seek immediate medical attention[6].
Spill Alert others in the area. For small spills, use an appropriate absorbent material from a spill kit to contain and clean up the spill while wearing appropriate PPE. For large spills, evacuate the area and contact your institution's environmental health and safety department[3].

Visual Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS B Wear Appropriate PPE A->B C Prepare Workspace B->C D Weigh Powder in Fume Hood C->D Proceed to Handling E Dissolve in Appropriate Solvent D->E F Perform Experiment E->F G Dispose of Solid Waste F->G Proceed to Cleanup H Dispose of Liquid Waste G->H I Clean Work Area H->I J Remove PPE I->J K Wash Hands J->K

Caption: A flowchart outlining the key steps for the safe handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.